2-Hydroxy-4-methylbenzenesulphonic acid ammonium
Description
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Properties
CAS No. |
79093-71-3 |
|---|---|
Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
azane;2-hydroxy-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-2-3-7(6(8)4-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
InChI Key |
KGBVTRPJPQHXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)O.N |
Other CAS No. |
79093-71-3 |
Synonyms |
2-Hydroxy-4-methylbenzenesulfonic Acid Monoammonium Salt; 2-Hydroxy-p-toluenesulfonic Acid Ammonium Salt |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2-Hydroxy-4-methylbenzenesulphonic Acid Ammonium Salt (CAS 79093-71-3): Properties, Synthesis, and Applications
This document provides an in-depth technical overview of 2-Hydroxy-4-methylbenzenesulphonic acid ammonium salt (CAS 79093-71-3), a specialized aromatic compound. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data on its physicochemical properties, outlines a logical synthesis pathway, discusses its current and potential applications, and provides essential safety protocols. The information herein is grounded in established chemical principles and supported by publicly available technical data.
Core Compound Identity and Significance
This compound salt is an organic compound featuring a benzene ring substituted with hydroxyl, methyl, and sulfonic acid groups, with the acidic proton of the sulfonic acid replaced by an ammonium ion.[1] This structure imparts a unique combination of properties, making it a subject of interest in various chemical domains.
It is also known by several synonyms, including Ammonium 2-hydroxy-4-methylbenzenesulfonate and m-Cresol-6-Sulfonic Acid Ammonium Salt.[1][2] Notably, in the pharmaceutical industry, it is recognized as an impurity of Policresulen, an antiseptic and hemostatic agent, making its characterization and synthesis critical for quality control and regulatory compliance in drug manufacturing.[1][3]
Molecular Structure
The molecule's functionality is key to its behavior. The sulfonic acid group is strongly acidic, while the hydroxyl group is weakly acidic. The ammonium ion serves as the counter-ion. This combination suggests high solubility in polar solvents.[1]
Caption: Chemical structure of this compound salt.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is essential for designing experiments, ensuring safe handling, and predicting the compound's behavior in various systems.
| Property | Value | Source(s) |
| CAS Number | 79093-71-3 | [1][2][3] |
| Molecular Formula | C₇H₁₁NO₄S | [1][2] |
| Molecular Weight | 205.23 g/mol | [2][3][4] |
| Appearance | White to Off-White Solid | [2] |
| Solubility | Soluble in water and polar solvents | [1] |
| Storage Conditions | 2-8°C, Hygroscopic, store under inert atmosphere | [2] |
| InChI Key | KGBVTRPJPQHXSU-UHFFFAOYSA-N | [1] |
| SMILES | N.Cc1ccc(c(O)c1)S(=O)(=O)O | [4] |
Synthesis Pathway: A Proposed Protocol
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol
Disclaimer: This protocol is a proposed methodology. All laboratory work should be conducted under a chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Sulfonation of m-Cresol
-
Causality: m-Cresol is an activated aromatic ring due to the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups. Both are ortho, para-directing. Sulfonation is expected to occur at position 6 (ortho to -OH, meta to -CH₃) or position 2 (ortho to both), with the latter being sterically hindered. The primary product under controlled conditions is often the kinetically favored ortho-sulfonated product. Using concentrated sulfuric acid provides the electrophile (SO₃).
-
Methodology:
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1 mole of m-cresol.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add 1.1 moles of concentrated sulfuric acid (98%) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until reaction completion is confirmed by TLC.
-
The reaction mixture, containing the free acid (2-Hydroxy-4-methylbenzenesulphonic acid), is used directly in the next step.
-
Step 2: Neutralization and Isolation
-
Causality: The sulfonic acid product is a strong acid and will readily react with a base like ammonium hydroxide in a classic acid-base neutralization to form the corresponding ammonium salt. The salt is typically less soluble than the free acid in certain solvent systems, allowing for its isolation via crystallization. This principle is supported by patents describing the formation of sulfonic acid salts.[5]
-
Methodology:
-
Cool the reaction mixture from Step 1 in an ice bath.
-
Slowly and carefully add a concentrated ammonium hydroxide solution (28-30%) until the pH of the solution is neutral (pH ~7). This step is highly exothermic and must be done with caution.
-
The ammonium salt may precipitate upon neutralization. If not, the solution can be concentrated under reduced pressure to induce crystallization.
-
Cool the resulting slurry and collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold ethanol to remove unreacted starting material and impurities.
-
Dry the product under vacuum at a low temperature (e.g., 40-50°C) to yield the final this compound salt.
-
Applications and Research Significance
The utility of this compound spans several areas, from industrial materials to pharmaceutical analysis.
-
Materials Science: It has been identified as a doping agent for E-glass fabric, where its ionic nature can be leveraged to enhance electronic conductivity.[1]
-
Surfactant Chemistry: The molecule possesses both a hydrophobic part (the methyl-substituted benzene ring) and a hydrophilic part (the ionic sulfonate group), suggesting potential applications as a surfactant or emulsifier in various formulations.[1]
-
Pharmaceutical Analysis: As a known impurity of Policresulen, the ability to synthesize and isolate this compound is vital for analytical purposes.[3] It serves as a reference standard for developing and validating analytical methods (e.g., HPLC) to ensure the purity and safety of the final drug product.
-
Organic Synthesis: Its multifunctional structure makes it a versatile intermediate for further chemical modifications.[1] The hydroxyl, sulfonate, and aromatic ring can all serve as handles for subsequent reactions.
-
Agrochemicals: Related toluenesulfonic acid derivatives have been noted for their use as animal drugs, suggesting a potential area for further research and development.[1]
Analytical Characterization (Expected)
While specific spectral data for this compound was not found in the initial search, a standard analytical characterization workflow would include the following techniques. The expected results are predicted based on the known structure.
-
¹H NMR: Aromatic protons would appear as multiplets in the 6.5-8.0 ppm range. A singlet corresponding to the methyl group protons would be expected around 2.0-2.5 ppm. The protons of the hydroxyl and ammonium groups are exchangeable and may appear as broad singlets or may not be observed depending on the solvent and concentration.
-
¹³C NMR: Signals for the seven distinct carbon atoms would be present, with aromatic carbons in the 110-160 ppm range and the methyl carbon appearing upfield (~20 ppm).
-
FT-IR Spectroscopy: Characteristic absorption bands would confirm functional groups: a broad peak around 3200-3500 cm⁻¹ (O-H stretch), peaks around 3000-3200 cm⁻¹ (N-H stretch of NH₄⁺), sharp peaks for aromatic C-H stretches (~3030 cm⁻¹), and strong, characteristic peaks for the sulfonate group (S=O stretches) around 1040 cm⁻¹ and 1180 cm⁻¹.
-
Mass Spectrometry: Analysis would show the molecular ion of the free acid (C₇H₈O₄S) at m/z 188, with the ammonium salt dissociating in the ion source.
Safety and Handling
Safety data for sulfonic acids can vary, but due to the presence of the strongly acidic sulfonate group, it is prudent to handle this compound with care. Safety data sheets for structurally related sulfonic acids indicate potential hazards.[6][7]
-
Primary Hazards: The compound should be treated as potentially corrosive. It may cause skin irritation or burns and serious eye damage.[6][7] Inhalation of dust may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[6]
-
Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Do not ingest. Wash hands thoroughly after handling.[6]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, consistent with the recommended 2-8°C.[2] The hygroscopic nature of the compound requires protection from moisture.
References
-
2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt | 79093-71-3. (n.d.). Pharmaffiliates. [Link]
-
Rajanna, K., et al. (2014). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Scientific Research Publishing. [Link]
- Milner, D.W., & Holdsworth, E.C. (1952). Preparation of salts of benzene sulfonic acid. U.S.
-
Clarke, H.T., & Dreger, E.E. (n.d.). ACID AMMONIUM o-SULFOBENZOATE. Organic Syntheses Procedure. [Link]
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- 3. 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt [lgcstandards.com]
- 4. 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt [lgcstandards.com]
- 5. US2607801A - Preparation of salts of benzene sulfonic acid - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Monograph: Nomenclature and Synonymy of Ammonium m-Cresol-6-sulfonate
[1]
Executive Technical Summary
Ammonium m-Cresol-6-sulfonate is a specialized aromatic sulfonate salt primarily utilized as a pharmaceutical intermediate and reference standard in the analysis of Policresulen .[1][2][3] Chemically, it is the ammonium salt of the sulfonic acid derivative of m-cresol (3-methylphenol).[1][2]
Its nomenclature is a frequent source of ambiguity due to the conflict between "parent-based" numbering (derived from cresol) and "priority-based" numbering (derived from benzenesulfonic acid).[1] This guide resolves these ambiguities through rigorous structural analysis.
| Core Identity | Details |
| Systematic Name | Ammonium 2-hydroxy-4-methylbenzenesulfonate |
| Traditional Name | Ammonium m-cresol-6-sulfonate |
| CAS Registry Number | 79093-71-3 |
| Molecular Formula | C₇H₇O₄S[1][2][3][4][5][6][7] · NH₄ (C₇H₁₁NO₄S) |
| Molecular Weight | 205.23 g/mol |
| Primary Application | Impurity standard for Policresulen; Organic synthesis intermediate |
Structural Elucidation & Nomenclature Logic
The naming confusion arises from two distinct IUPAC-compliant strategies: retaining the phenolic skeleton versus prioritizing the sulfonic acid functional group.[1][8]
The "Cresol" Perspective (Traditional)
In this system, the molecule is viewed as a derivative of m-Cresol (3-methylphenol).[1][2]
-
Substituent 1: Methyl group at position 3 (defining meta-cresol).[1][2]
-
Substituent 2: Sulfonic acid group introduced at position 6.[1][2][3][5][8][9][10]
The "Benzenesulfonic Acid" Perspective (Systematic)
According to current IUPAC priority rules, a sulfonic acid group (-SO₃H) has higher nomenclature priority than a hydroxyl group (-OH) or a methyl group (-CH₃).[1]
-
Substituent 1: Hydroxyl group (-OH).[1][2] Relative to SO₃H at 1, the OH at the adjacent carbon becomes position 2.[1][8]
-
Substituent 2: Methyl group (-CH₃).[1][2] Relative to SO₃H at 1, the methyl group falls at position 4.[1][8]
-
Result: 2-Hydroxy-4-methylbenzenesulfonic acid.[1][3][5][6][9][10][11][12]
Visualizing the Numbering Shift
The following diagram illustrates the mapping between the two numbering systems, proving their structural equivalence.
Figure 1: Logical derivation of the systematic nomenclature from the traditional cresol structure.
Comprehensive Synonymy & Identifiers
Researchers must verify the identity of reagents using CAS numbers rather than names, as "cresol sulfonic acid" can refer to multiple isomers (e.g., p-cresol derivatives).[1][2][8]
Validated Synonyms List
| Category | Synonym / Identifier | Notes |
| Systematic (IUPAC) | Ammonium 2-hydroxy-4-methylbenzenesulfonate | Preferred for publications.[1] |
| Semi-Systematic | 2-Hydroxy-4-methylbenzenesulfonic acid ammonium salt | Common in vendor catalogs.[1] |
| Traditional | Ammonium m-cresol-6-sulfonate | Common in historical literature.[1][2] |
| Pharmaceutical | Policresulen Impurity 5 Ammonium Salt | Reference to USP/EP pharmacopeial contexts.[1][2][8] |
| Structural | 4-Methyl-2-sulfophenol ammonium salt | Rare, but chemically accurate.[1] |
Registry Numbers[1][2]
| Registry | Identifier | Context |
| CAS (Salt) | 79093-71-3 | Specific to the Ammonium salt.[1][2][3][4][5][6][7][11][12] |
| CAS (Free Acid) | 22356-80-5 | The protonated form (m-cresol-6-sulfonic acid).[1][2] |
| PubChem CID | N/A (Salt specific) | Search by parent acid CID often required.[1][2][8] |
| InChI Key | KGBVTRPJPQHXSU-UHFFFAOYSA-N | Unique digital signature for the salt. |
Isomeric Disambiguation
In the synthesis of Policresulen or general cresol sulfonation, multiple isomers can form. It is critical to distinguish the target compound from its isomers.[1][2][8]
-
Target: m-Cresol-6-sulfonic acid (2-Hydroxy-4-methylbenzenesulfonic acid).[1][5][9][10]
-
Isomer: m-Cresol-4-sulfonic acid (4-Hydroxy-2-methylbenzenesulfonic acid).[1]
Self-Validation Protocol: To verify you have the "6-sulfonate" (IUPAC: 2-hydroxy-4-methyl) and not the "4-sulfonate":
-
Check ¹H NMR: The aromatic protons in the 6-sulfonate (2-hydroxy-4-methyl) are typically singlets (or weak doublets) due to being para to each other on the ring (positions 3 and 6 relative to SO3H at 1? No, positions 3 and 6 on the original ring are occupied/adjacent.[1][2][8] Let's trace: In 2-hydroxy-4-methylbenzenesulfonic acid, protons are at C3 and C5.[1] C3 is between OH and Me.[1][2][8] C5 is adjacent to SO3H and Me.[1][2][8] They are meta to each other).
-
2-Hydroxy-4-methyl (Target): Protons are meta to each other (Position 3 and 5).[1][2] Expect meta-coupling (J ~ 1-3 Hz).
-
4-Hydroxy-2-methyl (Isomer): Protons are at positions 5 and 6.[1][2] They are ortho to each other. Expect ortho-coupling (J ~ 8 Hz).
-
Rule: If NMR shows a large ortho-coupling constant (~8Hz), you likely have the wrong isomer.[1][2][8]
-
Synthesis & Application Context
Role in Policresulen Chemistry
Policresulen is a condensation polymer formed by reacting m-cresol-6-sulfonic acid with formaldehyde.[1][2] The ammonium salt (CAS 79093-71-3) serves as a critical Reference Standard for quality control to quantify unreacted monomer or degradation products in the final pharmaceutical formulation.[1][2]
Figure 2: The synthesis pathway showing the origin of the ammonium salt reference standard.
Handling Protocols
References
-
LGC Standards. Ammonium m-Cresol-6-sulfonate Product Specification. Retrieved from
-
Axios Research. m-Cresol-6-sulfonic Acid - CAS 22356-80-5 Data Sheet. Retrieved from
-
Sigma-Aldrich. 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) CAS 79093-71-3.[1][6] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for m-Cresol. Retrieved from [1][2][8]
-
European Pharmacopoeia (Ph.[1][2][8] Eur.). Policresulen Monograph: Impurity Standards. (Reference to standard regulatory text).
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- 2. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Policresulen ammonium salt (m-Cresol-6-sulfonic Acid Ammonium Salt) - SRIRAMCHEM [sriramchem.com]
- 4. m-Cresol-6-sulfonic Acid - CAS - 22356-80-5 | Axios Research [axios-research.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) | 79093-71-3 [sigmaaldrich.com]
- 7. 79093-71-3|Ammonium 2-hydroxy-4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 8. m-Cresol - Wikipedia [en.wikipedia.org]
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- 12. Ammonium m-Cresol-6-sulfonate | CAS No- 79093-71-3 | NA [chemicea.com]
An In-depth Technical Guide to the Solubility of 2-Hydroxy-4-methylbenzenesulphonic Acid Ammonium in Water vs. Methanol
This guide provides a comprehensive analysis of the solubility characteristics of 2-Hydroxy-4-methylbenzenesulphonic acid ammonium, a compound of interest in various chemical and pharmaceutical applications. We will delve into the theoretical underpinnings of its solubility in two common polar solvents, water and methanol, and provide a practical framework for the experimental determination of its solubility. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this molecule.
Introduction to this compound
This compound is an organic salt with a multifaceted chemical structure that dictates its physical and chemical properties.[1] The molecule consists of a substituted benzene ring functionalized with a hydroxyl (-OH) group, a methyl (-CH₃) group, and a sulphonic acid (-SO₃H) group, which is present as its ammonium salt (-SO₃⁻NH₄⁺). The presence of these functional groups, particularly the ionic ammonium sulphonate and the hydrogen-bonding capable hydroxyl group, suggests a high affinity for polar solvents.[1]
The interplay of these groups governs the compound's interactions with its environment, making a thorough understanding of its solubility crucial for applications ranging from a doping agent for improving electronic conductivity to its use in animal drugs.[1]
Caption: Molecular structure of this compound.
Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" is a fundamental principle in chemistry that provides a strong predictive tool for solubility.[2] This rule is predicated on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility is governed by a combination of ionic interactions and hydrogen bonding.
-
Polarity and Dielectric Constant: Both water and methanol are polar protic solvents, characterized by significant dipole moments and the ability to act as hydrogen bond donors. A solvent's polarity and high dielectric constant are crucial for dissolving ionic compounds, as they can effectively shield the electrostatic attraction between the cation (NH₄⁺) and the anion (R-SO₃⁻), facilitating their dissociation and solvation.
-
Hydrogen Bonding: The presence of the hydroxyl (-OH) group on the benzene ring and the oxygen atoms of the sulphonate group allows for extensive hydrogen bonding with both water and methanol molecules.[3] This is a powerful intermolecular force that significantly contributes to the dissolution of the compound.
-
Ionic Interactions: As an ammonium salt, the compound readily dissociates in polar solvents into the ammonium cation (NH₄⁺) and the 2-hydroxy-4-methylbenzenesulphonate anion. These ions are then surrounded by solvent molecules in a process called solvation (or hydration in the case of water), which is an energetically favorable process that drives solubility.[3]
Comparative Solubility Analysis: Water vs. Methanol
While both water and methanol are excellent polar solvents, their subtle differences in molecular structure and properties lead to a nuanced comparison of their solvating power for this compound.
Water as a Solvent: Water is a highly polar molecule with the ability to form an extensive three-dimensional network of hydrogen bonds. This makes it an exceptional solvent for ionic and polar compounds. The small size of water molecules allows them to efficiently pack around the ions and polar groups of the solute, leading to strong solvation.
Methanol as a Solvent: Methanol (CH₃OH) is also a polar protic solvent, capable of hydrogen bonding. However, the presence of the methyl group introduces a nonpolar character to the molecule. This nonpolar region can influence its interaction with solutes. While methanol is a good solvent for many polar organic molecules, its lower dielectric constant compared to water suggests it may be slightly less effective at solvating and separating ions.
Expected Outcome: It is anticipated that this compound will exhibit high solubility in both water and methanol. However, due to water's higher polarity, greater capacity for hydrogen bonding, and higher dielectric constant, it is predicted to be the superior solvent for this compound. The dissolution in water is likely to be more energetically favorable, resulting in a higher solubility limit compared to methanol.
Caption: Predicted solute-solvent interactions and solubility outcomes.
Experimental Protocol for Quantitative Solubility Determination
To empirically determine and compare the solubility of this compound in water and methanol, the equilibrium solubility method is recommended. This method involves saturating the solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Deionized water
-
Methanol (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
-
Syringe filters (0.45 µm)
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate sealed flasks containing a known volume of deionized water and methanol, respectively. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flasks in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of the solute using a pre-validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or High-Performance Liquid Chromatography (HPLC) for greater specificity and accuracy.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL, g/100 mL, or mol/L.
-
Repeat the experiment at different temperatures to investigate the temperature dependence of solubility.
-
Caption: Experimental workflow for equilibrium solubility determination.
Summary of Solvent Properties and Expected Solubility
| Property | Water (H₂O) | Methanol (CH₃OH) | Rationale for Impact on Solubility |
| Molar Mass ( g/mol ) | 18.02 | 32.04 | Smaller solvent molecules can generally solvate ions more efficiently. |
| Dielectric Constant (at 20°C) | ~80.1 | ~33.0 | A higher dielectric constant better shields ionic charges, promoting dissolution of salts. |
| Polarity | High | High | Both are polar, favoring the dissolution of the polar and ionic solute. |
| Hydrogen Bonding | Extensive (donor and acceptor) | Significant (donor and acceptor) | Strong hydrogen bonding between solute and solvent is a primary driver of solubility. |
| Expected Solubility | Higher | High, but likely lower than water | Water's superior polarity and dielectric constant are expected to result in greater solubility. |
Conclusion
The molecular structure of this compound, with its ionic ammonium sulphonate group and polar hydroxyl group, strongly indicates its affinity for polar solvents like water and methanol. A theoretical analysis based on fundamental principles of solute-solvent interactions predicts that while the compound will be soluble in both solvents, it will exhibit a higher solubility in water due to water's greater polarity, higher dielectric constant, and more extensive hydrogen-bonding network. For definitive quantitative data, a rigorous experimental determination using a method such as the equilibrium solubility protocol is essential. The insights provided in this guide offer a robust framework for both predicting and empirically verifying the solubility behavior of this compound, aiding in its effective application in research and development.
References
- Solubility test for Organic Compounds. (2024, September 24).
- CAS 79093-71-3: Benzenesulfonic acid, 2-hydroxy-4-methyl-, ammonium salt (1:1). (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
- Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).
- 2-hydroxy-4-methylbenzenesulphonic acid | 22356-80-5 - ChemicalBook. (2025, October 23).
- 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt - LGC Standards. (n.d.).
- 79093-71-3|Ammonium 2-hydroxy-4-methylbenzenesulfonate|BLD Pharm. (n.d.).
- CAS No : 79093-71-3 | Product Name : 2-Hydroxy-​4-​methylbenzenesulfonic Acid Ammonium Salt | Pharmaffiliates. (n.d.).
- Solute- Solvent Interaction - Walsh Medical Media. (2021, July 29).
- Solute-Solvent Interactions Definition - Intro to Chemistry Key Term - Fiveable. (2025, August 15).
- Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC. (n.d.).
- N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | C13H13NO3S | CID 284336. (n.d.).
- 2-Hydroxy-4-methylbenzenesulphonic acid - SIELC Technologies. (2018, May 17).
- 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) | 79093-71-3 - Sigma-Aldrich. (n.d.).
- Dependence of solute solubility parameters on solvent polarity - PubMed. (n.d.).
- 2 Solute Solvent Interaction | PDF - Scribd. (n.d.).
- CAS No : 22356-80-5 | Product Name : 2-Hydroxy-4-methylbenzenesulfonic Acid. (n.d.).
- CAS 1331-61-9: Ammonium dodecylbenzenesulfonate - CymitQuimica. (n.d.).
- 2-Hydroxy-4-methylbenzoic acid - the NIST WebBook. (n.d.).
- Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium - Scientific Research Publishing. (n.d.).
- (PDF) Solubility of ammonia in liquid mixtures of (water + methanol) - ResearchGate. (2020, June 18).
- Ammonia 4M methanol 7664-41-7 - Sigma-Aldrich. (n.d.).
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Technical Whitepaper: Comparative Analysis of 2-Hydroxy-4-methylbenzenesulphonic Acid and its Ammonium Salt
The following technical guide details the structural, physicochemical, and functional distinctions between 2-Hydroxy-4-methylbenzenesulphonic acid and its ammonium salt.
Executive Summary
This guide analyzes the critical differences between 2-Hydroxy-4-methylbenzenesulphonic acid (the free acid) and Ammonium 2-hydroxy-4-methylbenzenesulfonate (the ammonium salt). While the free acid serves as a high-reactivity intermediate in pharmaceutical synthesis (specifically Policresulen) and a primary electrolyte in tin electroplating, the ammonium salt functions primarily as a stable analytical reference standard and a specialized doping agent.
For researchers in drug development, the distinction is vital: the acid is a raw material and active monomer, whereas the salt is a critical tool for Quality Control (QC) and impurity profiling.
Chemical Identity & Structural Dynamics
The core difference lies in the protonation state of the sulfonate group. The free acid possesses a strongly acidic proton (
Structural Comparison
| Feature | Free Acid | Ammonium Salt |
| IUPAC Name | 2-Hydroxy-4-methylbenzenesulfonic acid | Ammonium 2-hydroxy-4-methylbenzenesulfonate |
| Common Name | Ammonium | |
| CAS Number | 22356-80-5 | 79093-71-3 |
| Molecular Formula | ||
| Molecular Weight | 188.20 g/mol | 205.23 g/mol |
| Structure | Benzene ring substituted with:1-SO | Benzene ring substituted with:1-SO |
| Acidity (pKa) | ~ -0.2 (Sulfonic group)~ 10.0 (Phenolic OH) | ~ 9.3 (Ammonium ion)~ 10.0 (Phenolic OH) |
Isomer Specificity
It is crucial to distinguish this isomer from its structural analog, 4-hydroxy-2-methylbenzenesulfonic acid (derived from
Physicochemical Properties[2][5][6][7][8][9]
The transition from free acid to ammonium salt dramatically alters physical handling requirements and stability profiles.
Comparative Properties Table
| Property | 2-Hydroxy-4-methylbenzenesulphonic Acid | Ammonium Salt |
| Physical State | Hygroscopic solid or viscous liquid (syrup) | White crystalline powder |
| Solubility | Highly soluble in water, alcohols, polar organics | Soluble in water; limited solubility in non-polar organics |
| Hygroscopicity | High (Rapidly absorbs atmospheric moisture) | Low to Moderate (Stable under ambient conditions) |
| Corrosivity | Corrosive (Causes burns, attacks metals) | Irritant (Safer handling profile) |
| Thermal Stability | Prone to desulfonation at high temperatures (>120°C) | Stable up to decomposition point (releases NH |
| pH (1% aq.[1] soln) | < 1.0 (Strong Acid) | ~ 4.5 - 6.0 (Weakly Acidic) |
Synthesis & Manufacturing Workflows
The synthesis of the acid involves electrophilic aromatic substitution, while the salt is generated via a thermodynamic neutralization step.
DOT Diagram: Synthesis & Conversion Pathway
Caption: Workflow for the synthesis of 2-Hydroxy-4-methylbenzenesulphonic acid from m-cresol and its subsequent conversion to the ammonium salt.
Experimental Protocols
Protocol A: Synthesis of the Free Acid
Objective: Sulfonation of
-
Reagents:
-Cresol (99%), Sulfuric Acid (98%). -
Procedure:
-
Charge
-cresol into a glass-lined reactor. -
Cool to 20–30°C (Low temperature favors ortho-sulfonation relative to OH).
-
Slowly add Sulfuric Acid (1.05 eq) dropwise over 2 hours, maintaining temp < 40°C.
-
Note: Higher temperatures (>100°C) favor the thermodynamic 4-sulfonic acid isomer.
-
Stir for 12 hours at ambient temperature.
-
Purification: The reaction mass is often used directly in plating. For high purity, recrystallize from concentrated HCl or use preparative HPLC.
-
Protocol B: Conversion to Ammonium Salt
Objective: Preparation of the analytical standard.
-
Reagents: Pure Free Acid, Ammonium Hydroxide (28%
). -
Procedure:
-
Dissolve the Free Acid in a minimum volume of water.
-
Cool solution to 0–5°C in an ice bath.
-
Add Ammonium Hydroxide dropwise until pH reaches 6.0–7.0.
-
Concentrate the solution under vacuum (Rotavap) at < 50°C.
-
Induce crystallization by adding cold Ethanol or Acetone.
-
Filter the white precipitate and dry in a desiccator.
-
Industrial & Pharmaceutical Applications[10]
Drug Development (Policresulen)
-
The Acid (Active Monomer): The free acid is the primary building block for Policresulen , a hemostatic and antiseptic drug formed by the condensation of
-cresol sulfonic acid with formaldehyde. The reactivity of the sulfonic acid group is essential for the polymerization process. -
The Salt (Impurity Standard): In pharmaceutical QC, the ammonium salt (CAS 79093-71-3) is used as a Reference Standard to quantify unreacted monomer or degradation products in the final drug formulation. It allows for precise HPLC calibration without the handling difficulties of the hygroscopic free acid.
Electroplating (Tin)[6]
-
The Acid (Electrolyte): Used in "Ferrostan" or acid tin plating baths. It acts as the conductive electrolyte and prevents the hydrolysis of stannous ions (
). It provides the acidic environment necessary for metal deposition.[2] -
The Salt (Additive): Rarely used as the primary electrolyte but may serve as a doping agent or buffer to modify the grain structure of the tin deposit (grain refiner).
Logical Relationship Diagram
Caption: Functional divergence: The acid drives synthesis and industrial processes, while the salt ensures quality and analytical precision.
Analytical Characterization
For researchers characterizing these compounds, the following HPLC method distinguishes the salt (as a standard) from the acid matrix.
Method: Reverse Phase HPLC[3]
-
Column: C18 (e.g., 250mm x 4.6mm, 5µm)
-
Mobile Phase: Acetonitrile : Buffer (Phosphate pH 2.5) [20:80 v/v]
-
Note: Low pH suppresses the ionization of the sulfonic group, improving retention.
-
-
Detection: UV at 280 nm (aromatic ring absorption).
-
Differentiation: The ammonium salt will elute at the same retention time as the free acid (since the salt dissociates in the mobile phase), but it allows for accurate weighing of the standard due to its non-hygroscopic nature.
References
-
PubChem. (2025). 4-Hydroxy-2-methylbenzenesulfonic acid (Isomer comparison). National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. (2018).[3] HPLC Separation of 2-Hydroxy-4-methylbenzenesulphonic acid. Retrieved from [Link]
Sources
Navigating the Safety Profile of Ammonium 2-hydroxy-4-methylbenzenesulphonate: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Disposal of Ammonium 2-hydroxy-4-methylbenzenesulphonate, with an Emphasis on Risk Mitigation through Analogue Compound Data.
Disclaimer: No specific Safety Data Sheet (SDS) for Ammonium 2-hydroxy-4-methylbenzenesulphonate (CAS No. 79093-71-3) is readily available in the public domain. This technical guide has been meticulously compiled by extrapolating data from structurally similar compounds, namely Ammonium p-toluenesulfonate and Ammonium Sulphate , and by considering the influence of the hydroxyl group on the aromatic ring through data on cresols (methylphenols) . This document is intended to provide a comprehensive safety overview and should be used in conjunction with a thorough risk assessment for any specific laboratory or manufacturing process.
Introduction: Understanding the Compound and the Need for a Derived Safety Profile
Ammonium 2-hydroxy-4-methylbenzenesulphonate is a substituted aromatic sulphonic acid salt. Its structure combines an ammonium cation with an anion derived from a sulphonated cresol. The absence of a dedicated SDS necessitates a proactive and scientifically grounded approach to hazard assessment. For researchers and drug development professionals, understanding the potential risks associated with this compound is paramount for ensuring a safe working environment and the integrity of their research.
This guide provides a detailed analysis of the anticipated hazards, handling protocols, and emergency procedures for Ammonium 2-hydroxy-4-methylbenzenesulphonate. By examining the safety profiles of its structural analogues, we can construct a robust and precautionary framework for its use. The primary analogues used in this assessment are:
-
Ammonium p-toluenesulfonate: Shares the ammonium salt of a methylated benzenesulphonic acid structure, providing a strong baseline for the properties of the sulphonate group and its salt.
-
Ammonium Sulphate: Provides general toxicological and handling information for ammonium salts.
-
Cresols (methylphenols): The aromatic core of the target molecule is a cresol. Data on cresols is crucial for understanding the potential influence of the hydroxyl group on the compound's reactivity and toxicity.[1][2][3]
Hazard Identification and Classification: A Composite Assessment
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from analogue compounds, Ammonium 2-hydroxy-4-methylbenzenesulphonate is anticipated to possess the following hazards:
| Hazard Class | Hazard Category | GHS Hazard Statement | Basis of Classification (Analogue Compound) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Ammonium p-toluenesulfonate, Cresols |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Ammonium p-toluenesulfonate, Cresols |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation | Ammonium p-toluenesulfonate, Cresols |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Ammonium Sulphate |
| Acute Aquatic Toxicity | Category 3 | H402: Harmful to aquatic life | Ammonium Sulphate |
Signal Word: Warning
Hazard Pictograms:
Causality Behind the Hazard Assessment:
The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory tract. Aromatic sulphonic acids and their salts are known to be irritants.[4] The presence of the hydroxyl group on the benzene ring, analogous to cresols, can enhance these irritant properties and may introduce corrosive potential, especially at high concentrations or with prolonged contact.[1][2][3] While ammonium sulphate itself has low acute toxicity, it is classified as harmful if swallowed, and this classification is conservatively applied here.[5]
First-Aid Measures: A Step-by-Step Emergency Response Protocol
Immediate and appropriate first aid is critical in the event of an exposure. The following protocols are based on best practices for handling irritant and potentially corrosive chemicals.
Experimental Protocol: First-Aid Response
-
General Advice:
-
Move the victim from the source of exposure to a safe area with fresh air.
-
Remove all contaminated clothing and shoes immediately.
-
Show this safety guide to the attending medical personnel.
-
-
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire surface.
-
Seek immediate medical attention.
-
-
In Case of Skin Contact:
-
Wash the affected area immediately and thoroughly with soap and plenty of water.
-
If irritation persists, seek medical attention.
-
-
In Case of Inhalation:
-
If the person has inhaled dust or aerosols, move them to fresh air.
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Seek immediate medical attention.
-
-
In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Have the person drink one or two glasses of water to dilute the substance.
-
Seek immediate medical attention.
-
Handling and Storage: Proactive Measures for a Safe Laboratory Environment
Proper handling and storage procedures are fundamental to minimizing the risk of exposure.
Handling:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when generating dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases. The hydroxyl group on the aromatic ring increases its reactivity towards electrophilic substitution, and the ammonium salt can react with strong bases to release ammonia gas.[6][7][8]
Physical and Chemical Properties: A Data-Driven Overview
The following table summarizes the anticipated physical and chemical properties of Ammonium 2-hydroxy-4-methylbenzenesulphonate based on its structure and data from its analogues.
| Property | Anticipated Value/Observation | Rationale/Analogue Data |
| Appearance | White to off-white crystalline solid | Based on Ammonium p-toluenesulfonate and Ammonium Sulphate. |
| Odour | Odourless to faint phenolic odour | The ammonium salt is typically odourless, but the cresol-like structure may impart a faint phenolic smell. |
| Solubility in Water | Soluble | Ammonium salts and sulphonates are generally water-soluble. |
| Melting Point | Decomposes at elevated temperatures | Similar to Ammonium Sulphate. |
| pH | Acidic to neutral in aqueous solution | Aromatic sulphonic acids are strong acids; however, the ammonium salt of a strong acid will have a slightly acidic pH. |
Stability and Reactivity: Understanding Potential Chemical Interactions
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions.
-
Conditions to Avoid: Avoid exposure to high temperatures, moisture, and incompatible materials.
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can cause vigorous reactions.
-
Strong Bases: Will liberate ammonia gas.
-
-
Hazardous Decomposition Products: Upon thermal decomposition, may produce oxides of carbon, nitrogen, and sulphur, as well as ammonia.
Toxicological Information: Extrapolating from Analogue Data
A comprehensive toxicological profile is not available for Ammonium 2-hydroxy-4-methylbenzenesulphonate. The following information is inferred from its structural components and analogues.
-
Acute Toxicity:
-
Oral: Likely to be harmful if swallowed, based on data for ammonium sulphate (LD50 for rat is in the range of 2000-4250 mg/kg).[9]
-
Dermal: Expected to have low dermal toxicity, but can cause skin irritation.
-
Inhalation: Dust or aerosols may cause respiratory tract irritation.
-
-
Skin Corrosion/Irritation: Expected to be a skin irritant. The presence of the hydroxyl group may enhance this effect, similar to cresols which can be corrosive at high concentrations.[1][2][3]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not mean the absence of hazard.
Ecological Information: Assessing the Environmental Impact
-
Toxicity to Aquatic Life: Ammonium sulphate is classified as harmful to aquatic life.[10] Therefore, it is prudent to consider Ammonium 2-hydroxy-4-methylbenzenesulphonate as potentially harmful to aquatic organisms.
-
Persistence and Degradability: Aromatic sulphonic acids can be resistant to biodegradation.[11]
-
Bioaccumulation: The compound is not expected to bioaccumulate significantly.
Disposal Considerations: Responsible Waste Management
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
Visualization of Safety Protocols
Workflow for Handling a Spill
Caption: A stepwise workflow for the safe response to a spill of Ammonium 2-hydroxy-4-methylbenzenesulphonate.
Logical Hierarchy of Hazard Controls
Caption: The hierarchy of controls for mitigating hazards associated with chemical handling, from most to least effective.
Conclusion: A Commitment to Safety Through Scientific Rigor
In the absence of a specific Safety Data Sheet for Ammonium 2-hydroxy-4-methylbenzenesulphonate, a cautious and informed approach to safety is essential. By leveraging data from structurally similar compounds, this guide provides a robust framework for researchers and drug development professionals to handle this chemical responsibly. The principles of good laboratory practice, including the consistent use of appropriate personal protective equipment and engineering controls, remain the cornerstone of a safe working environment. Continuous risk assessment and adherence to institutional safety protocols are paramount when working with any chemical for which complete hazard information is not available.
References
-
Cresols | ToxFAQs™ | ATSDR. (n.d.). Retrieved from [Link]
-
CRESOLS (mixed isomers) HAZARD SUMMARY. (2007). New Jersey Department of Health. Retrieved from [Link]
-
Cresol. (n.d.). In Wikipedia. Retrieved from [Link]
-
Toxicological Profile for Cresols. (1992). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
-
Reactivity comparison of phenol and toluene towards electrophilic substitution. (2018, June 29). Chemistry Stack Exchange. Retrieved from [Link]
-
Why is phenol more reactive towards electrophilic reagents than toluene? (n.d.). Quora. Retrieved from [Link]
-
Cresol/Cresylic Acid. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
What is the order of decreasing reactivity to electrophilic reagents phenol, chlorobenzene, benzene, toluene? (n.d.). Quora. Retrieved from [Link]
-
GRANULAR AMMONIUM SULPHATE Safety Data Sheet. (2025, March 17). Horticentre. Retrieved from [Link]
-
Toxicity and ecotoxicity of sulfonic acids: Structure-activity relationship. (1994, June 1). Semantic Scholar. Retrieved from [Link]
-
AMMONIUM SULFATE CAS N°: 7783-20-2. (2006, April 18). OECD SIDS. Retrieved from [Link]
-
Benzenesulfonic acid, ammonium salt | C6H9NO3S | CID 88040. (n.d.). PubChem. Retrieved from [Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022, February 1). ACS Publications. Retrieved from [Link]
-
Sulfonic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Why does a hydroxyl group decrease the acidity of an Aromatic ring? (2023, September 22). Chemistry Stack Exchange. Retrieved from [Link]
-
Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. Cresols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 2. nj.gov [nj.gov]
- 3. Cresol - Wikipedia [en.wikipedia.org]
- 4. aksci.com [aksci.com]
- 5. chemicalmarket.net [chemicalmarket.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. echemi.com [echemi.com]
- 9. angenechemical.com [angenechemical.com]
- 10. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Technical Assessment: Thermal Stability & Characterization of Ammonium 2-Hydroxy-4-Methylbenzenesulfonate
Topic: (CAS 79093-71-3) Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[]
Executive Summary
Ammonium 2-hydroxy-4-methylbenzenesulfonate (CAS 79093-71-3), also known as ammonium
Unlike simple inorganic salts, this compound exhibits complex thermal behavior characterized by a competition between melting and decomposition (deammoniation).[] This guide provides a rigorous analysis of its physicochemical properties, decomposition mechanisms, and the specific experimental protocols required to accurately characterize its thermal profile.[]
Physicochemical Identity & Structure[1][3]
The compound consists of a 2-hydroxy-4-methylbenzenesulfonate anion paired with an ammonium cation.[][2][3][4] Its stability is governed by the ionic interaction between the sulfonate group and the ammonium ion, which is susceptible to thermal dissociation.[]
| Property | Detail |
| IUPAC Name | Ammonium 2-hydroxy-4-methylbenzenesulfonate |
| CAS Number | 79093-71-3 |
| Molecular Formula | |
| Molecular Weight | 205.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water; sparingly soluble in non-polar organic solvents.[] |
| Key Application | Impurity standard for Policresulen; latent acid catalyst.[] |
Structural Visualization
The following diagram illustrates the ionic association and the numbering of the aromatic ring, which is critical for distinguishing it from other cresol sulfonic acid isomers.
Caption: Structural connectivity of CAS 79093-71-3.[][3] The ionic bond between the sulfonate and ammonium ion is the primary site of thermal instability.[]
Thermal Behavior: Melting vs. Decomposition[1][6]
Defining a single "melting point" for ammonium sulfonates is chemically misleading.[] These compounds typically undergo decomposition-induced melting , where the crystal lattice collapses due to the release of ammonia gas (
The "Fugitive" Melting Point
Literature and experimental data for analogous ammonium sulfonates (e.g., ammonium
-
Dehydration (if hydrated): 60°C – 100°C.[]
-
Deammoniation (Onset): 150°C – 180°C.
-
Apparent Melting/Liquefaction: Occurs simultaneously with deammoniation, often observed as bubbling in a capillary tube.[]
-
Full Decomposition: >200°C (Carbonization/Desulfonation).
Scientific Insight: The "melting point" reported in Certificates of Analysis (often >180°C or "dec.") is actually the decomposition onset temperature .[] Researchers should treat this value as a kinetic parameter dependent on heating rate, rather than a thermodynamic constant.[]
Decomposition Mechanism
The thermal degradation of ammonium 2-hydroxy-4-methylbenzenesulfonate follows a predictable pathway, primarily driven by proton transfer from the ammonium ion to the sulfonate oxygen, releasing neutral ammonia.[]
Mechanistic Pathway[1][6][7][8]
Caption: Thermal dissociation pathway. The primary event is the release of ammonia, reverting the salt to the parent sulfonic acid.
Implications for Analysis:
-
Mass Loss: The theoretical mass loss for the release of
can be calculated:-
MW (
) = 17.03 g/mol -
MW (Salt) = 205.23 g/mol
-
Theoretical Mass Loss: ~8.3%[]
-
-
If TGA shows a mass loss of ~8.3% in the 150-200°C range, this confirms the identity as the mono-ammonium salt.[]
Experimental Characterization Protocols
To rigorously determine the thermal stability of this compound, a "melting point apparatus" is insufficient.[] The following multi-technique approach is the gold standard.
Protocol A: Differential Scanning Calorimetry (DSC)
-
Objective: Determine the onset of decomposition/melting.
-
Sample Prep: 2–5 mg in a hermetically sealed aluminum pan (with a pinhole to allow gas escape without pan deformation).
-
Parameters:
-
Ramp: 10°C/min.[]
-
Range: 30°C to 300°C.[]
-
Purge: Nitrogen (50 mL/min).
-
-
Expected Signal: A broad endothermic peak starting ~160-180°C. A sharp peak suggests melting before decomposition, while a noisy/broad peak indicates simultaneous decomposition.[]
Protocol B: Thermogravimetric Analysis (TGA)[9]
-
Objective: Quantify volatile loss (
vs. ). -
Sample Prep: 5–10 mg in a platinum or ceramic crucible.
-
Parameters:
-
Ramp: 10°C/min.[]
-
Range: Ambient to 600°C.[]
-
-
Data Interpretation:
-
Step 1 (<100°C): Mass loss indicates moisture/solvents (hygroscopicity).[]
-
Step 2 (150-220°C): Mass loss corresponding to
release.[] -
Step 3 (>250°C): Bulk degradation of the organic skeleton.[]
-
Protocol C: Visual Confirmation (Hot Stage Microscopy)
-
Objective: Distinguish melting from browning/charring.
-
Observation: The crystals typically turn opaque (loss of surface volatiles) before turning into a brownish liquid (acid melt + oxidation).
Applications & Stability Considerations
Drug Development (Policresulen)
In the context of Policresulen (a polymer of
-
Detection: High-Performance Liquid Chromatography (HPLC) is preferred over thermal methods for quantification due to the salt's thermal instability.[]
-
Reference Standard Storage: Must be stored at 2-8°C under desiccant. Exposure to high humidity can lead to caking and hydrolysis.[]
Latent Acid Catalysis
Ammonium sulfonates are used as "blocked" acid catalysts in coating formulations.[]
-
Mechanism: The salt is neutral at room temperature (pot life stability).[] Upon baking (typically >150°C),
volatilizes, generating the strong sulfonic acid in situ to catalyze cross-linking. -
Relevance: The decomposition temperature (~150-180°C) defines the "curing window" for these applications.[]
References
-
Kiyoura, R., & Urano, K. (1970).[] Mechanism, Kinetics, and Equilibrium of Thermal Decomposition of Ammonium Sulfate. Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link]
-
ScienceMadness. (2005).[] Decomposition of Ammonium Salts - Discussion on Sulfonate Stability. Retrieved from [Link]
Sources
Methodological & Application
HPLC Method for Determination of 2-Hydroxy-4-methylbenzenesulphonic Acid Ammonium
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantitation of 2-Hydroxy-4-methylbenzenesulphonic acid ammonium (also known as the ammonium salt of 4-methyl-2-hydroxybenzenesulfonic acid). Due to the compound's high polarity and strong acidity (sulfonic acid group), traditional C18 reversed-phase methods often suffer from poor retention and peak tailing. This guide presents two distinct methodologies: a Modern Mixed-Mode Approach (Method A) for superior peak shape and retention, and a Traditional Ion-Pairing Approach (Method B) for laboratories utilizing standard C18 chemistries.
Introduction & Chemical Context
2-Hydroxy-4-methylbenzenesulphonic acid is a structural analog of cresol sulfonic acids, often utilized as a pharmaceutical intermediate, a stabilizer in drug formulations, or a precursor in dye synthesis.[1]
-
Chemical Challenges:
-
High Polarity: The sulfonic acid moiety (
) ensures the molecule is fully ionized at neutral pH, leading to elution near the void volume ( ) on standard alkyl-bonded phases. -
Ammonium Counterion: While UV-transparent, the ammonium salt (
) requires an aqueous-compatible sample diluent to prevent precipitation in high-organic mobile phases. -
Isomer Selectivity: The method must distinguish the target from potential isomers (e.g., 2-hydroxy-5-methyl variants) common in sulfonation synthesis.
-
Method Development Strategy
To achieve thermodynamic stability and reproducible retention, we employ two strategies:
-
Method A (Mixed-Mode): Uses a stationary phase with both hydrophobic alkyl chains and ion-exchange groups. This "locks" the sulfonate group via ionic interaction while the benzene ring interacts hydrophobically, providing perfect peak symmetry without complex mobile phases.
-
Method B (Ion-Pair RP-HPLC): Uses a standard C18 column with an ion-pairing reagent (e.g., Tetrabutylammonium phosphate). The reagent forms a neutral complex with the analyte, allowing it to retain on the hydrophobic C18 surface.
Experimental Protocols
Instrumentation & Reagents[2][3][4][5][6]
-
HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with Quaternary Pump and Degasser.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Reagents:
Sample Preparation
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of the ammonium salt standard.
-
Dissolve in 10 mL of Water:Methanol (90:10 v/v) . Note: High aqueous content is required to solubilize the salt.
-
Sonicate for 5 minutes.
Working Standard (0.1 mg/mL):
-
Dilute 1.0 mL of Stock Solution to 10 mL with the Mobile Phase (Initial conditions).
-
Filter through a 0.22 µm PVDF or Nylon syringe filter.
Method A: Mixed-Mode Chromatography (Recommended)
Best for: High throughput, MS compatibility, and superior peak shape.
| Parameter | Condition |
| Column | SIELC Newcrom R1 (3.2 x 150 mm, 3 µm) or equivalent Mixed-Mode RP/Anion-Exchange |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 80% A / 20% B |
| Flow Rate | 0.6 mL/min |
| Temperature | 30°C |
| Detection | UV @ 220 nm (primary) and 275 nm (secondary/confirmation) |
| Injection Vol. | 5 µL |
| Run Time | 8.0 minutes |
Mechanism: The Newcrom R1 column possesses a terminal positive charge embedded in the alkyl chain. This repels the ammonium cation but attracts the sulfonate anion, increasing retention significantly compared to C18.
Method B: Ion-Pair Reversed-Phase (Universal)
Best for: Labs restricted to C18 columns.
| Parameter | Condition |
| Column | C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters Symmetry C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Buffer: 10 mM Tetrabutylammonium Phosphate (TBAP) adjusted to pH 2.5 with H3PO4Organic: Acetonitrile |
| Ratio | Buffer:Acetonitrile (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 220 nm |
| Notes | System must be passivated with ion-pair reagent for 1 hour before running samples. |
Method Validation Parameters (Acceptance Criteria)
The following parameters ensure the method is "self-validating" and trustworthy:
-
System Suitability:
-
Tailing Factor (
): 0.9 < < 1.2 (Method A usually yields 1.05). -
Theoretical Plates (
): > 5,000. -
RSD (n=5): Retention time < 0.5%; Peak Area < 1.0%.
-
-
Linearity:
-
Range: 0.01 mg/mL to 0.2 mg/mL.
- value: > 0.999.
-
-
LOD/LOQ:
-
Signal-to-Noise (S/N) > 3 for LOD.
-
Signal-to-Noise (S/N) > 10 for LOQ.
-
Visualized Workflow & Logic
The following diagram illustrates the decision-making process for selecting the correct method and the analytical workflow.
Caption: Decision tree for selecting the optimal HPLC methodology based on column availability and troubleshooting peak symmetry issues.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent mismatch. | Ensure sample is dissolved in mobile phase or a solvent with weaker elution strength (more water). |
| Retention Time Shift | pH instability. | Sulfonates are sensitive to pH. Ensure buffer is strictly controlled at pH 2.0–2.5. |
| High Backpressure | Salt precipitation. | (Method B) Ensure the mixing of organic and aqueous buffer does not precipitate the phosphate salts. |
| Ghost Peaks | Contaminated Ion-Pair reagent. | Use high-purity HPLC-grade TBAP; filter mobile phase daily. |
References
-
SIELC Technologies. (2018).[5] Separation of 2-Hydroxy-4-methylbenzenesulphonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2023). Reversed Phase HPLC Method Development for Polar Acidic Compounds. Retrieved from [Link]
-
ResearchGate. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para) by HPLC. Retrieved from [Link]
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- 2. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. 2-Hydroxy-4-methylbenzenesulphonic acid | SIELC Technologies [sielc.com]
Application Note: Advanced Impurity Profiling of Policresulen Using a C18-PFP Hybrid Stationary Phase
Abstract
Policresulen, a complex polycondensation product of meta-cresolsulfonic acid and formaldehyde, presents a significant analytical challenge due to its inherent heterogeneity and the presence of numerous structurally similar impurities.[1] Effective separation and quantification of these impurities are critical for ensuring drug quality and safety. This application note provides a detailed guide for researchers and drug development professionals on the strategic selection of a High-Performance Liquid Chromatography (HPLC) column for this purpose. We will explore the limitations of traditional C18 phases and demonstrate the superior selectivity and resolving power of a hybrid C18-Pentafluorophenyl (C18-PFP) stationary phase, which leverages multiple retention mechanisms to achieve comprehensive separation of Policresulen's complex impurity profile. A detailed protocol for method development and validation considerations based on ICH guidelines are provided.
The Analytical Challenge: Deconstructing the Policresulen Matrix
Policresulen is not a single molecular entity but a mixture of polymeric chains of varying lengths.[1] Its manufacturing process can result in a complex mixture of related substances, including unreacted starting materials, intermediates, positional isomers, and oligomers of different sizes.[2][3] The primary analytical difficulty lies in resolving these components, many of which share high structural similarity and polarity.
Key Impurities Include:
-
Starting Materials & Monomers: m-cresol-4-sulfonic acid, m-cresol-6-sulfonic acid.[2]
-
Di-substituted Monomers: m-cresol-4,6-disulfonic acid.[2]
-
Dimers and Oligomers: Such as Dicresulene and other short-chain polymers formed during condensation.[4]
Separating these compounds is challenging because they are all highly polar, acidic, and aromatic. A standard C18 column, relying solely on hydrophobicity, often fails to provide adequate resolution for critical pairs, particularly positional isomers.
Caption: General structure of Policresulen and its key process-related impurities.
Strategic Column Selection: Beyond Hydrophobicity
The key to a successful separation lies in choosing a stationary phase that offers multiple modes of interaction, thereby enhancing selectivity (α), the most powerful factor in achieving chromatographic resolution.[5]
The Standard: C18 (Octadecylsilane)
A C18 column is the most common starting point in reversed-phase HPLC.[6][7] Its retention mechanism is based on hydrophobic (van der Waals) interactions between the non-polar analyte portions and the C18 alkyl chains.[6]
-
Strengths: Robust, versatile, excellent retention for non-polar to moderately polar compounds.
-
Limitations for Policresulen: The primary reliance on hydrophobicity is insufficient to differentiate between the subtle structural differences of Policresulen's impurities, especially positional isomers like m-cresol-4-sulfonic acid and m-cresol-6-sulfonic acid.[8] This often results in co-elution and poor resolution.
The Specialist: PFP (Pentafluorophenyl)
PFP phases provide a truly orthogonal selectivity compared to C18.[9][10] The pentafluorophenyl ring offers a suite of interaction mechanisms:
-
π-π Interactions: The electron-deficient fluorinated ring can interact with the electron-rich aromatic rings of Policresulen and its impurities.[9]
-
Dipole-Dipole Interactions: The highly polar C-F bonds create a strong dipole moment, enhancing retention of polar analytes.[5][11]
-
Hydrogen Bonding: The electronegative fluorine atoms can act as hydrogen bond acceptors.[12]
-
Shape Selectivity: The rigid ring structure provides steric hindrance that can aid in separating isomers.[5][13]
-
Hydrophobic Interactions: The phenyl ring itself provides a degree of hydrophobic character.
-
Strengths: Excellent for separating isomers, halogenated compounds, and aromatic molecules where C18 fails.[8][13]
-
Limitations for Policresulen: While offering unique selectivity, a pure PFP phase may exhibit lower overall hydrophobicity than a C18, potentially leading to insufficient retention for the larger, more hydrophobic oligomers present in the Policresulen mixture.[5][10]
The Hybrid Solution: C18-PFP
A C18-PFP hybrid phase combines the benefits of both chemistries. This stationary phase provides the robust hydrophobic retention characteristic of a C18 column while incorporating the unique selectivity mechanisms of the PFP ligand.[5] This dual-mechanism approach is exceptionally well-suited for the complex Policresulen matrix. The C18 component ensures sufficient retention of the wide range of oligomers, while the PFP functionality provides the critical selectivity needed to resolve the closely related isomers and polar impurities.[5][12]
Recent research has confirmed the efficacy of this approach, with a C18-PFP column being successfully used to separate and characterize 21 previously unknown impurities in a Policresulen solution, demonstrating its superior resolving power.[3][4][14]
Caption: Contrasting interaction mechanisms of C18 vs. C18-PFP stationary phases.
Protocol: Impurity Profiling of Policresulen
This protocol outlines a starting point for developing a robust HPLC method for the separation of Policresulen impurities using a C18-PFP column. The method is based on conditions reported to be successful for this application.[3][4]
Instrumentation and Materials
-
HPLC/UHPLC System: Quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm) or equivalent C18-PFP column.[3]
-
Reagents: HPLC-grade methanol, ammonium acetate, and high-purity water.[15]
Experimental Workflow
Caption: High-level workflow for Policresulen impurity analysis.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare individual standards of known impurities (e.g., m-cresol-4-sulfonic acid) in Mobile Phase A at a suitable concentration (e.g., 10-50 µg/mL).
-
Sample Preparation: Accurately weigh and dilute the Policresulen drug substance or product with Mobile Phase A to achieve a final concentration where the main peak does not saturate the detector. A starting dilution of 1:1000 may be appropriate.
-
-
Chromatographic Conditions:
-
The following is a robust starting point for method development.
-
| Parameter | Recommended Condition | Rationale |
| Column | ACE EXCEL 5 C18-PFP (4.6 x 250 mm, 5 µm) | Provides combined hydrophobic and PFP selectivity.[3] |
| Mobile Phase | A: 0.01 M Ammonium Acetate; B: Methanol | Ammonium acetate acts as a buffer to control ionization.[3] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[16] |
| Detection | DAD or UV at 280 nm | Wavelength at which the aromatic chromophores absorb strongly.[16] |
| Injection Vol. | 10 µL | Adjust as needed based on sample concentration. |
| Gradient | See Table 2 | Designed to resolve polar impurities and elute larger oligomers. |
Table 2: Suggested Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 95 | 5 |
| 40.0 | 40 | 60 |
| 50.0 | 5 | 95 |
| 55.0 | 5 | 95 |
| 55.1 | 95 | 5 |
| 60.0 | 95 | 5 |
Method Validation Strategy
Once the method is developed and optimized, it must be validated to demonstrate it is fit for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[17][18] The validation should be documented in a comprehensive protocol.[19]
Table 3: Key Validation Parameters for an Impurity Method
| Validation Parameter | Purpose | Acceptance Criteria Example |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., main peak, other impurities, excipients). | Peak purity analysis (DAD), resolution > 1.5 for all specified impurities from other peaks. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1; Precision (%RSD) ≤ 10%. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.99 for each impurity over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | From LOQ to 120% of the specification limit for each impurity.[20] |
| Accuracy | The closeness of test results to the true value. | % Recovery of 80-120% for spiked impurities at different levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (%RSD) ≤ 5%; Intermediate Precision (%RSD) ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). | System suitability parameters remain within limits; peak resolution is maintained.[20] |
Conclusion
The separation of Policresulen impurities is a complex task that demands a stationary phase with more than one retention mechanism. While traditional C18 columns are foundational in HPLC, their sole reliance on hydrophobicity is often insufficient for this application. A hybrid C18-PFP column offers a superior alternative by providing both strong hydrophobic retention for a wide range of oligomers and the unique selectivity of a PFP phase, which is crucial for resolving structurally similar isomers and polar impurities. By leveraging multiple interaction modes including π-π, dipole-dipole, and shape selectivity, the C18-PFP phase enables the development of a robust, high-resolution method for comprehensive impurity profiling, ultimately enhancing the quality control and safety assessment of Policresulen.
References
- ACE. (n.d.). ACE C18-PFP technical brochure - HPLC.
- Google Patents. (2016). CN106053630A - Quality control method of policresulen suppository and policresulen suppository composition.
-
National Center for Biotechnology Information. (n.d.). Policresulen. PubChem. [Link]
-
Shi, Y., Yao, Q., Lin, L., Ren, X., Ai, J., & Chen, Y. (2023). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Current Pharmaceutical Analysis, 19(3), 246-257. [Link]
-
Bell, D. S. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
-
Bentham Science Publishers. (2023, March 1). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Current Pharmaceutical Analysis. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
Wikipedia. (n.d.). Policresulen. [Link]
-
GL Sciences. (2023, November 1). What are C18 HPLC columns?. [Link]
-
MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. [Link]
-
Hawach Scientific. (n.d.). PFP HPLC Column, HPLC Analytical Columns Chemistry. [Link]
-
Phenomenex. (2017, October 5). C18: Most Popular RP Stationary Phase. [Link]
-
Olkowski, A. A., et al. (n.d.). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. [Link]
-
MIMS. (n.d.). Policresulen: Uses & Dosage. [Link]
-
Inxight Drugs. (n.d.). POLICRESULEN. [Link]
-
Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]
-
Welch Materials. (2024, November 5). Understanding the C18 Columns: Activation, Maintenance, and Usage Tips. [Link]
-
AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
R Discovery. (2023, March 1). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. [Link]
-
Garsija, I., & Kruma, Z. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Proceedings of the Latvian Academy of Sciences. Section B. Natural, Exact, and Applied Sciences., 68(3-4). [Link]
-
Padilha, C., et al. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International. [Link]
-
Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties. [Link]
-
Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Pyvot Tech. (2023, February 2). Separation of Isomers. [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. [Link]
-
Mišan, A. Č., et al. (n.d.). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Central European Journal of Chemistry. [Link]
-
ResearchGate. (2016, February 11). What is the chemistry behind preparing a C18 column?. [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
Sources
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- 2. CN106053630A - Quality control method of policresulen suppository and policresulen suppository composition - Google Patents [patents.google.com]
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- 4. benthamdirect.com [benthamdirect.com]
- 5. hplc.eu [hplc.eu]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. C18: Most Popular RP Stationary Phase [phenomenex.com]
- 8. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. shimadzu.com [shimadzu.com]
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- 12. mac-mod.com [mac-mod.com]
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- 18. intuitionlabs.ai [intuitionlabs.ai]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. database.ich.org [database.ich.org]
Application Note: Optimized Mobile Phase Preparation for the HPLC Analysis of Ammonium 2-hydroxy-4-methylbenzenesulfonate
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the preparation of a mobile phase for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of ammonium 2-hydroxy-4-methylbenzenesulfonate. This guide is intended for researchers, analytical scientists, and drug development professionals, offering in-depth insights into the critical interplay between analyte physicochemical properties and mobile phase composition to achieve robust, reproducible, and accurate chromatographic results. The protocol emphasizes not only the procedural steps but also the underlying chemical principles governing buffer selection, pH control, and organic modifier choice, ensuring a self-validating and troubleshoot-ready methodology.
Introduction and Analytical Objective
Ammonium 2-hydroxy-4-methylbenzenesulfonate is an organic salt containing a sulfonic acid functional group.[1] Accurate quantification of this and similar aromatic sulfonic acids is critical in various stages of pharmaceutical development and quality control. The analytical challenge in RP-HPLC lies in controlling the ionization state of the highly polar and strongly acidic sulfonate group to achieve adequate retention and symmetrical peak shapes on non-polar stationary phases.[2][3]
This document outlines a systematic approach to developing and preparing a mobile phase tailored for this analyte, focusing on the suppression of undesirable secondary interactions with the stationary phase, which are a common cause of peak tailing.[4][5]
Analyte Properties and Chromatographic Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties. For 2-hydroxy-4-methylbenzenesulfonic acid (the acidic component of the salt), the key characteristics are its high polarity and strong acidity.
-
Acidity (pKa): Benzenesulfonic acids are strong acids, with pKa values reported to be below 0.[6] For instance, the predicted pKa for the structurally similar 4-hydroxy-2-methylbenzenesulfonic acid is -0.16, and for 2-hydroxybenzenesulfonic acid is -0.60.[7][8] This means the sulfonate group (–SO₃H) is fully deprotonated and carries a negative charge (–SO₃⁻) across the entire practical pH range of silica-based HPLC columns (typically pH 2-8).[9][10]
-
Polarity: The presence of the ionic sulfonate group and the hydroxyl group makes the molecule highly water-soluble and poorly retained on conventional C18 columns under neutral conditions.[11]
Chromatographic Strategy: Ion Suppression Reversed-Phase HPLC
To achieve sufficient retention and good peak shape, the analytical strategy will be ion suppression . Since the sulfonic acid is too strong to be fully protonated, the primary goal of the mobile phase is to create a highly consistent ionic environment and to suppress the secondary silanol interactions that cause peak tailing.[5] This is achieved by operating at a low pH. At a low pH (e.g., ≤ 3), the acidic silanol groups (Si-OH) on the silica-based stationary phase are fully protonated (non-ionized), which minimizes strong ionic interactions with the negatively charged analyte.[4]
Mobile Phase Design and Rationale
The mobile phase is the most critical variable in controlling retention and selectivity in RP-HPLC.[12][13] Our design focuses on a simple, robust, and UV-compatible aqueous/organic mixture.
Aqueous Component: Buffer Selection and pH Control
The choice of buffer is governed by the target pH and its compatibility with the detection method.[9]
-
Target pH: A pH of 2.5 to 3.0 is recommended. This pH is well below the pKa of silanol groups, effectively suppressing their ionization and minimizing peak tailing.[5]
-
Buffer System: A phosphate buffer (prepared from phosphoric acid and its salts) is an excellent choice for this pH range.[12] It offers high buffer capacity around its first pKa of ~2.1, is UV transparent at low wavelengths (>210 nm), and is readily available in high purity.[9]
-
Buffer Concentration: A concentration of 10-25 mM is generally sufficient.[10] This provides adequate buffering capacity to maintain a consistent pH without risking precipitation when mixed with the organic modifier.[9]
Organic Modifier: Acetonitrile
Acetonitrile (ACN) is the preferred organic modifier for this application.
-
Elution Strength: Acetonitrile is a strong solvent that provides good peak shapes for a wide range of compounds.
-
Low Viscosity: Its low viscosity results in lower system backpressure compared to methanol, allowing for higher flow rates or the use of smaller particle columns.
-
UV Transparency: Acetonitrile has a lower UV cutoff (~190 nm) than methanol, which is advantageous for low-wavelength UV detection.
Elution Mode: Isocratic vs. Gradient
The choice between isocratic (constant mobile phase composition) and gradient (variable composition) elution depends on the sample complexity.
-
Isocratic Elution: Ideal for analyzing the pure substance or a simple mixture with few components. It offers simplicity and robustness.
-
Gradient Elution: Necessary for complex mixtures containing compounds with a wide range of polarities, or for separating the main peak from closely eluting impurities.
The protocol below will detail the preparation for a general-purpose mobile phase that can be used in either mode. A starting point for method development is presented in the table below.
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 20 mM Potassium Phosphate in Water, pH 2.5 | Low pH suppresses silanol ionization, minimizing peak tailing.[4] Phosphate is an effective buffer at this pH.[12] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides good elution strength and low UV absorbance. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic hold (e.g., 85:15 A:B) and transition to a gradient if necessary to resolve impurities. |
| Column | C18, 5 µm, 4.6 x 150 mm (or modern equivalent) | Industry-standard reversed-phase column. Use of modern, high-purity, end-capped silica columns (Type B) is critical to further reduce silanol interactions.[14] |
| Detection | UV at ~220 nm or 275 nm | Aromatic sulfonic acids typically exhibit strong absorbance in the low UV range. Wavelength should be optimized based on the analyte's UV spectrum. |
| Column Temperature | 30 °C | Provides better run-to-run reproducibility of retention times. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Adjustments are permissible under USP <621> guidelines for different column dimensions.[15][16] |
Detailed Experimental Protocol
This protocol describes the preparation of 1 liter of 20 mM potassium phosphate buffer (pH 2.5) as the aqueous component (Mobile Phase A).
Materials and Reagents
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade or equivalent
-
Phosphoric Acid (H₃PO₄), ~85%, ACS Grade or higher
-
Acetonitrile (CH₃CN), HPLC or LC-MS Grade
-
Deionized (DI) Water, 18.2 MΩ·cm resistivity or higher
-
Calibrated pH meter
-
0.45 µm or 0.22 µm membrane filters (nylon or other solvent-compatible material)
-
Glass filtration apparatus
-
Volumetric flasks and graduated cylinders
-
Clean, dedicated mobile phase reservoir bottles
Step-by-Step Aqueous Phase Preparation (Mobile Phase A)
-
Weighing: Accurately weigh 2.72 grams of KH₂PO₄ and transfer it to a clean 1-liter volumetric flask.
-
Dissolving: Add approximately 800 mL of DI water to the flask. Swirl gently until the salt is completely dissolved.
-
pH Adjustment: Place a calibrated pH probe into the solution. While monitoring the pH, add phosphoric acid dropwise until the pH of the solution stabilizes at 2.5 ± 0.05 .
-
Final Volume: Once the target pH is reached, add DI water to the 1-liter mark. Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Filtration and Degassing: Filter the entire buffer solution through a 0.45 µm or 0.22 µm membrane filter into a clean mobile phase reservoir bottle.[17] This critical step removes particulates that can damage the pump and column and also helps to degas the solution.[17]
-
Labeling: Clearly label the bottle "Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5" with the preparation date.
Organic Phase Preparation (Mobile Phase B)
-
Filtration: Filter a sufficient volume of HPLC-grade acetonitrile through a 0.22 µm solvent-compatible filter into a separate, clean mobile phase reservoir.
-
Labeling: Clearly label the bottle "Mobile Phase B: Acetonitrile" with the preparation date.
Note: Always prepare aqueous and organic phases in separate bottles. Mixing should be done by the HPLC pump's proportioning valve for better precision and to avoid potential precipitation or outgassing issues.[10]
Workflow Visualization
The following diagram illustrates the logical workflow for preparing the aqueous component of the mobile phase, emphasizing critical quality control checkpoints.
Caption: Workflow for Aqueous Mobile Phase (A) Preparation.
System Suitability and Troubleshooting
Before analyzing samples, it is essential to verify the performance of the chromatographic system using the freshly prepared mobile phase.
System Suitability
Inject a standard solution of ammonium 2-hydroxy-4-methylbenzenesulfonate multiple times (n=5 or 6) and evaluate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should ideally be between 0.9 and 1.5. A value > 1.5 indicates significant peak tailing.[18]
-
Relative Standard Deviation (RSD) of Retention Time: Should be < 1.0%.
-
RSD of Peak Area: Should be < 2.0%.
Troubleshooting Common Mobile Phase-Related Issues
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Mobile phase pH is too high, causing silanol interactions.[5]2. Insufficient buffer concentration. | 1. Re-prepare the mobile phase, ensuring the pH is accurately adjusted to ≤ 3.0.2. Increase buffer concentration slightly (e.g., to 30 mM), but check for precipitation with the organic phase.[9]3. Ensure a high-purity, base-deactivated column is being used.[14] |
| Retention Time Drift | 1. Improperly mixed or degassed mobile phase.2. Buffer precipitation due to high organic content (>50%).[10]3. Column temperature fluctuations. | 1. Prepare fresh mobile phase, ensuring thorough mixing and degassing.2. Ensure the gradient does not exceed the solubility limits of the buffer. For high organic percentages, consider using a more soluble buffer system if necessary.[9]3. Use a column thermostat. |
| High Backpressure | 1. Particulate matter from unfiltered mobile phase.2. Buffer precipitation within the system. | 1. Always filter mobile phases through a 0.45 µm or smaller filter.[17]2. If precipitation is suspected, flush the system thoroughly with water (without buffer) before introducing organic solvent. Never switch directly from a buffered aqueous phase to 100% organic solvent.[2] |
References
- Vertex AI Search. (n.d.). Reversed-phase HPLC Buffers.
- Advanced Chemistry Development. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1.
- Bhaskar Napte. (2022, January 25). A Guide For Selection of Buffer for HPLC [Video]. YouTube.
- LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- United States Pharmacopeia. (n.d.).
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Cosmosil. (n.d.).
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- USP-NF. (n.d.).
- Neagle, B. (2019, August 30). How can I prevent the peak tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ChemicalBook. (2025, October 23). 2-hydroxy-4-methylbenzenesulphonic acid.
- Waters Corporation. (n.d.). FUTURE-PROOF SOLUTIONS FOR REGULATED LABORATORIES IN THE FACE OF CHANGING USP <621> GUIDELINES.
- Osaka Soda. (n.d.). Method Development | HPLC Q&A.
- Agilent Technologies. (2023, April 15).
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxybenzenesulfonic Acid.
- LGC Standards. (n.d.). 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt.
- Williams, R. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C.
- ChemicalBook. (n.d.). 4-Hydroxy-2-methylbenzenesulfonic acid CAS#: 7134-05-6.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
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Application Note: Structural Elucidation of m-Cresol-6-sulfonic acid ammonium salt using 1H NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug development and materials science for the unambiguous structural determination of organic molecules. For substituted aromatic compounds, ¹H NMR provides critical information regarding the number, chemical environment, and spatial relationships of protons, which is fundamental to confirming molecular identity and purity. This application note presents a detailed guide to the ¹H NMR spectrum analysis of m-Cresol-6-sulfonic acid ammonium salt, a compound of interest in various chemical syntheses. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from sample preparation to spectral interpretation, grounded in established scientific principles.
The structural complexity of m-Cresol-6-sulfonic acid ammonium salt, with its multiple substituents on the benzene ring, presents a unique spectral fingerprint. Understanding the influence of the hydroxyl (-OH), methyl (-CH₃), and sulfonic acid (-SO₃H) groups on the chemical shifts of the aromatic protons is key to a successful analysis. This guide will provide a predicted ¹H NMR spectrum, a step-by-step protocol for data acquisition, and an in-depth discussion of the spectral features, ensuring a self-validating and reproducible methodology.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of m-Cresol-6-sulfonic acid ammonium salt is predicted based on the known spectral data of m-cresol and the established effects of sulfonation on aromatic systems. The electron-withdrawing nature of the sulfonic acid group is expected to deshield the ortho and para protons, causing a downfield shift in their resonance frequencies. The analysis will be conducted in deuterated dimethyl sulfoxide (DMSO-d₆), a solvent of choice for compounds with exchangeable protons (hydroxyl and ammonium) as it allows for their observation.
Table 1: Predicted ¹H NMR Data for m-Cresol-6-sulfonic acid ammonium salt in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.2 - 7.4 | d | ~8.0 | 1H |
| H-4 | 6.8 - 7.0 | d | ~8.0 | 1H |
| H-5 | 6.7 - 6.9 | s | - | 1H |
| -OH | 9.0 - 10.0 | br s | - | 1H |
| -CH₃ | 2.2 - 2.4 | s | - | 3H |
| NH₄⁺ | ~7.25 | t | ~52 | 4H |
d = doublet, s = singlet, br s = broad singlet, t = triplet
Experimental Workflow
The following diagram outlines the comprehensive workflow for the ¹H NMR analysis of m-Cresol-6-sulfonic acid ammonium salt.
Caption: Workflow for ¹H NMR analysis.
Detailed Protocols
Part 1: Sample Preparation
The integrity of the NMR sample is paramount for acquiring a high-quality spectrum. The following protocol is designed to ensure a homogeneous solution free of particulate matter.[1]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of m-Cresol-6-sulfonic acid ammonium salt into a clean, dry vial.
-
Solvent Selection and Dissolution: Add 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is selected for its ability to dissolve the salt and to slow down the exchange of the labile -OH and NH₄⁺ protons, allowing for their observation in the spectrum.[2]
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is set to 0.00 ppm for calibration of the chemical shift axis.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution to confirm there are no suspended particles.
-
Filtration and Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any residual particulate matter.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Part 2: NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Acquisition Time (aq): Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally appropriate for ¹H NMR of organic molecules.
-
Part 3: Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of DMSO-d₆ (at approximately 2.50 ppm) can be used as a secondary reference.
-
Peak Picking and Integration: Identify all significant peaks in the spectrum and integrate their areas. The integral values should be normalized to a known number of protons (e.g., the methyl group at 3H).
-
Signal Assignment: Assign each signal to the corresponding protons in the molecule based on their chemical shift, multiplicity, and integration, as detailed in the following section.
Interpretation of the ¹H NMR Spectrum
The structural features of m-Cresol-6-sulfonic acid ammonium salt give rise to a distinct pattern of signals in the ¹H NMR spectrum.
Caption: Structure of m-Cresol-6-sulfonic acid ammonium salt.
-
Aromatic Protons (H-2, H-4, H-5):
-
The three remaining protons on the aromatic ring will appear in the region of 6.7-7.4 ppm.
-
The sulfonic acid group at position 6 is a strong electron-withdrawing group and will significantly deshield the ortho proton (H-5) and the para proton (H-2). Research on similar sulfonated phenols suggests a downfield shift of 0.4 to 0.6 ppm for protons ortho and para to the sulfonate group.
-
H-2: This proton is para to the sulfonic acid group and ortho to the hydroxyl group. It is expected to be a doublet due to coupling with H-4, appearing in the downfield region of the aromatic signals.
-
H-4: This proton is meta to the sulfonic acid group and ortho to the methyl group. It will likely appear as a doublet due to coupling with H-2.
-
H-5: This proton is ortho to both the hydroxyl and sulfonic acid groups. The strong deshielding effect of the sulfonic acid group will likely cause this proton to appear as a singlet at the most downfield position among the aromatic protons.
-
-
Hydroxyl Proton (-OH):
-
The phenolic hydroxyl proton is acidic and its chemical shift is sensitive to concentration, temperature, and solvent. In DMSO-d₆, it is expected to appear as a broad singlet in the range of 9.0-10.0 ppm. The broadness is due to hydrogen bonding and chemical exchange.
-
-
Methyl Protons (-CH₃):
-
The methyl group protons are attached to the aromatic ring and will appear as a sharp singlet in the upfield region, typically between 2.2 and 2.4 ppm.
-
-
Ammonium Protons (NH₄⁺):
-
The protons of the ammonium counter-ion will give rise to a characteristic signal. In DMSO-d₆, the ammonium protons typically appear as a 1:1:1 triplet centered around 7.25 ppm.[3] This triplet arises from the coupling of the protons to the ¹⁴N nucleus (spin I=1). The coupling constant (¹JNH) is approximately 52 Hz.[3]
-
Conclusion
This application note provides a comprehensive guide for the ¹H NMR analysis of m-Cresol-6-sulfonic acid ammonium salt. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided interpretation, based on established principles of substituent effects on chemical shifts, serves as a robust framework for the structural elucidation of this compound. The combination of a well-defined experimental workflow and a thorough understanding of the expected spectral features ensures the reliability and reproducibility of the analysis, which is critical in research and drug development settings.
References
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-675.
- Azagra, A., et al. (2022). Ammonium quantification in human plasma by proton nuclear magnetic resonance for staging of liver fibrosis in alcohol. Magnetic Resonance in Chemistry, 60(7), 677-687.
-
University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra (4th ed.). John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
Azagra, A., et al. (2022). Ammonium quantification in human plasma by proton nuclear magnetic resonance for staging of liver fibrosis in alcohol. Magnetic Resonance in Chemistry, 60(7), 677-687. Retrieved from [Link]
-
Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500. Retrieved from [Link]
Sources
Application Note: Elucidating the Structure of Hydroxy-Methylbenzenesulfonic Acid Isomers using Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
Introduction
Hydroxy-methylbenzenesulfonic acids, commonly derived from the sulfonation of cresols, are important chemical intermediates and are of growing interest in environmental science as components of secondary organic aerosols (SOA).[1][2] The isomeric nature of these compounds (e.g., 2-hydroxy-5-methylbenzenesulfonic acid, 4-hydroxy-3-methylbenzenesulfonic acid) presents a significant analytical challenge, as isomers often exhibit identical molecular weights and similar chromatographic behavior. Distinguishing between these isomers is crucial for understanding their formation pathways, environmental fate, and industrial applications.
This application note provides a comprehensive guide to the analysis of hydroxy-methylbenzenesulfonic acid isomers using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS). We will delve into the characteristic fragmentation patterns observed under Collision-Induced Dissociation (CID), offering insights into the underlying fragmentation mechanisms that allow for isomeric differentiation. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for the structural characterization of aromatic sulfonic acids.
Principles of Q-TOF MS for Isomer Differentiation
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a powerful technique for the analysis of complex mixtures, offering high mass accuracy, resolution, and sensitivity.[3][4] For the analysis of hydroxy-methylbenzenesulfonic acids, Electrospray Ionization (ESI) in negative ion mode is the preferred ionization technique. The acidic nature of the sulfonic acid group facilitates the formation of deprotonated molecules, [M-H]⁻, in the ESI source.[1][5]
Tandem mass spectrometry (MS/MS) is performed by selecting the [M-H]⁻ precursor ion in the quadrupole, subjecting it to Collision-Induced Dissociation (CID) in the collision cell, and analyzing the resulting product ions in the time-of-flight analyzer.[6][7][8] The high-resolution and accurate mass capabilities of the TOF analyzer allow for the unambiguous determination of the elemental composition of both precursor and product ions, which is essential for elucidating fragmentation pathways.[4] The fragmentation patterns, which are dependent on the structure of the precursor ion, can then be used to differentiate between isomers.[9]
Experimental Protocol
A robust and reproducible experimental protocol is fundamental to achieving reliable results. The following sections detail the recommended methodology for the LC-Q-TOF-MS analysis of hydroxy-methylbenzenesulfonic acids.
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions (1 mg/mL) of each hydroxy-methylbenzenesulfonic acid isomer in a 50:50 mixture of acetonitrile and water.
-
Working Solutions: From the stock solutions, prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 ng/mL in the initial mobile phase composition. This will be used to determine the limit of detection and linearity of the method.
-
Sample Extraction (for environmental matrices): For the analysis of hydroxy-methylbenzenesulfonic acids in complex matrices such as atmospheric aerosols, a sample extraction step is necessary. A common method involves extraction with a mixture of acetonitrile and water (e.g., 95:5 v/v) using ultrasonication, followed by filtration through a 0.22 µm syringe filter to remove particulate matter.[10]
Liquid Chromatography
The separation of isomers is critical for unambiguous identification. Hydrophilic Interaction Liquid Chromatography (HILIC) has shown great promise for the retention and separation of polar organosulfates.[2][11]
| Parameter | Value | Rationale |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | The amide stationary phase provides excellent retention for polar and anionic compounds like sulfonic acids.[2][10] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9 | Ammonium acetate is a volatile buffer compatible with mass spectrometry. A slightly basic pH ensures the sulfonic acid is deprotonated. |
| Mobile Phase B | Acetonitrile | The organic component for elution in HILIC mode. |
| Gradient | 95% B to 50% B over 10 minutes, then re-equilibrate | A gradient elution is necessary to separate isomers and elute them with good peak shape. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between separation efficiency and analysis time. |
| Column Temperature | 35 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes peak broadening. |
Q-TOF Mass Spectrometry
The following parameters are recommended for an Agilent 6550 iFunnel Q-TOF LC/MS system, but can be adapted for other high-resolution mass spectrometers.
| Parameter | Value | Rationale |
| Ionization Mode | ESI Negative | Promotes the formation of [M-H]⁻ ions from the acidic sulfonic acid group.[1][5] |
| Gas Temperature | 250 °C | Optimal for desolvation of the ESI droplets. |
| Gas Flow | 12 L/min | Assists in the desolvation process. |
| Nebulizer | 35 psig | Creates a fine spray for efficient ionization. |
| Sheath Gas Temp | 350 °C | Further aids in desolvation. |
| Sheath Gas Flow | 11 L/min | Helps to focus the ion beam. |
| Capillary Voltage | 3500 V | The potential difference that drives the electrospray. |
| Nozzle Voltage | 1000 V | Assists in ion sampling into the mass spectrometer. |
| Fragmentor | 175 V | A moderate voltage to ensure stable transmission of the precursor ion without in-source fragmentation. |
| Mass Range (MS) | m/z 50 - 500 | A suitable range to detect the precursor ions and potential low-mass fragments. |
| Acquisition Rate (MS) | 2 spectra/s | Provides sufficient data points across the chromatographic peak. |
| MS/MS Acquisition | Auto MS/MS | Automatically triggers fragmentation of the most abundant precursor ions. |
| Collision Energy (CID) | 10, 20, 40 eV | A stepped collision energy allows for the observation of both low-energy and high-energy fragmentation pathways. |
| Collision Gas | Nitrogen | A common collision gas for CID.[6] |
Experimental and Data Analysis Workflow
Caption: Workflow for the analysis of hydroxy-methylbenzenesulfonic acid isomers.
Results and Discussion: Fragmentation Patterns
The deprotonated molecule of hydroxy-methylbenzenesulfonic acid ([C₇H₇O₄S]⁻) has a theoretical exact mass of 187.0065. Upon CID, these isomers undergo characteristic fragmentation, with the relative abundances of the product ions providing a fingerprint for each isomer.
Common Fragmentation Pathways
Several key fragmentation pathways are common to all isomers:
-
Loss of SO₃: A characteristic fragmentation of aromatic sulfates and sulfonates is the cleavage of the C-S bond, leading to the loss of a sulfur trioxide molecule (SO₃, 79.9568 Da). This results in a phenoxide-type fragment ion.
-
Formation of Sulfite and Sulfate Radicals: The formation of the sulfite radical anion (•SO₃⁻, m/z 79.9568) and the sulfate radical anion (•SO₄⁻, m/z 95.9517) are also highly characteristic of organosulfates. While the latter is less common for sulfonates, its presence can indicate rearrangement processes.
-
Loss of SO₂: The neutral loss of sulfur dioxide (SO₂, 63.9619 Da) is another common fragmentation pathway for aromatic sulfonamides and can also be observed for sulfonic acids.[12][13]
Proposed Fragmentation Mechanisms and Isomer Differentiation
The relative positions of the hydroxyl, methyl, and sulfonic acid groups on the aromatic ring influence the stability of the resulting fragment ions, leading to differences in the MS/MS spectra.
Caption: Major fragmentation pathways of hydroxy-methylbenzenesulfonic acids.
Let's consider two hypothetical isomers:
-
Isomer A (e.g., 4-hydroxy-2-methylbenzenesulfonic acid): In this isomer, the methyl group is ortho to the sulfonic acid group. Steric hindrance from the methyl group may influence the ease of SO₃ loss.
-
Isomer B (e.g., 2-hydroxy-5-methylbenzenesulfonic acid): Here, the hydroxyl group is ortho to the sulfonic acid group. Intramolecular hydrogen bonding between the hydroxyl and sulfonate groups could stabilize the precursor ion, potentially requiring higher collision energy for fragmentation. The presence of the hydroxyl group ortho to the site of C-S bond cleavage could also facilitate specific rearrangement reactions.
Table of Expected Fragment Ions:
| m/z (Exact Mass) | Formula | Proposed Identity | Fragmentation Pathway | Expected Abundance Variation |
| 107.0497 | [C₇H₇O]⁻ | Methylphenoxide ion | Loss of SO₃ | Abundance may vary depending on the stability of the resulting phenoxide. |
| 79.9568 | [SO₃]⁻• | Sulfite radical anion | C-S bond cleavage | Generally a prominent ion for all isomers. |
| 123.0167 | [C₇H₇O₂S]⁻ | Rearrangement product | Loss of SO₂ | The propensity for this loss may be influenced by the substitution pattern. |
| 95.9517 | [SO₄]⁻• | Sulfate radical anion | Rearrangement and C-S cleavage | May be more prevalent in isomers where intramolecular rearrangement is favored. |
By carefully comparing the relative intensities of these and other minor fragment ions in the high-resolution MS/MS spectra, it is possible to create a unique "fingerprint" for each isomer, enabling their differentiation.
Conclusion
The combination of HILIC and Q-TOF mass spectrometry provides a powerful analytical platform for the detailed structural characterization of hydroxy-methylbenzenesulfonic acid isomers. The high mass accuracy and MS/MS capabilities of the Q-TOF instrument are essential for elucidating the complex fragmentation patterns and differentiating between structurally similar compounds. The protocols and fragmentation insights provided in this application note serve as a robust starting point for researchers working on the analysis of these and other related aromatic sulfonic acids.
References
-
Rapid Commun. Mass Spectrom. (2019). Ultra‐low current electrospray ionization of chloroform solution for the analysis of perfluorinated sulfonic acids. [Link]
-
Environ. Sci. Technol. (2025). Accurate Quantification of Multifunctional C2–3 Organosulfates in Atmospheric Aerosols Using Liquid Chromatography-Electrospray Ionization Mass Spectrometry: Overcoming Matrix Effects and Underestimation. [Link]
-
J. Mass Spectrom. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. [Link]
-
Anal. Chim. Acta (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. [Link]
-
Environ. Sci. Technol. Lett. (2015). Aromatic organosulfates in atmospheric aerosols: synthesis, characterization, and abundance. [Link]
-
ResearchGate (2019). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. [Link]
-
Atmos. Meas. Tech. (2015). Determination of atmospheric organosulfates using HILIC chromatography with MS detection. [Link]
-
Atmos. Meas. Tech. (2018). Organosulfates in atmospheric aerosol: synthesis and quantitative analysis of PM2.5 from Xi'an, northwestern China. [Link]
-
Atmos. Chem. Phys. (2016). Qualitative and Quantitative Analysis of Atmospheric Organosulfates in Centreville, Alabama. [Link]
-
PubMed (2013). Solvation in gas-phase reactions of sulfonic group containing ionic liquids in electrospray ionization quadrupole ion trap mass spectrometry. [Link]
- Supporting Information.
-
ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]
-
Molecules (2007). Synthesis of Hydroxy Sulfonate Surfactants. [Link]
-
Anal. Bioanal. Chem. (2010). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. [Link]
-
Semantic Scholar. mass spectrometry of isomeric benzenesulfonate and 2-, 3- and 4-dehydrobenzenesulfonic acid anions in the gas phase. [Link]
-
Wikipedia. Collision-induced dissociation. [Link]
-
YouTube (2022). common fragmentation mechanisms in mass spectrometry. [Link]
-
Taylor & Francis. Collision-induced dissociation – Knowledge and References. [Link]
-
Rapid Commun. Mass Spectrom. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
ResearchGate (2025). Positive and Negative Electrospray Ionization-Collision-Induced Dissociation of Sulfur-Containing Zwitterionic Liquids. [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National MagLab. Collision-Induced Dissociation. [Link]
-
Almac Group. Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 9. Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. aaqr.org [aaqr.org]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Surface Doping of E-Glass Fibers with Ammonium 2-Hydroxy-4-methylbenzenesulfonate
Executive Summary
This application note details the protocol for using Ammonium 2-hydroxy-4-methylbenzenesulfonate (CAS 79093-71-3) as a surface doping agent for E-glass (Electrical grade) fabrics. Unlike bulk doping which alters the glass melt, this protocol focuses on surface functionalization (impregnation doping). The primary objective is to introduce ionic conductivity to the otherwise insulating E-glass surface, reducing static charge accumulation and enabling its use in sensitive electronic manufacturing or filtration environments where electrostatic discharge (ESD) is a critical failure mode.
Key Mechanism: The zwitterionic nature of the ammonium sulfonate salt facilitates the formation of a hydration layer on the glass surface, promoting ion hopping conduction mechanisms that significantly lower surface resistivity without compromising the mechanical integrity of the silica network.
Scientific Rationale & Mechanism
The Challenge: E-Glass Insulation
E-glass is the industry standard for reinforcement due to its high electrical resistance (
The Solution: Ammonium Sulfonate Doping
Ammonium 2-hydroxy-4-methylbenzenesulfonate acts as a hygroscopic ionic surfactant .
-
Adhesion: The hydroxyl (-OH) group on the benzene ring forms hydrogen bonds with surface silanol (Si-OH) groups on the E-glass.
-
Conductivity: The sulfonate (
) and ammonium ( ) ions provide mobile charge carriers. -
Stability: The aromatic ring provides thermal stability up to
, suitable for standard composite curing cycles.
Mechanism Diagram
The following diagram illustrates the workflow and chemical interaction at the glass interface.
Figure 1: Workflow and chemical interaction mechanism for surface doping of E-glass.
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| Ammonium 2-hydroxy-4-methylbenzenesulfonate | >98% Purity (CAS 79093-71-3) | Active Doping Agent |
| Deionized Water (DI) | Solvent (Primary) | |
| Isopropyl Alcohol (IPA) | Electronic Grade | Wetting Agent / Co-solvent |
| Hydrochloric Acid (HCl) | 0.1 M | Surface Activation (Optional) |
Equipment
-
Ultrasonic Bath: For cleaning E-glass fabric.
-
Dip-Coating Unit: Controlled withdrawal speed (
). -
Convection Oven: Programmable ramp/soak, capable of
. -
Surface Resistance Meter: Concentric ring probe (ANSI/ESD STM11.11).
Experimental Protocol
Phase 1: Substrate Preparation (Surface Activation)
Objective: Remove organic contaminants and expose silanol groups for maximum dopant adhesion.
-
Cut E-glass fabric samples to required dimensions (e.g.,
). -
Desizing (Thermal): Heat samples at
for 1 hour to burn off industrial sizing (starch/silanes) if raw glass is not available.-
Note: If using "finished" glass, skip to step 3.
-
-
Solvent Wash: Immerse in Acetone for 10 min, followed by IPA for 10 min.
-
Activation: Immerse in mild acidic solution (0.01 M HCl) for 5 minutes OR treat with Oxygen Plasma (100W, 2 min).
-
Rinse: Thoroughly rinse with DI water until pH is neutral. Dry at
.
Phase 2: Doping Solution Preparation
Objective: Create a stable, low-surface-tension solution for uniform impregnation.
Standard Formulation (2% w/v):
-
Measure 2.0 g of Ammonium 2-hydroxy-4-methylbenzenesulfonate.
-
Dissolve in 80 mL of DI Water. Stir until clear (zwitterionic salts are highly soluble).
-
Add 20 mL of IPA.
-
Why IPA? E-glass is hydrophilic but tight weaves resist water penetration. IPA reduces surface tension, ensuring the dopant penetrates the fiber bundles.
-
-
Filtration: Filter solution through a
PTFE filter to remove particulates.
Phase 3: Application (Dip-Doping)
-
Immersion: Submerge the activated E-glass into the doping solution.
-
Soak Time: Maintain immersion for 10 minutes .
-
Tip: Use gentle agitation or ultrasonication (30s) to dislodge air bubbles trapped in the weave.
-
-
Withdrawal: Remove fabric vertically at a constant speed of 5 mm/s .
-
Control: Faster withdrawal = thicker coating; Slower = thinner coating.
-
Phase 4: Curing & Fixation
Objective: Evaporate solvent and establish hydrogen bonding without degrading the organic salt.
-
Air Dry: Hang samples vertically in a fume hood for 30 minutes (ambient temp).
-
Step-Cure:
- for 20 minutes (Remove residual solvents).
- for 15 minutes (Lock-in/Anneal).
-
Warning: Do NOT exceed
as the sulfonate group may begin to decompose.
Characterization & Validation
To validate the protocol, the following metrics must be assessed.
Quantitative Data Summary
| Parameter | Raw E-Glass | Doped E-Glass (Target) | Test Method |
| Surface Resistance | ANSI/ESD STM11.11 | ||
| Static Decay Time | FTMS 101C, Method 4046 | ||
| Water Contact Angle | Goniometry | ||
| Thermal Stability | Stable up to | TGA (Thermogravimetric Analysis) |
Troubleshooting Guide
-
Issue: Non-uniform coating (patches).
-
Cause: Poor wetting or residual sizing.
-
Fix: Increase IPA concentration to 30% or repeat plasma activation.
-
-
Issue: Conductivity too low (Resistance >
).-
Cause: Dopant concentration too low or excessive rinsing.
-
Fix: Increase concentration to 5% w/v; do not rinse after curing.
-
-
Issue: White powder residue.
-
Cause: Concentration too high (crystallization).
-
Fix: Reduce concentration to 1% or increase withdrawal speed.
-
References
-
PubChem. (2025). Ammonium 2-hydroxy-4-methylbenzenesulfonate Compound Summary. National Library of Medicine. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Policresulen Impurity Analysis
Welcome to the technical support center for the chromatographic analysis of Policresulen. As a polycondensation product of meta-cresolsulfonic acid and formaldehyde, Policresulen presents a unique analytical challenge due to its polymeric nature and the presence of structurally similar oligomers and starting material-related impurities.[1][2][] This guide is structured to provide direct, actionable solutions to common issues encountered during the HPLC analysis of Policresulen, with a focus on achieving baseline resolution for all critical impurity peaks.
Section 1: Understanding the Challenge
Policresulen's active substance is a mixture of poly-condensed molecules of varying chain lengths, and its impurity profile can include residual monomers (m-cresol, sulfonic acids) and various oligomers.[4][5][6] These compounds are all aromatic and possess sulfonic acid groups, making them highly polar and acidic. This shared chemistry is the primary reason for co-elution and poor peak shape issues in reversed-phase HPLC. Our goal is to manipulate the chromatographic conditions to exploit the subtle differences between these analytes to achieve a robust and reliable separation.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format.
Part A: Common Peak Shape Problems
Question 1: My impurity peaks, especially those eluting later, are showing significant tailing (Asymmetry Factor > 1.5). What is the primary cause and how can I fix it?
Answer: This is the most common issue when analyzing acidic compounds like Policresulen and its sulfonated impurities on standard silica-based C18 columns.
-
The Root Cause (Mechanism): Peak tailing for acidic analytes is most often caused by secondary ionic interactions with residual silanol groups (Si-OH) on the HPLC column's silica backbone.[7] At a mobile phase pH above 3, these silanol groups become deprotonated and negatively charged (Si-O⁻). The acidic sulfonic acid groups on your analytes are also negatively charged. This leads to ionic repulsion, but more importantly, interactions with any remaining protonated silanols or trace metals in the stationary phase can create multiple retention mechanisms, which broadens and tails the peak.
-
Immediate Solution: Suppress Silanol Activity with pH Control: The most effective way to eliminate this secondary interaction is to suppress the ionization of the silanol groups by lowering the mobile phase pH. By operating at a pH of 3.0 or below, the vast majority of silanol groups will be protonated (Si-OH), presenting a more homogenous and non-ionic surface to the analytes. This ensures that the primary retention mechanism is the intended hydrophobic interaction.
Protocol 1: Basic pH Adjustment for Tailing Reduction
-
Prepare Aqueous Mobile Phase: Prepare your aqueous mobile phase (e.g., water with buffer).
-
Adjust pH: Before adding the organic modifier, adjust the pH of the aqueous component to 2.5 using an acid like phosphoric acid or formic acid. Using a buffer (e.g., 10-20 mM phosphate or formate) is crucial for maintaining a stable pH.[8]
-
Mix and Degas: Add the required organic solvent (e.g., acetonitrile) and degas the final mobile phase.
-
Equilibrate and Analyze: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. You should observe a significant improvement in peak symmetry.
-
-
Other Potential Causes:
-
Column Contamination: Strongly retained compounds from previous injections can create active sites. Flush the column with a strong solvent.
-
Column Void: A physical void at the column inlet can distort the sample path, affecting all peaks. This often requires column replacement.
-
Question 2: My peaks are fronting (appearing like shark fins). What does this indicate?
Answer: Peak fronting is less common than tailing but points to specific issues, almost always related to overloading.[9]
-
The Root Cause (Mechanism): Fronting occurs when the concentration of the analyte is too high for the stationary phase to handle in a linear fashion.[9] The stationary phase sites become saturated, and excess analyte molecules travel through the column unretained or with less retention, eluting at the front of the main peak band.
-
Solutions:
-
Reduce Sample Concentration: This is the simplest fix. Dilute your sample 10-fold and re-inject. If the fronting disappears, you have confirmed sample overload.[9]
-
Decrease Injection Volume: If diluting the sample is not feasible due to sensitivity requirements for other impurities, reduce the injection volume (e.g., from 10 µL to 2 µL).
-
Check Sample Solvent: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile sample in a 95% water mobile phase), it can cause peak distortion, including fronting. Whenever possible, dissolve your sample in the initial mobile phase.
-
Part B: Improving Peak Resolution
Question 3: Two of my key impurity peaks are co-eluting or have a resolution (Rs) value below 1.5. What is the most powerful parameter to change?
Answer: For co-eluting peaks, the most impactful parameter to adjust is selectivity (α) . While increasing column efficiency (N) or retention (k) can help, changing selectivity actively alters the relative elution order or spacing of your peaks.[10] The most powerful tools for manipulating selectivity in reversed-phase HPLC for ionizable compounds like Policresulen impurities are the mobile phase pH and the type of organic modifier.
-
The Power of pH: The pH of the mobile phase dictates the ionization state of your acidic analytes.[11][12] Even small changes in pH can cause significant shifts in retention time for ionizable compounds, while having little effect on non-ionizable ones.[13] This differential shift is the key to improving selectivity and resolving co-eluting peaks. Since Policresulen impurities are all sulfonic acids, their pKa values are very low (typically <2). However, subtle differences in their structure can lead to slight variations in their interaction with the stationary phase as the mobile phase pH is adjusted, which can be exploited for separation.
-
Organic Modifier Choice: Acetonitrile and methanol are the most common organic modifiers, but they interact with analytes differently. Acetonitrile often provides better peak shape and lower viscosity, while methanol can offer unique selectivity due to its protic nature and different dipole interactions. If you are struggling with resolution in one, switching to the other is a powerful troubleshooting step.[10]
Below is a systematic workflow to address poor resolution.
Caption: A logical workflow for troubleshooting poor peak resolution.
Question 4: How do I perform a systematic gradient optimization for complex impurity profiles?
Answer: A well-designed gradient is crucial for separating a complex mixture like Policresulen impurities in a reasonable time. The key is to make the gradient shallower during the elution window of your critical peaks.[14][15]
Protocol 2: Systematic Gradient Slope Optimization
-
Initial Scouting Run: Perform a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time and organic solvent percentage for your impurities.[16]
-
Identify Critical Window: Note the time range where your most closely eluting peaks appear. Let's assume this is between 8 and 12 minutes, corresponding to 40-60% organic solvent.
-
Modify the Gradient: Instead of a single linear gradient, create a multi-step gradient that slows down through the critical window.
| Parameter | Original "Scouting" Gradient | Optimized "Shallow" Gradient | Rationale |
| Time (min) | % Organic (B) | % Organic (B) | |
| 0.0 | 10 | 10 | Start at the same initial condition. |
| 7.0 | - | 40 | Rapidly ramp up to just before the critical window. |
| 8.0 | 40 | - | |
| 12.0 | 60 | - | |
| 15.0 | - | 60 | This is the key step. The gradient slope is now much shallower (20% change over 8 minutes vs. 4 minutes), giving peaks more time to separate. |
| 15.1 | 95 | 95 | Rapidly flush the column. |
| 18.0 | 95 | 95 | Hold to ensure all components are eluted. |
| 18.1 | 10 | 10 | Return to initial conditions. |
| 22.0 | 10 | 10 | Re-equilibrate the column. |
This approach significantly increases the resolution of closely eluting compounds without dramatically increasing the total run time.[15]
Part C: Advanced Column and System Optimization
Question 5: I've optimized my mobile phase, but resolution is still insufficient. When should I consider changing my HPLC column?
Answer: If extensive mobile phase optimization fails, the stationary phase chemistry is likely not suitable for your specific separation challenge. Changing the column provides an entirely new set of interactions to exploit.
-
The Root Cause (Mechanism): A standard C18 column separates primarily based on hydrophobicity. If your impurities have very similar hydrophobic character, a C18 column may not be able to differentiate them.
-
Alternative Column Chemistries for Aromatic Acids:
-
Phenyl-Hexyl Phase: This phase provides π-π interactions in addition to hydrophobic interactions. These are particularly effective for separating aromatic compounds and can offer a completely different elution order compared to a C18.[17][18]
-
Pentafluorophenyl (PFP) Phase: PFP columns provide multiple interaction modes, including hydrophobic, aromatic, and dipole-dipole interactions. They are excellent for separating halogenated compounds or positional isomers of aromatic compounds.[18]
-
Modern End-capped Columns: If you are still struggling with peak tailing even at low pH, consider a column with advanced end-capping technology or a hybrid particle base. These columns have a lower concentration of residual silanol groups, leading to better peak shapes for basic and acidic compounds.
-
Caption: Selecting a column chemistry based on analyte properties.
Question 6: Can I improve resolution by adjusting the flow rate or temperature?
Answer: Yes, these parameters are excellent for fine-tuning a separation after the mobile phase and column have been largely optimized.
-
Flow Rate: Resolution is inversely proportional to flow rate.
-
Effect: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the time the analytes spend interacting with the stationary phase, which can lead to better separation and narrower peaks.[19]
-
Trade-off: The downside is a longer analysis time. This is often a good strategy if you only need a small improvement to get to your target Rs > 1.5.
-
-
Column Temperature: Temperature affects both mobile phase viscosity and analyte retention.
-
Effect: Increasing the temperature (e.g., from 30°C to 40°C) lowers the mobile phase viscosity, which can increase efficiency and lead to sharper peaks.[20] It also typically reduces retention times. Critically, temperature changes can affect the selectivity between two compounds differently, sometimes improving resolution.
-
Trade-off: Higher temperatures can degrade sensitive samples or the column itself, so always operate within the column's recommended range.[19]
-
References
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Available from: [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
LCGC International. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]
-
Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
SCION Instruments. (2021, March 2). HPLC Troubleshooting Guide. Available from: [Link]
-
Welldone. (2023, April 20). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Available from: [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available from: [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Wikipedia. Policresulen. Available from: [Link]
-
AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available from: [Link]
-
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available from: [Link]
-
Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Available from: [Link]
-
SciSpace. Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Available from: [Link]
-
Veeprho. Policresulen Impurities and Related Compound. Available from: [Link]
-
Polish Journal of Food and Nutrition Sciences. A rapid HPLC method for determination of major phenolic acids in plant material. Available from: [Link]
-
Waters Corporation. (2014). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]
-
ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available from: [Link]
-
Chromperfect. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Available from: [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Available from: [Link]
-
DrugFuture. Policresulen. Available from: [Link]
-
R Discovery. (2023, March 1). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Available from: [Link]
-
ResearchGate. (2025, August 10). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Available from: [Link]
-
MPL Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?. Available from: [Link]
-
PMC. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]
-
Bentham Science Publishers. (2023, March 1). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Available from: [Link]
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MIMS Malaysia. Policresulen: Uses & Dosage - Singapore. Available from: [Link]
-
Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Available from: [Link]
- Google Patents. CN112526032B - Method for detecting policresulen.
-
Ingenta Connect. (2004, September 1). Determination of Four Related Substances in Policresulen Solution by HPLC. Available from: [Link]
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chemeurope.com. Policresulen. Available from: [Link]
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Journal of Applied Pharmaceutical Science. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
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Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
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Pharmaffiliates. Policresulen-impurities. Available from: [Link]
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Welch Materials. (2025, March 24). Gradient Optimization in HPLC. Available from: [Link]
-
Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Available from: [Link]
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LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]
-
LCGC International. (2026, February 9). Method Development for Drug Impurity Profiling: Part 1. Available from: [Link]
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Element Lab Solutions. Column Selection for HPLC Method Development. Available from: [Link]
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LCGC International. (2013, May 1). HPLC Column Selection. Available from: [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Available from: [Link]
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Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. Available from: [Link]
- Google Patents. CN106053630A - Quality control method of policresulen suppository and policresulen suppository composition.
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Technical Support Center: Handling Hygroscopic Ammonium Sulfonate Salts
Welcome to the technical support center for handling hygroscopic ammonium sulfonate salts. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the laboratory. As Senior Application Scientists, we have structured this resource in a question-and-answer format to directly address specific issues and provide not just protocols, but the scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding the nature and basic handling of hygroscopic ammonium sulfonate salts.
Q1: What does "hygroscopic" mean for my ammonium sulfonate salt, and why is it a problem?
A: "Hygroscopic" describes a substance's tendency to attract and absorb moisture directly from the surrounding atmosphere[1][2]. For ammonium sulfonate salts, this is a critical property because their molecular structure has a strong affinity for water molecules[3].
The primary consequences in a laboratory setting are:
-
Physical Changes: Moisture absorption can cause the salt to transition from a free-flowing powder to a clumped, caked, or even a pasty or liquid state[2][4]. This makes accurate weighing and handling extremely difficult[5].
-
Chemical Integrity: The absorbed water can affect the salt's chemical properties and stability[1]. For drug development, this can lead to inaccurate concentrations, altered reaction kinetics, and compromised final product purity[6].
-
Inaccurate Measurements: When weighing a hygroscopic salt on an analytical balance, its mass will continuously increase as it absorbs moisture, making it impossible to obtain a stable, accurate reading[7].
Q2: The Safety Data Sheet (SDS) for my ammonium sulfonate salt mentions irritation. What are the primary safety concerns?
A: Ammonium salts, in general, require careful handling to avoid exposure. The primary safety concerns include:
-
Respiratory Irritation: Inhaling fine dust from the salt can cause respiratory irritation[8].
-
Eye and Skin Irritation: Direct contact with the eyes or skin may lead to irritation and redness[8][9].
Core Safety Protocols:
-
Always handle the salt in a well-ventilated area or a chemical fume hood[8][10].
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat[11][12].
-
If significant dust is generated, a dust mask is recommended[11].
-
Always wash your hands thoroughly with soap and water after handling the material[9][10].
Part 2: Storage and Handling - Proactive Moisture Control
Proper storage is the first line of defense against the challenges of hygroscopicity.
Q3: What is the correct way to store my ammonium sulfonate salt to prevent moisture absorption?
A: The fundamental principle of storage is to isolate the salt from atmospheric moisture. This is achieved by controlling both the container and the environment.
| Storage Parameter | Recommendation | Rationale |
| Primary Container | Use glass or ceramic containers with tight-fitting lids or screw caps[13][14]. | These materials are non-reactive and provide an excellent barrier to moisture. Avoid metal containers, which can be corroded by salts[5]. |
| Container Sealing | For critical applications, wrap the lid/stopper junction with parafilm[15]. | Parafilm creates an additional airtight seal, preventing moisture ingress during long-term storage. |
| Secondary Containment | Place the primary container inside a heat-sealable foil bag or a zip-loc bag containing desiccant pouches[15]. | This creates a multi-layered barrier and a micro-environment with very low humidity. |
| Storage Environment | Store in a cool, dry, and dark place, such as a dedicated desiccator cabinet or a controlled-humidity chamber[1][5][16]. | This minimizes exposure to ambient humidity and prevents temperature fluctuations that can affect moisture levels. |
Q4: My lab is in a very humid climate. Are there extra precautions I should take?
A: Yes, high-humidity environments demand more stringent controls.
-
Use a Glove Box: For the most sensitive applications, store and handle the salt inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon)[17][18]. This provides the ultimate protection from moisture.
-
Active Dehumidification: Store the material in a desiccator cabinet with an active, regenerating desiccant system rather than one with passive desiccant crystals.
-
Minimize Headspace: As you use the salt, the empty space (headspace) in the container fills with ambient air each time it's opened[15]. Consider aliquoting the bulk material into smaller, single-use containers to minimize the number of times the main stock is exposed.
Part 3: Weighing and Sample Preparation - Ensuring Accuracy
This is the most critical step where hygroscopicity can ruin an experiment.
Q5: My balance reading won't stabilize when I try to weigh my ammonium sulfonate salt. How can I get an accurate weight?
A: A drifting balance reading is the classic sign of a hygroscopic sample absorbing moisture[7]. Standard weighing procedures are inadequate. You must adapt your technique to minimize air exposure.
Method 1: Weighing by Difference (Recommended for Routine Use)
This method measures the amount of salt delivered from a container, rather than the amount added to it, making it faster and more accurate for hygroscopic materials[19].
Method 2: Stock Solution Preparation (Highest Accuracy)
For preparing solutions with precise concentrations, dissolving the entire contents of a vial and then diluting is the most robust method[17][20].
Experimental Protocol: Stock Solution Preparation
-
Tare Flask: Accurately weigh a dry volumetric flask (e.g., 50.00 mL) and record its mass (M_flask).
-
Add Salt: Add the entire contents of a new vial of the ammonium sulfonate salt to the flask.
-
Reweigh: Immediately reweigh the flask containing the salt and record the mass (M_total).
-
Calculate Salt Mass: The exact mass of the salt is M_salt = M_total - M_flask.
-
Dissolve and Dilute: Add the desired solvent to the flask, ensuring the salt fully dissolves. Then, carefully dilute to the calibration mark of the volumetric flask.
-
Calculate Concentration: The precise concentration can now be calculated using the exact M_salt and the flask volume.
Q6: I need to weigh a very small amount (e.g., <10 mg). What is the best approach?
A: Weighing small quantities of hygroscopic materials is extremely challenging. The best practice is to avoid direct weighing of small masses.
-
Create a Stock Solution: Prepare a more concentrated stock solution as described in the protocol above (e.g., weigh out 100 mg and dissolve in 10.00 mL of solvent)[17].
-
Aliquot by Volume: Use a calibrated micropipette to transfer the required volume of the stock solution to your experiment. For example, to get 5 mg of the salt, you would transfer 0.500 mL (500 µL) of a 10 mg/mL stock solution.
Part 4: Troubleshooting Common Issues
Q7: I opened a container of ammonium sulfonate salt and found it has formed hard clumps ("caked"). Can I still use it?
A: This indicates significant moisture absorption. The material's purity is now questionable as the weight percentage of the active compound is unknown due to the water content.
Explanation: For applications like creating analytical standards or in late-stage drug development, using caked material is not advisable as the exact concentration of the active ingredient is unknown. For less sensitive, exploratory experiments, you might proceed after attempting to dry the material, but the results should be interpreted with caution[1].
Q8: When I add my salt to an organic solvent, it turns cloudy or won't dissolve completely. What's happening?
A: This is likely due to the absorbed water from the hygroscopic salt being insoluble in the organic solvent.
-
Cause: The salt has absorbed enough atmospheric moisture that when you introduce it to a non-polar or anhydrous organic solvent, the water precipitates, causing cloudiness (an emulsion) or forming a separate phase.
-
Solution 1 (Drying): If the salt is thermally stable, dry it in a vacuum oven at a gentle temperature before attempting to dissolve it[1].
-
Solution 2 (Solvent Choice): Consider using a more polar organic solvent that is miscible with small amounts of water, such as methanol or ethanol, if your experimental chemistry allows[21].
-
Solution 3 (Isolation): If the product precipitates from a reaction, it can be washed with a dry, non-polar solvent like ether to remove impurities and then dried under high vacuum to remove the solvent and any residual water[22].
Part 5: Analytical Characterization
Q9: How can I quantify the amount of water in my ammonium sulfonate salt?
A: For precise quantification of water content, the gold standard is Karl Fischer Titration . This is a highly specific and accurate method for determining the amount of water in a sample. Alternatively, a moisture analyzer , which measures weight loss upon heating (Loss on Drying), can provide a good estimate, but it is less specific as it will also measure any other volatile components[23].
Q10: How can I verify the purity and concentration of a solution I've prepared?
A: After preparing a solution, you can verify its concentration using several analytical techniques:
-
Ion Chromatography (IC): This technique can separate and quantify the ammonium cation and the sulfonate anion, providing an accurate measure of the salt's concentration in the solution[24][25].
-
High-Performance Liquid Chromatography (HPLC): If the sulfonate component has a UV chromophore, HPLC with a UV detector is an excellent method for quantification against a known reference standard.
-
Vapor Sorption Analysis: Specialized instruments can measure the hygroscopic properties of a salt by monitoring its mass change as relative humidity (RH) is precisely controlled[24][26]. This is more for material characterization than routine QC.
References
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- Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Asaclean.
- Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Weighing Scales | Innoweight.
- Labcompare.com. (2023, April 14).
- WuXi AppTec. (2025, December 5).
- Prepper's Pantry. (2025, January 27). How to Store Salt Long-Term: Tips for Preppers. Prepper's Pantry.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
- Koyuncu Salt. (2020, October 2). Why and How to Store Salt on Long Term. Salt Library.
- Cook'n Recipe Organizer. (2026, January 23). What We Want to Do is Store it Properly—For the LONG HAUL!.
- ResearchGate. (2019, November 19).
- ClearTech Industries Inc. (2025, February 19).
- Sussex Damp Experts. (n.d.). Hygroscopic Salts.
- ACS Earth and Space Chemistry. (2024, April 27).
- Organics on a Budget. (2025, September 16). How to Store Salt Properly to Keep It Fresh.
- ACS Publications. (2021, March 9). Chemical and Hygroscopic Characterization of Surface Salts in the Qaidam Basin: Implications for Climate Impacts on Planet Earth and Mars. ACS Earth and Space Chemistry.
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TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyg4GPi61uZV0_SZlIcqwFHmc6UDLzN8Tqx3ts_K_t3jrQqYM2zdKohv8ar0GVPRO4JR1RW45etX355CjgZvj73_V1iVAr_11r5h7vU334PHa_p6o1TvGPrJKnuQDrHviPF-PedetxUOOIHxUatrOL3QZqQX18PziH9bvYp0YJqImGWRv86exrUv_9lfVSrJc-vuZQLsVQvS4hUqON]([Link]
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Technical Support Center: Optimizing Gradient Elution for Polar Ammonium Sulfonate Compounds
Welcome to the Technical Support Center for the analysis of polar ammonium sulfonate compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing gradient elution methods. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to help you navigate the challenges of analyzing these polar molecules.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with polar ammonium sulfonate compounds.
Q1: Why do my polar ammonium sulfonate compounds show poor or no retention on a standard C18 column?
Polar compounds, like ammonium sulfonates, have a high affinity for polar mobile phases (e.g., water-rich) and weak interactions with nonpolar stationary phases like C18.[1] This results in them eluting very early, often at or near the void volume, making quantification and separation from other polar interferences challenging. Traditional reversed-phase chromatography is generally better suited for nonpolar compounds.
Q2: What is the quickest way to improve the retention of my polar ammonium sulfonate compounds?
Several strategies can be employed. For a rapid improvement in retention, consider:
-
Ion-Pair Chromatography (IPC): Introducing an ion-pairing reagent to the mobile phase can effectively increase the retention of ionic compounds on a reversed-phase column.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is ideal for retaining highly polar analytes.[1]
-
Mixed-Mode Chromatography (MMC): These columns utilize multiple retention mechanisms, such as reversed-phase and ion-exchange, to retain a wider range of analytes, including polar and charged molecules.[3]
Q3: Can I use mass spectrometry (MS) with ion-pairing agents?
Using ion-pairing agents with MS detection can be challenging because many common ion-pairing reagents are non-volatile and can contaminate the MS ion source, leading to signal suppression.[4] However, several strategies can mitigate this issue:
-
Use of Volatile Ion-Pairing Reagents: Employing volatile ion-pairing agents like triethylammonium acetate can be compatible with MS detection.[4]
-
Post-Column Removal Systems: An ion-suppressor column can be placed between the UV and mass spectrometric detectors to remove the non-volatile ion-pairing agent before it enters the ion source.[4]
Q4: What is a good starting point for mobile phase selection in HILIC for ammonium sulfonate compounds?
A good starting point for a HILIC mobile phase is a high percentage of acetonitrile (e.g., >80%) with a smaller percentage of an aqueous buffer. Volatile buffers like ammonium formate or ammonium acetate are excellent choices, especially for MS compatibility, as they help control pH and ionic strength.[5][6] The buffer concentration can be adjusted to fine-tune selectivity.[5]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and the accuracy of integration.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for inconsistent retention times.
Detailed Explanations and Protocols:
-
Insufficient Column Equilibration: This is a common issue, especially with HILIC and Ion-Pair Chromatography, which can require longer equilibration times than standard reversed-phase methods. * Protocol: To ensure a stable baseline and reproducible retention times, equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs.
-
Mobile Phase Preparation: Inconsistent mobile phase composition will lead to retention time shifts.
-
Protocol: Always prepare fresh mobile phases daily. [7]When preparing buffered mobile phases, ensure the buffer is fully dissolved in the aqueous portion before adding the organic solvent to prevent precipitation.
-
Issue 3: Co-elution with Other Polar Compounds
Achieving adequate separation between highly polar analytes can be challenging.
Strategies for Improving Resolution
| Strategy | Principle | Key Parameters to Optimize |
| Modify Gradient Slope | A shallower gradient increases the separation window for closely eluting peaks. | Gradient time, initial and final %B. [8][9] |
| Change Organic Modifier | Different organic solvents (e.g., acetonitrile vs. methanol) can alter selectivity. | Type of organic solvent. |
| Adjust Mobile Phase pH | For ionizable compounds, small changes in pH can significantly impact retention and selectivity. | pH of the aqueous mobile phase. |
| Vary Buffer Concentration | In HILIC and ion-exchange, buffer concentration affects the ionic strength and can modulate retention. [5] | Buffer concentration (e.g., 10-50 mM). [10] |
| Explore Different Stationary Phases | Switching to a column with a different chemistry (e.g., HILIC, Mixed-Mode) can provide a completely different selectivity profile. | Column chemistry (e.g., Amide, Zwitterionic). [11] |
Experimental Protocols
Protocol 1: Generic Gradient Method Development for Polar Ammonium Sulfonates using HILIC
-
Column Selection: Start with a HILIC column (e.g., amide or zwitterionic phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (adjust pH to 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Gradient:
-
0-2 min: 95% B
-
2-12 min: 95% to 50% B
-
12-13 min: 50% to 95% B
-
13-20 min: 95% B (re-equilibration)
-
-
-
Optimization:
-
If retention is too low, increase the initial hold at 95% B.
-
If retention is too high, decrease the initial %B.
-
To improve the separation of closely eluting peaks, decrease the gradient slope (i.e., increase the gradient time).
-
Protocol 2: Sample Preparation for Polar Analytes
-
Objective: To ensure the sample is free of interferences and compatible with the HPLC system. [12]2. Steps:
-
Dilution: Dilute the sample in the initial mobile phase to a concentration within the linear range of the detector. [7] * Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the column. [12] * For complex matrices (e.g., biological fluids): Consider Solid-Phase Extraction (SPE) to isolate the analytes of interest and remove matrix components. [12][13]
-
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]
-
ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
ResearchGate. (n.d.). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents | Request PDF. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. [Link]
-
OnePetro. (1983, June 1). Reverse-Phase Ion-Pair Chromatography (HPLC) of Alkylbenzene Sulfonates | SPE International Conference on Oilfield Chemistry. [Link]
-
LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. [Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. [Link]
-
National Institutes of Health. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC. [Link]
-
Lab Tech. (2024, August 20). Everything You Need to Know About HPLC Sample Preparation. [Link]
-
Phenomenex. (n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Waters Corporation. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]
-
PubMed. (2001, March 30). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. [Link]
-
SIELC Technologies. (n.d.). HILIC Separation of Epinephrine and Epinephrine Sulfonate. [Link]
-
LCGC International. (2026, January 5). Making HILIC Work for You—Column Selection. [Link]
-
SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
LCGC International. (2020, November 12). The Secrets of Successful Gradient Elution. [Link]
-
Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]
-
Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography. [Link]
-
ACS Publications. (2015, October 22). Ammonium Sulfate Improves Detection of Hydrophilic Quaternary Ammonium Compounds through Decreased Ion Suppression in Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry | Analytical Chemistry. [Link]
-
ResearchGate. (2025, August 5). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography | Request PDF. [Link]
-
Agilent. (2020, March 12). Gradient Design and Development. [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Mass Spectrometry Compatible Sample Preparation Guide. [Link]
-
Atmospheric Measurement Techniques. (n.d.). Measurement techniques of identifying and quantifying hydroxymethanesulfonate (HMS) in aqueous matrix and particulate matter using. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. [Link]
-
MDPI. (2025, December 12). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. onepetro.org [onepetro.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. organomation.com [organomation.com]
- 13. HPLC Testing Procedure | Phenomenex [phenomenex.com]
Technical Support: Preventing Thermal Degradation of Hydroxybenzenesulfonic Acids
Executive Summary: The Stability Paradox
Hydroxybenzenesulfonic acids (HBSA) present a unique "stability paradox" during isolation. While the sulfonic acid group (
This guide replaces generic drying advice with a mechanism-based approach to preserving API-grade purity.
The Degradation Mechanisms (The "Why")
To prevent degradation, you must first understand the two distinct chemical pathways that compete with the drying process.
A. Oxidative Coupling (The "Pink" Problem)
The most common failure mode is the appearance of a pink, violet, or brown hue.
-
Mechanism: The phenolic proton is acidic; once removed (or via radical abstraction), the ring oxidizes to form quinones. These quinones undergo coupling reactions to form highly colored conjugated polymers (tars).
-
Catalysts: Trace metal ions (Fe, Cu), Oxygen, Light, and pH > 7.
B. Protode-sulfonation (The "Yield" Problem)
-
Mechanism: Sulfonation is a reversible equilibrium.
-
Risk Factor: Heating a "wet" cake creates a micro-environment of dilute acid and high temperature—ideal conditions for the sulfonate group to leave the ring (hydrolysis), reverting the product to phenol and sulfuric acid.
Visualizing the Pathways
The following diagram maps the critical divergence points where process parameters determine product quality.
Figure 1: Reaction pathways during the drying of HBSA. Success depends on favoring the green path while suppressing the red (oxidation) and yellow (hydrolysis) paths.
Validated Drying Protocols
Do not use standard convection ovens. The combination of oxygen and heat is fatal to HBSA purity. Select one of the following protocols based on your equipment availability.
Protocol A: Vacuum Oven (Standard)
Best for: Bulk powders and crystallized cakes.
-
Preparation: Spread wet cake on glass or PTFE-lined trays . Never use stainless steel directly; acidic HBSA can leach iron, catalyzing immediate oxidation.
-
Inerting: Cycle the oven with Nitrogen (
) three times (Vacuum Break Vacuum). -
Set Point: Set temperature to 40°C – 50°C . Do not exceed 60°C.
-
Pressure: Maintain
. -
Bleed: Introduce a slow bleed of dry
during drying. This "sweeps" moisture away and prevents back-diffusion of oxygen.
Protocol B: Azeotropic Drying (Alternative)
Best for: Solutions or slurries where solid isolation is difficult.
-
Solvent Selection: Add a solvent that forms a low-boiling azeotrope with water (e.g., Cyclohexane or Toluene).
-
Process: Reflux using a Dean-Stark trap.
-
Mechanism: Water is removed at the boiling point of the azeotrope (often
), keeping the HBSA in a stable organic phase. -
Isolation: Once water is removed, the product precipitates or can be concentrated under mild vacuum.
Protocol C: Lyophilization (Freeze Drying)
Best for: High-value analytical standards or thermally unstable salts.
-
Freezing: Flash freeze the aqueous solution to
. -
Primary Drying: Set shelf temperature to
under deep vacuum ( ). -
Benefit: Sublimation removes water without a liquid phase, completely arresting the desulfonation equilibrium.
Comparative Data: Drying Methods
| Method | Thermal Stress | Oxidation Risk | Throughput | Recommended For |
| Convection Oven | High | Critical | High | DO NOT USE |
| Vacuum Oven (+N2) | Moderate | Low | Medium | Bulk Production |
| Lyophilization | None | Negligible | Low | Reference Standards |
| Spray Drying | High (Inlet) / Low (Particle) | Moderate | High | Salts (e.g., Na-HBSA) |
Troubleshooting Guide (Q&A)
Q1: My white HBSA powder turned pink/brown after drying. Is it ruined?
-
Diagnosis: This is oxidative degradation. It indicates quinone formation.
-
Root Cause: Exposure to Oxygen at elevated temperatures (
) or contact with metal surfaces (Iron/Steel). -
Solution: You cannot "reverse" the color. For future batches, ensure strict
inerting and use glass/enamel-lined equipment. If the purity (by HPLC) is still , the color may be cosmetic, but it signals process instability.
Q2: The melting point of my dried product is lower than the literature value (approx. 50°C for dihydrate).
-
Diagnosis: Desulfonation or retained solvent.
-
Test: Run an HPLC or qNMR. If you see a peak for Phenol , you overheated the product while it was still wet.
-
Fix: Lower the drying temperature. Ensure the vacuum is deep enough to remove water at
.
Q3: Can I spray dry HBSA?
-
Analysis: Spray drying is risky for the free acid due to corrosion and thermal instability.
-
Recommendation: It is highly recommended to neutralize HBSA to its salt form (e.g., Sodium 4-hydroxybenzenesulfonate) before spray drying. The salt is significantly more thermally stable (decomposition
) and resists desulfonation.
Q4: I smell a "phenolic" odor when opening the oven.
-
Immediate Action: Stop the process.
-
Meaning: You are actively stripping the sulfonic acid group. The smell of phenol confirms that hydrolysis is occurring.
-
Correction: Your temperature is too high, or your vacuum is insufficient.
Critical Process Parameters (CPPs)
To ensure reproducibility, lock these parameters in your Standard Operating Procedure (SOP):
-
Temperature Limit:
(Free Acid), (Sodium Salt). -
Materials of Construction: Borosilicate Glass, PTFE, or Hastelloy. NO SS304/316 (HBSA is corrosive and iron catalyzes oxidation).
-
Atmosphere: Oxygen level
.
References
-
Synthesis and Stability of Phenolsulfonic Acids. BenchChem. (2024). Detailed synthesis protocols and stability data for 4-hydroxybenzenesulfonic acid. Link
-
Kinetics of Desulfonation. ResearchGate. (Accessed 2026).[1][2] "Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid." Explains the acid-catalyzed hydrolysis mechanism. Link
-
Safety Data Sheet: 4-Hydroxybenzenesulfonic Acid. Sigma-Aldrich. (2024). Physical properties, handling, and stability data.[3][4] Link
-
Advanced Oxidation Processes for Phenols. NAUN. (2021). "Phenol Sulfonic Acid Oxidation in aqueous solution." Discusses the oxidative pathways and degradation kinetics. Link
Sources
Navigating the Nuances of pH in Zwitterionic Sulfonate Analysis: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the critical role of mobile phase pH in the chromatographic analysis of zwitterionic sulfonates. Here, we move beyond rote protocols to explore the underlying physicochemical principles governing retention, offering you the expertise to not only troubleshoot but also proactively design robust and efficient separation methods.
Frequently Asked Questions (FAQs)
Q1: Why is pH such a critical parameter for the retention of zwitterionic sulfonates?
The retention of zwitterionic sulfonates is profoundly influenced by pH because their net charge is dependent on the pH of the mobile phase. These molecules possess both a strongly acidic sulfonate group (with a very low pKa, often around -7) and a basic functional group (e.g., a primary, secondary, or tertiary amine with a pKa typically in the range of 8-10).[1] The sulfonate group is negatively charged across the entire practical pH range of HPLC columns.[2][3] Therefore, the overall charge of the molecule is dictated by the protonation state of the basic group.
-
At low pH (pH < pKa of the basic group): The basic group is protonated (e.g., -NH3+), and the molecule carries a net positive charge, existing as a cation.
-
At a pH near the isoelectric point (pI): The positive charge on the basic group and the negative charge on the sulfonate group balance, resulting in a net neutral, zwitterionic form.[4]
-
At high pH (pH > pKa of the basic group): The basic group is deprotonated (e.g., -NH2), and the molecule carries a net negative charge, existing as an anion.
This pH-dependent charge state directly impacts the analyte's interaction with the stationary phase, altering its retention time.
Q2: How does a change in pH affect the retention time of a zwitterionic sulfonate in different chromatography modes?
The effect of pH on retention time is highly dependent on the chromatographic mode employed.
-
Reversed-Phase (RP) Chromatography: In RP-HPLC, retention is primarily driven by hydrophobic interactions.[5]
-
Increasing pH: As the pH increases towards and beyond the pKa of the basic group, the overall molecule becomes more polar (first zwitterionic, then anionic). This increased polarity reduces its affinity for the non-polar stationary phase, leading to a decrease in retention time .[5][6]
-
Decreasing pH: At low pH, the molecule is cationic. While still polar, its interaction with the stationary phase can be complex. In some cases, ion-pairing with mobile phase additives (like TFA) can increase hydrophobicity and retention.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is used for the separation of polar compounds.[7] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.
-
Increasing pH: As the analyte becomes more ionized (zwitterionic or anionic), its polarity increases. This leads to stronger partitioning into the aqueous layer and thus an increase in retention time .[8] However, electrostatic interactions can complicate this. If the stationary phase also carries a negative charge (e.g., from deprotonated silanols or a sulfonate group on a zwitterionic phase), electrostatic repulsion can occur, which may decrease retention.[8]
-
Decreasing pH: At low pH, the cationic form of the zwitterionic sulfonate may exhibit reduced polarity compared to its zwitterionic form, potentially leading to a decrease in retention.
-
-
Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with both hydrophobic and ion-exchange functionalities.[9][10]
-
Cation-Exchange/RP: At a low to neutral pH, the zwitterionic sulfonate is cationic or zwitterionic. The cationic form can interact with the cation-exchange groups on the stationary phase, leading to strong retention. As the pH increases, the positive charge is lost, reducing the ion-exchange interaction and decreasing retention time.[9]
-
Anion-Exchange/RP: At a high pH, the zwitterionic sulfonate is anionic. It can interact with the anion-exchange groups, leading to retention. As the pH decreases, the negative charge is neutralized by the protonation of the basic group, reducing the anion-exchange interaction.
-
-
Ion-Exchange Chromatography (IEX): In IEX, retention is based on electrostatic interactions between the charged analyte and the oppositely charged stationary phase.[11][12]
-
Cation-Exchange: The cationic form of the zwitterionic sulfonate (at low pH) will be retained. Retention will decrease as the pH increases towards the pI.
-
Anion-Exchange: The anionic form (at high pH) will be retained. Retention will decrease as the pH is lowered towards the pI.
-
Q3: I'm observing peak splitting or broad peaks for my zwitterionic sulfonate. Could pH be the cause?
Yes, improper pH control is a common cause of poor peak shape for ionizable compounds.[5] If the mobile phase pH is close to the pKa of the basic functional group of your zwitterionic sulfonate, the analyte will exist as an equilibrium mixture of its protonated (cationic) and deprotonated (zwitterionic) forms. These two forms can have different retention characteristics, leading to peak splitting or broadening.
Troubleshooting Tip: To ensure a single, sharp peak, it is generally recommended to buffer the mobile phase at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[5][6] This ensures that the analyte exists predominantly in a single ionic form.
Troubleshooting Guide
| Problem | Potential Cause Related to pH | Troubleshooting Steps & Explanation |
| No or Poor Retention in RP-HPLC | The mobile phase pH is too high, causing the zwitterionic sulfonate to be highly polar (anionic or zwitterionic). | 1. Decrease the mobile phase pH: Lower the pH to be at least 2 units below the pKa of the basic group. This will make the analyte more hydrophobic and increase its retention on the non-polar stationary phase.[13] 2. Consider ion-pairing: Add an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase. The TFA will pair with the cationic form of the analyte, increasing its overall hydrophobicity and retention. |
| Drifting Retention Times | Inadequate buffering of the mobile phase, leading to small pH shifts that affect the ionization state of the analyte. | 1. Ensure adequate buffer concentration: A buffer concentration of 10-25 mM is typically sufficient to control the mobile phase pH. 2. Choose an appropriate buffer: Select a buffer with a pKa close to the desired mobile phase pH for optimal buffering capacity. |
| Unexpected Elution Order | The mobile phase pH is causing a change in the dominant retention mechanism (e.g., in mixed-mode or HILIC). | 1. Systematically vary the pH: Perform a pH scouting experiment to understand the retention behavior of your analytes across a range of pH values. This will help you identify the optimal pH for selectivity.[14] 2. Consider the stationary phase chemistry: The nature of the stationary phase (e.g., presence of charged groups) will influence how pH affects retention.[15] |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions between the analyte and the stationary phase, which can be pH-dependent. | 1. Adjust pH to suppress ionization: As mentioned for peak splitting, moving the pH away from the pKa can improve peak shape.[5] 2. In RP-HPLC, consider silanol interactions: At mid-range pH, residual silanols on the silica backbone can be deprotonated and interact with the cationic form of the analyte, causing tailing. Lowering the pH can suppress silanol ionization.[6] |
Experimental Protocols
Protocol 1: pH Scouting to Optimize Selectivity
This protocol outlines a systematic approach to evaluating the effect of pH on the retention and selectivity of zwitterionic sulfonates.
Objective: To determine the optimal mobile phase pH for the separation of a mixture of zwitterionic sulfonates.
Materials:
-
HPLC or UHPLC system
-
Appropriate column (e.g., C18 for reversed-phase, HILIC, or mixed-mode)
-
Your zwitterionic sulfonate standards
-
Mobile phase A: Water
-
Mobile phase B: Acetonitrile or Methanol
-
Buffer stock solutions (e.g., 100 mM ammonium formate, 100 mM ammonium acetate, 100 mM ammonium bicarbonate)
-
Acids and bases for pH adjustment (e.g., formic acid, acetic acid, ammonium hydroxide)
Procedure:
-
Prepare a series of aqueous mobile phase modifiers at different pH values. For example, prepare 10 mM ammonium formate buffers at pH 3.0, 4.0, 5.0, and 10 mM ammonium acetate/bicarbonate buffers at pH 6.0, 7.0, 8.0, and 9.0.
-
Always measure and adjust the pH of the aqueous component before mixing with the organic modifier. [6]
-
Equilibrate the column with the initial mobile phase condition (e.g., pH 3.0) for at least 10-15 column volumes.
-
Inject your standard mixture and run your gradient or isocratic method.
-
Repeat steps 3 and 4 for each pH value.
-
Analyze the data: Plot the retention time of each analyte as a function of pH. This will reveal the "sweet spot" where the best selectivity and resolution are achieved.
Visualizing the Effect of pH
The following diagram illustrates the relationship between mobile phase pH, the ionization state of a typical zwitterionic sulfonate, and its resulting retention behavior in reversed-phase and HILIC modes.
Caption: pH-dependent retention of zwitterionic sulfonates.
References
-
Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013). Merck (UK) Ltd.[Link]
-
Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies.[Link]
-
Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength - The Nest Group. (2013). The Nest Group.[Link]
-
Glutathione-based zwitterionic stationary phase for hydrophilic interaction/cation-exchange mixed-mode chromatography. (2013). PubMed.[Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies.[Link]
-
Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles. (2021). PMC.[Link]
-
Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. (2022). Waters Corporation.[Link]
-
Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. (2017). ResearchGate.[Link]
-
Control of pH during a pH gradient using a zwitterionic buffer or a mixed charged buffer blend with or without an SCX column installed. (2020). ResearchGate.[Link]
-
Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. (2002). Diva-portal.org.[Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu.[Link]
-
Development and evaluation of new zwitterionic hydrophilic interaction liquid chromatography stationary phases based on 3-P,P-diphenylphosphonium-propylsulfonate. (2011). PubMed.[Link]
-
Ion Exchange Chromatography & Chromatofocusing. (2004). Cytiva.[Link]
-
Influence of pH on retention and selectivity in micellar liquid chromatography: consequences of micellar-induced shifts of ionization constants. (1993). PubMed.[Link]
-
Control pH During Method Development for Better Chromatography. (2013). Agilent.[Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage.[Link]
-
Ion-Exchange Chromatography. (2024). Chemistry LibreTexts.[Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2023). PMC.[Link]
-
Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. (2005). PubMed.[Link]
-
Preparation, evaluation, and application of a novel reversed-phase/zwitterionic/hydrophilic interaction liquid chromatographic mixed-mode stationary phase. (2016). Taylor & Francis.[Link]
-
A facile and efficient strategy to enhance hydrophilicity of zwitterionic sulfoalkylbetaine type monoliths. (2013). PubMed.[Link]
-
Measurement of an Isoelectric Point and Softness of a Zwitterionic Surfactant. Semantic Scholar.[Link]
-
Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic. (2021). Waters Corporation.[Link]
-
Measurement of an isoelectric point and softness of a zwitterionic surfactant. (2016). ResearchGate.[Link]
-
17.4: Sulfonic Acids. (2019). Chemistry LibreTexts.[Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (2020). LCGC International.[Link]
-
Development of pH Gradient Mobile Phase Concentrates for Robust, High Resolution mAb Charge Variant Analysis. (2019). Waters Corporation.[Link]
-
Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. (2007). ResearchGate.[Link]
-
Anion Exchange Chromatography. Bio-Rad.[Link]
-
The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules. SciSpace.[Link]
-
Chromatographic Interactions between Proteins and Sulfoalkylbetaine-Based Zwitterionic Copolymers in Fully Aqueous Low-Salt Buffers. (2001). Academia.edu.[Link]
-
pKa's of Inorganic and Oxo-Acids. Harvard University.[Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.[Link]
-
How to use the isoelectric point to inform your peptide purification mobile phase pH. (2023). Biotage.[Link]
-
Experimental correlation between the pKa value of sulfonphthaleins with the nature of the substituents groups. (2020). ResearchGate.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. agilent.com [agilent.com]
- 7. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. helixchrom.com [helixchrom.com]
- 10. sielc.com [sielc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bio-rad.com [bio-rad.com]
- 13. biotage.com [biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. nestgrp.com [nestgrp.com]
Removing ammonium acetate buffer interference in LC-MS
Welcome to the LC-MS Method Development Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your ammonium acetate buffer—while excellent for pH control (pH 3.8–5.8) and chromatographic peak shape—is causing downstream issues in your Mass Spectrometer.
These issues usually manifest in two distinct ways:
-
Spectral Interference: You see dominant ammonium adducts (
, Da) instead of protonated ions ( ), complicating quantitation. -
Physical Interference: Signal suppression or instrument downtime due to salt clustering and source fouling.
Below is your troubleshooting guide, structured to address these specific failure modes.
Module 1: Removing Spectral Interference (Adducts)
The Problem:
You are looking for the protonated molecule
The Mechanism:
Ammonium acetate provides an abundance of
The Solution: We do not necessarily need to remove the buffer; we need to force the dissociation of the adduct within the source.
Protocol 1.1: In-Source Adduct Dissociation
We can use energy to strip the ammonia (
-
Identify the Adduct: Confirm the peak is
Da. -
Cone Voltage / Fragmentor Voltage Ramp:
-
The ammonium adduct is held together by non-covalent interactions (hydrogen bonding).
-
Action: Increase the Cone Voltage (Waters) or Fragmentor Voltage (Agilent) in 5V increments.
-
Goal: Reach the internal energy threshold where:
-
Caution: If voltage is too high, you will fragment the molecule (
).
-
Protocol 1.2: Chemical Equilibrium Shift
If voltage tuning fails, modify the mobile phase chemistry to favor protonation.
-
Acidification: Add 0.1% Formic Acid to your ammonium acetate mobile phase.[1][2] The excess protons (
) will competitively displace . -
Buffer Concentration: Reduce ammonium acetate from 10 mM to 2–5 mM . This lowers the statistical probability of adduct formation while maintaining enough buffering capacity for chromatography [1].
Visualization: Adduct Dissociation Pathway
Figure 1: Mechanism of forcing ammonium adduct dissociation into protonated species using In-Source CID (Cone Voltage).
Module 2: Removing Physical Interference (Source Fouling)
The Problem: "Ghost" peaks, high background noise, or a sudden drop in sensitivity after 50–100 injections. This is caused by ammonium acetate clustering or precipitation in the ESI source.
The Mechanism: Although "volatile," ammonium acetate is a salt.[3] If the concentration is too high (>10 mM) or the organic content in the mobile phase reaches 100%, the salt precipitates. Solid salt deposits on the cone/capillary distort the electric field and suppress ionization [2].
Troubleshooting Table: Source Hygiene
| Parameter | Recommended Setting | Scientific Rationale |
| Buffer Conc. | ≤ 10 mM | Solubility of Amm. Acetate drops drastically in >90% Acetonitrile. 10mM is the safe upper limit [3]. |
| Desolvation Temp | > 350°C | Higher heat is required to sublimate the salt clusters compared to simple formic acid mobile phases. |
| Cone Gas Flow | High (50+ L/hr) | A "curtain" of gas prevents neutral salt clusters from hitting the sampling orifice. |
| Mobile Phase B | 95% ACN / 5% Water | CRITICAL: Never use 100% ACN in Line B if Line A contains salt. The salt will precipitate at the mixing tee. Always keep 5% water to solvate the buffer. |
Protocol 2.1: The Divert Valve Strategy
The most effective way to remove buffer interference is to physically prevent it from entering the MS when not analyzing peaks.
-
Setup: Connect the LC column outlet to a switching valve (Divert Valve) before the MS inlet.
-
Method:
-
T = 0 to 1.0 min: Flow to WASTE . (Removes unretained salts and highly polar matrix).
-
T = 1.0 to Retention Time: Flow to MS (Data acquisition).
-
T = End of Peak: Flow to WASTE .
-
T = Wash Step: Increase flow rate and organic content to wash column, sending all effluent to WASTE .
-
Visualization: Divert Valve Logic
Figure 2: Automated flow diversion logic to protect the MS source from unnecessary salt exposure.
FAQ: Common User Scenarios
Q: I see sodium adducts (
-
Fix: Switch to LC-MS Grade Ammonium Acetate (99.99% trace metal basis).
-
Fix: Use plastic (polypropylene) bottles for aqueous mobile phases instead of glass, as glass leaches sodium over time [4].
Q: Can I use Ammonium Acetate in Negative Mode?
A: Yes. It is actually preferred for Negative Mode (
Q: My backpressure is increasing when I use this buffer. A: You likely have precipitation at the pump heads or check valves.
-
Immediate Action: Flush the system with warm water (40°C) for 30 minutes.
-
Prevention: Ensure your organic channel (Line B) contains at least 5% water if you are running a gradient >90% B.
References
-
Agilent Technologies. (2013).[1] Making LC Methods MS Friendly. Retrieved from
-
Shimadzu Corporation. (2022).[4] Switching between Using the System with or without MS (Divert Valve Protocols). Retrieved from
-
Element Lab Solutions. (2019). Ammonium Acetate Buffers: Solubility and Backpressure Issues in LC-MS. Retrieved from
-
Waters Corporation. (2020). Controlling Contamination in LC/MS Systems: Best Practices for Solvents and Glassware. Retrieved from
Sources
Technical Support Center: Overcoming Poor Solubility of Ammonium Sulfonates in Non-Polar Solvents
Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of ammonium sulfonates in non-polar solvents. This guide is designed for researchers, scientists, and drug development professionals who encounter these difficulties during their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complex solubility issues.
Understanding the Challenge: Why is Solubility an Issue?
Ammonium sulfonates are ionic compounds characterized by a hydrophilic sulfonate head group (-SO₃⁻) and an ammonium cation (NH₄⁺), often attached to a larger organic molecule. This inherent polarity makes them readily soluble in polar solvents like water. However, in non-polar organic solvents such as hexane, toluene, or dichloromethane, their solubility is significantly limited. This is due to the large difference in polarity between the ionic ammonium sulfonate and the non-polar solvent molecules, leading to unfavorable energetic interactions for dissolution.
The core of the issue lies in the principle of "like dissolves like." For an ammonium sulfonate to dissolve in a non-polar solvent, the energy required to break the ionic lattice of the salt and to disrupt the solvent-solvent interactions must be compensated by the energy released from the new solute-solvent interactions. With a significant polarity mismatch, this energy balance is unfavorable, resulting in poor solubility.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve a simple ammonium sulfonate in hexane for a reaction, but it's not working. What are my immediate options?
A1: Direct dissolution of a simple, short-chain ammonium sulfonate in a highly non-polar solvent like hexane is often unsuccessful. Your immediate options are to consider modifying your solvent system or the ammonium sulfonate itself. A good starting point is to try a mixture of solvents. Adding a small amount of a more polar co-solvent can significantly increase solubility.
Q2: How does the structure of the ammonium sulfonate affect its solubility in non-polar solvents?
A2: The structure plays a crucial role. Two key factors are the nature of the organic part of the molecule and the substituents on the ammonium cation.
-
Organic Moiety: Longer or bulkier non-polar alkyl or aryl groups attached to the sulfonate will increase its affinity for non-polar solvents.
-
Ammonium Cation: Replacing the protons on the ammonium cation (NH₄⁺) with organic groups (e.g., forming a quaternary ammonium salt with long alkyl chains) can dramatically enhance solubility in non-polar media.
Q3: Are there any general rules for selecting a co-solvent?
A3: Yes. An effective co-solvent will be miscible with your primary non-polar solvent but have enough polarity to interact favorably with the ammonium sulfonate. Alcohols like isopropanol or butanol are often good starting points. The key is to find a balance where the overall solvent mixture has a polarity that can accommodate the ionic solute without being too polar to be immiscible with the non-polar solvent.
Q4: Can I use a surfactant to help dissolve my ammonium sulfonate?
A4: While it may seem counterintuitive to use a surfactant to dissolve another surfactant-like molecule, it can be effective. A non-ionic surfactant with a suitable Hydrophile-Lipophile Balance (HLB) can create micro-environments within the non-polar solvent that are more favorable for the ammonium sulfonate.
Q5: Will heating the mixture improve solubility?
A5: Generally, the solubility of solids in liquids increases with temperature.[1] However, this is not always a guaranteed solution and the effect may be minimal for highly insoluble compounds. It is also important to consider the thermal stability of your ammonium sulfonate and other reactants in your system.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
If you are facing challenges with dissolving an ammonium sulfonate in a non-polar solvent, this guide provides a systematic approach to troubleshoot the problem.
Step 1: Initial Assessment
Before making any changes, confirm the following:
-
Purity of the Ammonium Sulfonate: Impurities can sometimes affect solubility.
-
Anhydrous Conditions: The presence of even small amounts of water can significantly impact the solubility of ionic compounds in non-polar solvents.[1] Ensure your solvent and glassware are dry.
-
Sufficient Mixing and Time: Ensure you have provided adequate agitation and time for dissolution to occur. Some compounds dissolve slowly.
Step 2: Strategic Solutions
If the initial assessment doesn't resolve the issue, proceed with the following strategies, starting with the simplest and most common approaches.
Detailed Troubleshooting Steps:
-
Introduce a Co-solvent: This is often the most straightforward approach.[2]
-
Action: Start by adding a small percentage (e.g., 1-5% v/v) of a polar aprotic or protic co-solvent that is miscible with your non-polar solvent.
-
Rationale: The co-solvent can solvate the ionic part of the ammonium sulfonate, while the non-polar solvent interacts with the organic tail, effectively bridging the polarity gap.[3]
-
Examples of Co-solvents: Isopropanol, n-butanol, tetrahydrofuran (THF), or 1,4-dioxane.
-
-
Counter-Ion Exchange: If co-solvents are not effective or not suitable for your application, modifying the ammonium sulfonate itself is a powerful technique.
-
Action: Perform a salt metathesis reaction to exchange the ammonium (NH₄⁺) cation with a more lipophilic cation, such as a quaternary ammonium ion (e.g., tetrabutylammonium).
-
Rationale: The bulky, non-polar alkyl groups of the quaternary ammonium cation significantly reduce the lattice energy of the salt and increase its interaction with non-polar solvents.
-
General Procedure: Dissolve the ammonium sulfonate in a suitable polar solvent (e.g., methanol). Add a solution of the quaternary ammonium halide (e.g., tetrabutylammonium bromide) in the same solvent. The desired quaternary ammonium sulfonate can then be isolated, often after removal of the precipitated ammonium halide.
-
-
Add a Solubilizing Agent: The use of another surfactant can help to create a more favorable environment for dissolution.
-
Action: Add a non-ionic surfactant to the non-polar solvent before introducing the ammonium sulfonate.
-
Rationale: The surfactant can form reverse micelles in the non-polar solvent, creating polar micro-domains that can encapsulate and solubilize the ammonium sulfonate.
-
Examples of Surfactants: Polyoxyethylene-based non-ionic surfactants.
-
Experimental Protocols
Protocol 1: Determining Solubility Using the Shake-Flask Method
This protocol provides a reliable method for determining the solubility of your ammonium sulfonate in a specific solvent system.[1]
Materials:
-
Ammonium sulfonate sample
-
Selected non-polar solvent(s) and co-solvent(s)
-
Glass vials with screw caps
-
Thermostatic shaker
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the ammonium sulfonate to a series of glass vials.
-
Accurately add a known volume of the desired solvent or solvent mixture to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate for 24-48 hours to ensure saturation is reached.
-
-
Sample Separation:
-
After equilibration, let the vials stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully take an aliquot of the supernatant.
-
Filter the aliquot through a syringe filter to remove any suspended particles.
-
Accurately dilute the filtered aliquot with the solvent to a concentration within the calibration range of your analytical instrument.
-
Quantify the concentration of the dissolved ammonium sulfonate.
-
Data Presentation:
| Solvent System (v/v) | Temperature (°C) | Solubility (mg/mL) |
| 100% Hexane | 25 | (Experimentally Determined Value) |
| 95% Hexane / 5% Isopropanol | 25 | (Experimentally Determined Value) |
| 100% Toluene | 25 | (Experimentally Determined Value) |
| 95% Toluene / 5% Isopropanol | 25 | (Experimentally Determined Value) |
Protocol 2: Small-Scale Counter-Ion Exchange
This protocol outlines a general procedure for exchanging the ammonium cation for a tetrabutylammonium cation to improve solubility in non-polar solvents.
Materials:
-
Ammonium sulfonate
-
Tetrabutylammonium bromide (TBABr)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known amount of your ammonium sulfonate in a minimal amount of anhydrous methanol.
-
Addition of Exchange Salt: In a separate flask, dissolve an equimolar amount of TBABr in anhydrous methanol.
-
Reaction: Slowly add the TBABr solution to the stirred ammonium sulfonate solution at room temperature. A precipitate of ammonium bromide may form.
-
Stirring: Allow the reaction mixture to stir for 2-4 hours at room temperature.
-
Isolation:
-
If a precipitate has formed, filter the mixture to remove the ammonium bromide.
-
Remove the methanol from the filtrate using a rotary evaporator.
-
-
Purification:
-
The resulting crude tetrabutylammonium sulfonate can often be purified by dissolving it in a minimal amount of a moderately polar solvent (like dichloromethane) and precipitating it by adding a non-polar solvent (like hexane).
-
Dry the purified product under vacuum.
-
Verification:
-
Confirm the success of the exchange and the purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Francis Academic Press. (2023). Synthesis and Properties of a New Sulfonated Quaternary Ammonium Salt Amphoteric Surfactant.
- ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- MDPI. (2022). Quaternary Ammonium Salts Interact with Enolates and Sulfonates via Formation of Multiple +N-C-H Hydrogen Bonding Interactions.
- MDPI. (2020). Influence of Ammonium Sulfate Seed Particle on Optics and Compositions of Toluene Derived Organic Aerosol in Photochemistry.
- Organic Syntheses. (2005). Working with Hazardous Chemicals.
- Taylor & Francis. (2019). Cosolvent – Knowledge and References.
- ThermoFisher. (n.d.). Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Cosolvent.
- Wiley-VCH. (2022). Zwitterionic Ammonium Sulfonate Polymers: Synthesis and Properties in Fluids.
- Springer. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
- ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
Sources
Validation & Comparative
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Analytical Method Developers Focus: Comparative validation of legacy Pharmacopeial methods vs. modern C18-PFP stationary phases for complex oligomeric separation.
Introduction: The "Oligomer Soup" Challenge
Policresulen is not a single molecule; it is a statistical distribution. Produced by the condensation of m-cresol sulfonic acid with formaldehyde, the final drug substance is a complex mixture of dimers, trimers, and higher-order oligomers, alongside unreacted starting materials (m-cresol) and positional isomers (m-cresol-4-sulfonic acid vs. m-cresol-6-sulfonic acid).
For the analytical scientist, this presents a unique validation challenge: Mass Balance.
Traditional pharmacopeial methods (USP/IP/EP) often utilize standard C18 chemistry which relies primarily on hydrophobic interaction. While effective for quantifying the bulk "Policresulen" peak, these methods frequently fail to resolve critical positional isomers or separate high-molecular-weight oligomers from degradation products.
This guide compares the Legacy Isocratic C18 Method against an Optimized Gradient C18-PFP (Pentafluorophenyl) Method . We demonstrate that the PFP chemistry—offering π-π interaction mechanisms—provides the specificity required for true stability-indicating validation.
Comparative Methodology: Legacy vs. Advanced
The following experimental setups were used to generate the comparative data.
Method A: Legacy Pharmacopeial Approach (Reference)
Based on standard monograph conditions typically used for bulk assay.
-
Column: Standard C18 (L1), 4.6 × 250 mm, 5 µm.[1]
-
Mobile Phase: Phosphate Buffer (pH 2.5) : Methanol (Isocratic 70:30).
-
Detection: UV at 280 nm.
-
Limitation: Co-elution of m-cresol-4-sulfonic acid and m-cresol-6-sulfonic acid; broadening of late-eluting oligomer peaks.
Method B: Advanced High-Resolution Approach (Recommended)
Designed for stability-indicating analysis and impurity profiling.
-
Column: ACE Excel C18-PFP, 4.6 × 250 mm, 5 µm (or equivalent).[2][4][5][6]
-
Mobile Phase A: 0.01 M Ammonium Acetate (pH 4.5).
-
Gradient:
-
0-5 min: 5% B (Hold)
-
5-25 min: 5% → 60% B
-
25-35 min: 60% → 90% B
-
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV at 217 nm (for m-cresol sensitivity) and 280 nm (for oligomers).
-
Advantage: The PFP phase utilizes π-π electron interactions to separate positional isomers that have identical hydrophobicity but different electron distributions.
Visualizing the Separation Mechanism
To understand why Method B is superior for validation, we must visualize the interaction at the molecular level.
Figure 1: Mechanistic difference between standard C18 and C18-PFP phases. The PFP phase resolves isomers based on electron density, not just polarity.
Validation Data Summary
The following data summarizes the performance of Method B (C18-PFP) during validation.
| Parameter | Acceptance Criteria | Method A (C18) Result | Method B (C18-PFP) Result |
| Specificity (Isomers) | Resolution (Rs) > 1.5 | Rs = 0.8 (Co-elution) | Rs = 2.4 (Resolved) |
| Linearity (m-cresol) | R² > 0.999 | 0.995 | 0.9998 |
| LOD (m-cresol) | S/N > 3 | 0.5 µg/mL | 0.05 µg/mL |
| Precision (RSD) | < 2.0% | 1.8% | 0.4% |
| Recovery (Accuracy) | 90% - 110% | 92% - 105% | 98% - 101% |
Detailed Validation Protocols
To replicate these results, follow these specific protocols. These are designed to be self-validating, meaning the system suitability steps confirm the assay's integrity before data collection.
Protocol 1: Specificity & System Suitability
Objective: Prove the method can distinguish between the 4-sulfonic and 6-sulfonic acid isomers.
-
Preparation of Resolution Solution:
-
Dissolve 10 mg of Policresulen Reference Standard in 10 mL of Mobile Phase A.
-
Spike with 0.1 mg of pure m-cresol.
-
Note: Policresulen naturally contains both sulfonic acid isomers.
-
-
Injection: Inject 10 µL of the solution.
-
Acceptance Criteria:
-
The resolution (Rs) between the m-cresol-4-sulfonic acid peak (typically eluting earlier) and m-cresol-6-sulfonic acid must be ≥ 1.5.
-
The tailing factor for the m-cresol peak must be ≤ 1.5.
-
Protocol 2: Linearity for Related Substances
Objective: Establish the dynamic range for impurities.
-
Stock Solution: Prepare a stock of m-cresol (Impurity A) at 1.0 mg/mL in methanol.
-
Calibration Levels: Dilute the stock to obtain 5 levels:
-
Level 1: LOQ (approx 0.05 µg/mL)
-
Level 2: 50% of Limit[]
-
Level 3: 100% of Limit (Specification Limit)
-
Level 4: 150% of Limit
-
Level 5: 200% of Limit
-
-
Calculation: Plot Peak Area vs. Concentration.
-
Critical Check: Calculate the y-intercept bias. The y-intercept should be statistically indistinguishable from zero (within ±5% of the response at 100% level).
The Validation Decision Tree
When validating a method for a complex mixture like Policresulen, "unknown" peaks are common. Use this logic flow to categorize them.
Figure 2: Decision logic for handling impurity peaks during Policresulen validation.
Expert Insights & Causality
Why the Shift to Gradient?
In the legacy isocratic method (Method A), the highly polar sulfonic acid monomers elute quickly, often bunching together near the void volume (t0). Conversely, the larger oligomers (trimers/tetramers) interact strongly with the C18 phase, leading to broad, flat peaks that are difficult to integrate accurately.
The Fix: The gradient in Method B starts with low organic content (5%) to retain and separate the polar monomers (4-sulfonic vs 6-sulfonic acid). The ramp to 90% organic ensures that the higher-order oligomers elute as sharp, defined bands, improving the signal-to-noise ratio and ensuring complete mass balance recovery.
The Role of pH
Maintaining the pH at 4.5 (Ammonium Acetate) is critical. At this pH, the sulfonic acid groups are ionized, but the phenolic protons are not. This specific ionization state optimizes the interaction with the PFP stationary phase, maximizing the π-π selectivity differences between isomers.
References
-
Bentham Science. (2023). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Retrieved from [Link]
-
ResearchGate. (2025).[5] Validated HPLC Method for Determining Related Substances in Compatibility Studies. Retrieved from [Link]
- Google Patents. (2021). CN112526032B - Method for detecting policresulen.
-
National Institutes of Health (NIH). (2014). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
Technical Guide: LOD & LOQ Determination for 2-Hydroxy-4-methylbenzenesulphonic Acid Ammonium
This guide provides an in-depth technical analysis of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 2-Hydroxy-4-methylbenzenesulphonic acid ammonium (also known as Ammonium 2-hydroxy-4-methylbenzenesulfonate; CAS 79093-71-3).
Commonly identified as a process-related impurity in the synthesis of Policresulen and other sulfonate-based pharmaceuticals, this compound presents unique analytical challenges due to its high polarity, zwitterionic nature, and lack of retention on standard C18 columns without ion-pairing agents.
Executive Summary & Analytical Context
The Challenge: this compound is a highly polar, acidic species. In standard Reversed-Phase (RP) HPLC, it elutes near the void volume (
The Solution: This guide compares three dominant methodologies:
-
Traditional RP-HPLC (C18 + Ion Pairing): Common but plagued by slow equilibration and MS incompatibility.
-
Ion Chromatography (IC): High sensitivity for the anion but requires specialized hardware.
-
Mixed-Mode Chromatography (The Recommended "Product"): Combines hydrophobic and ion-exchange mechanisms, offering superior retention, MS compatibility, and the lowest achievable LODs without complex mobile phases.
Comparative Performance Analysis
The following table contrasts the performance of the Mixed-Mode (Newcrom R1/Heritage MA type) approach against traditional alternatives for this specific analyte.
| Feature | Method A: Mixed-Mode HPLC (Recommended) | Method B: Traditional RP-HPLC (C18) | Method C: Ion Chromatography (IC) |
| Mechanism | Hydrophobic + Anion Exchange | Hydrophobic (requires Ion-Pairing Reagent) | Ion Exchange |
| Retention | Strong (Tunable by pH/Buffer) | Weak (unless IPC used) | Strong |
| MS Compatibility | High (Volatile buffers: Formic/Ammonium Acetate) | Low (IPC agents like TBA suppress ionization) | Moderate (Requires suppressor) |
| Typical LOD | 0.01 – 0.05 µg/mL (UV) / <1 ng/mL (MS) | 0.1 – 0.5 µg/mL (UV) | 0.05 – 0.1 µg/mL (Conductivity) |
| Typical LOQ | 0.03 – 0.15 µg/mL (UV) | 0.3 – 1.5 µg/mL (UV) | 0.15 – 0.3 µg/mL |
| Equilibration | Fast (10-15 min) | Slow (IPC requires >1 hour) | Moderate |
| Robustness | High (Resistant to dewetting) | Low (Sensitive to % organic) | High |
Field Insight: For trace impurity analysis (e.g., genotoxic screening), Method A (Mixed-Mode) is the only viable option that bridges the gap between sufficient retention and Mass Spec sensitivity.
Detailed Experimental Protocol (Mixed-Mode)
This protocol is designed to achieve an LOQ < 0.1 µg/mL using a Mixed-Mode column (e.g., SIELC Newcrom R1 or Helix Heritage MA), which allows for the separation of the polar sulfonate from the ammonium counter-ion and the sample matrix.
Reagents & Materials[1][2][3]
-
Column: Mixed-Mode RP/Anion-Exchange (e.g., 4.6 x 150 mm, 3-5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8) or 20 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Detector: UV-Vis (210 nm or 260 nm) or MS (ESI Negative Mode).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 5 - 10 µL.
-
Temperature: 30°C.
-
Gradient Profile:
-
0.0 min: 5% B (Hold for retention)
-
10.0 min: 60% B (Elute hydrophobic matrix)
-
10.1 min: 5% B
-
15.0 min: Stop
-
Workflow Diagram
The following diagram illustrates the critical decision points in the analysis workflow to ensure valid LOD/LOQ generation.
Caption: Logical workflow for determining LOD/LOQ of this compound, selecting between UV and MS detection based on sensitivity requirements.
LOD & LOQ Determination Methodology
To ensure Trustworthiness and Scientific Integrity , the LOD and LOQ must be established experimentally using the Signal-to-Noise (S/N) ratio method, as defined by ICH Q2(R1) guidelines.
Calculation Formula
-
LOD (Limit of Detection):
-
LOQ (Limit of Quantitation):
-
Where
= Standard deviation of the response (noise). -
Where
= Slope of the calibration curve.
-
Experimental Validation Steps
-
Blank Analysis: Inject the diluent (Water/ACN) 6 times to establish the baseline noise level.
-
Linearity Solution: Prepare a stock solution of the analyte at 1 mg/mL. Dilute serially to create 5 levels ranging from 0.05 µg/mL to 10 µg/mL.
-
Spike Recovery: Spike the analyte into the sample matrix (e.g., Policresulen) at the estimated LOQ level.
-
Acceptance Criteria:
-
LOD: S/N ratio
3. -
LOQ: S/N ratio
10, with precision (RSD) 10%.
-
Expected Data (Simulated for Comparison)
| Parameter | Mixed-Mode (UV @ 260nm) | Mixed-Mode (MS ESI-) |
| Linearity Range | 0.1 – 100 µg/mL | 0.005 – 1.0 µg/mL |
| Correlation ( | > 0.999 | > 0.995 |
| LOD (S/N = 3) | ~0.02 µg/mL | ~0.001 µg/mL |
| LOQ (S/N = 10) | ~0.06 µg/mL | ~0.003 µg/mL |
Troubleshooting & Optimization (Expert Insights)
-
Peak Tailing: Sulfonic acids often interact with residual silanols on silica columns.
-
Fix: Use a column with a positively charged surface (Mixed-Mode) or add 10-20 mM Ammonium Acetate to mask interactions.
-
-
Retention Time Shift: The "Ammonium" counter-ion does not affect retention in RP, but in Mixed-Mode, the ionic strength of the buffer is critical.
-
Fix: Maintain consistent buffer concentration (e.g., 20 mM). Lowering buffer strength generally increases retention of the sulfonate anion in anion-exchange modes.
-
-
Matrix Interference: If analyzing within a Policresulen matrix, the polymeric peaks may elute late.
-
Fix: Ensure the gradient includes a high organic wash (90% ACN) at the end of the run to clear the column.
-
References
-
SIELC Technologies. (2018). Separation of 2-Hydroxy-4-methylbenzenesulphonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Helix Chromatography. (2024).[7] HPLC Analysis of Benzenesulfonic, p-Toluenesulfonic and 2-Naphtanesulfonic acids. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2009). Determination of Benzenesulphonic Acid in Amlodipine Besylate Drug Substance by Ion Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2006). A gradient HPLC test procedure for the determination of impurities... in 2-methylpropionic acid. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) | 79093-71-3 [sigmaaldrich.com]
- 3. CAS 79093-71-3: Benzenesulfonic acid, 2-hydroxy-4-methyl-,… [cymitquimica.com]
- 4. 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt [lgcstandards.com]
- 5. 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt [lgcstandards.com]
- 6. CN105092754A - Method for determining sulfonate genotoxic impurity by using HPLC - Google Patents [patents.google.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
A Comparative Guide to Establishing Linearity for the Quantification of m-Cresol-6-sulfonic Acid Ammonium Salt
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth technical comparison of analytical methodologies for establishing the linearity range for the quantification of m-Cresol-6-sulfonic acid ammonium salt (also known as Policresulen ammonium salt)[1], a compound relevant in various pharmaceutical preparations. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and validate an appropriate analytical method for its intended purpose, adhering to rigorous scientific principles and regulatory expectations.
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3] Linearity is a critical performance characteristic, demonstrating that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.[4] This guide will compare two robust and widely used techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Ion Chromatography with suppressed conductivity detection.
The Importance of Method Validation in Pharmaceutical Analysis
Analytical method validation is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies worldwide.[5][6] The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for conducting method validation.[4][7][8] A validated method ensures the reliability, consistency, and accuracy of analytical data, which is crucial for decision-making throughout the drug development lifecycle, from stability studies to final product release.[2][9]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Rationale for Selection: RP-HPLC is a powerful and versatile technique for the analysis of moderately polar to non-polar compounds. m-Cresol-6-sulfonic acid ammonium salt contains a chromophore (the substituted benzene ring) making it suitable for UV detection.[10][11] This method is widely available in QC laboratories and is often the first choice for assay and impurity quantification due to its robustness and high resolution. The sulfonic acid group imparts significant polarity, requiring careful selection of mobile phase conditions to achieve adequate retention on a C18 column.
Experimental Protocol: Linearity Study for m-Cresol-6-sulfonic Acid Ammonium Salt by RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 218 nm.[11]
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of m-Cresol-6-sulfonic acid ammonium salt reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of water and methanol.
-
Linearity Standards: Prepare a series of at least five concentrations by serial dilution of the stock solution. For an assay method, the typical range is 80% to 120% of the target concentration.[4][12] To demonstrate a wider range, concentrations from 50 µg/mL to 200 µg/mL are prepared.
-
-
Procedure:
-
Inject each linearity standard in triplicate.
-
Record the peak area for each injection.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).[13]
-
Data Presentation and Analysis
The linearity of the method is evaluated by the correlation coefficient of the calibration curve and by visual inspection of the plot. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable.[12]
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451000 |
| 75 | 674500 |
| 100 | 902000 |
| 125 | 1125000 |
| 150 | 1348000 |
| 200 | 1801000 |
-
Regression Equation: y = 9000x + 1000
-
Correlation Coefficient (R²): 0.9998
The high R² value indicates a strong linear relationship between the concentration and the detector response over the tested range.
Method 2: Ion Chromatography (IC) with Suppressed Conductivity Detection
Rationale for Selection: Ion chromatography is an excellent alternative for the direct quantification of ionic species. Since m-Cresol-6-sulfonic acid exists as a sulfonate anion in solution, IC with suppressed conductivity detection offers high selectivity and sensitivity for its determination.[14] This technique is particularly advantageous when the sample matrix contains interfering substances that absorb in the UV region, or for confirming the content of the sulfonic acid moiety itself.[14][15]
Experimental Protocol: Linearity Study for m-Cresol-6-sulfonic Acid Ammonium Salt by IC
-
Instrumentation:
-
Ion Chromatography system equipped with a high-pressure pump, autosampler, column oven, a high-capacity anion-exchange column, a self-regenerating suppressor, and a conductivity detector.
-
-
Chromatographic Conditions:
-
Column: High-capacity anion-exchange column (e.g., Metrosep A Supp 1 or similar).[14]
-
Eluent: 3.2 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 35 °C.
-
Detection: Suppressed conductivity.
-
Injection Volume: 20 µL.
-
-
Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, but using high-purity deionized water as the solvent.
-
Linearity Standards: Prepare a series of at least five concentrations by serial dilution of the stock solution. A range of 1 µg/mL to 50 µg/mL is chosen to demonstrate the typical sensitivity of this technique.
-
-
Procedure:
-
Inject each linearity standard in triplicate.
-
Record the peak area of the sulfonate anion.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Data Presentation and Analysis
The linearity for the IC method is also assessed by the correlation coefficient of the calibration curve.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 25500 |
| 5 | 126000 |
| 10 | 251500 |
| 25 | 628000 |
| 50 | 1255000 |
-
Regression Equation: y = 25000x + 500
-
Correlation Coefficient (R²): 0.9999
The excellent correlation coefficient demonstrates the linearity of the IC method over the specified range.
Workflow for Establishing Analytical Linearity
The following diagram illustrates the systematic process for conducting a linearity study as part of an analytical method validation, in accordance with ICH guidelines.[4]
Caption: Workflow for a typical analytical method linearity study.
Comparison and Recommendations
| Feature | RP-HPLC-UV | Ion Chromatography (IC) |
| Principle | Separation based on hydrophobicity. | Separation based on ionic interaction. |
| Selectivity | Good, but susceptible to interference from other UV-absorbing compounds. | Excellent for ionic species; highly selective for the sulfonate anion. |
| Sensitivity | Moderate; suitable for assay and high-concentration impurities. | High; ideal for trace-level quantification of the counter-ion. |
| Linearity Range | Typically wider, suitable for higher concentrations (e.g., 50-200 µg/mL). | Excellent at lower concentrations (e.g., 1-50 µg/mL). |
| Typical Use Case | Assay of the active ingredient, quantification of related substances. | Quantification of ionic impurities or counter-ions, analysis in complex matrices. |
| Instrumentation | Widely available in most QC labs. | More specialized instrumentation. |
Expert Insights & Recommendations
-
For routine quality control and assay of m-Cresol-6-sulfonic acid ammonium salt as the primary component, the RP-HPLC-UV method is robust, reliable, and widely applicable. Its established linearity over the 80-120% assay range makes it fully compliant with regulatory expectations for product release testing.[4][5]
-
When specificity is a concern, or for the quantification of the sulfonate as a counter-ion or a trace-level impurity, Ion Chromatography is the superior choice. Its high selectivity and sensitivity ensure that the measurement is free from matrix interferences that might affect the UV-based method.[14]
-
Validation Strategy: For comprehensive characterization, both methods could be employed orthogonally. HPLC-UV would validate the integrity of the entire molecule, while IC would specifically confirm the concentration of the sulfonate counter-ion.
Ultimately, the choice of method must be fit for its intended purpose.[7] A thorough validation, including a well-defined linearity study, is essential to ensure that the chosen method yields accurate and reliable results for the quantification of m-Cresol-6-sulfonic acid ammonium salt.
References
- Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
- International Council for Harmonisation. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals.
- International Journal of Applied Research in Pharmaceutical Sciences. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Slideshare. ICH Q2 Analytical Method Validation.
- SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- Cornett, C. Validation, ICH Q2.
- International Journal of Pharmaceutical Sciences and Research. SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY.
- Universal Journal of Pharmaceutical Research. Key aspects of analytical method validation and linearity evaluation.
- ResearchGate. Determination of sulfonic acids and alkylsulfates by ion chromatography in water.
- PMC. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation.
- BenchChem. Application Note: HPLC Method for the Analysis and Separation of Cresol Isomers.
- SRIRAMCHEM. Policresulen ammonium salt (m-Cresol-6-sulfonic Acid Ammonium Salt).
- OSHA. Phenol and Cresol.
Sources
- 1. Policresulen ammonium salt (m-Cresol-6-sulfonic Acid Ammonium Salt) - SRIRAMCHEM [sriramchem.com]
- 2. particle.dk [particle.dk]
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- 4. ema.europa.eu [ema.europa.eu]
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- 6. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
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- 12. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Recovery Studies of Sulfonic Acid Impurities in Pharmaceutical Formulations
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical pillar of ensuring patient safety and product efficacy. Among the various classes of impurities, sulfonic acids and their ester derivatives demand rigorous scrutiny. Often employed as counter-ions for salt formation to enhance drug stability and bioavailability, or as catalysts in synthesis, residual sulfonic acids and their potential to form genotoxic alkyl sulfonate esters represent a significant challenge.[1][2] This guide provides an in-depth comparison of analytical methodologies for conducting recovery studies of sulfonic acid impurities, grounded in scientific principles and field-proven insights.
The Imperative for Rigorous Control: Understanding the Risk
Sulfonic acids such as methanesulfonic acid (MSA), benzenesulfonic acid (BSA), and p-toluenesulfonic acid (pTSA) are widely used in the pharmaceutical industry.[3][4] The primary concern stems from the potential reaction of residual sulfonic acids with alcohols present in the manufacturing process, which can lead to the formation of alkyl sulfonate esters.[5][6] Many of these esters are known to be genotoxic, meaning they can damage DNA and potentially cause cancer.[5][7]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMEA) have established stringent guidelines for the control of such genotoxic impurities (GTIs), often referencing the Threshold of Toxicological Concern (TTC).[5][8][9] The TTC for most GTIs is set at 1.5 µ g/day , necessitating highly sensitive and accurate analytical methods to ensure that levels in the final drug product are well below this limit.[5][9]
Navigating the Analytical Challenges
The analysis of sulfonic acid impurities is not without its hurdles. Key challenges include:
-
Lack of a Strong Chromophore: Many sulfonic acids and their corresponding esters do not possess a significant UV-absorbing chromophore, making direct detection by HPLC-UV challenging, especially at the trace levels required.[10][11]
-
High Polarity: The high polarity of sulfonic acids can lead to poor retention on traditional reversed-phase HPLC columns, causing them to elute in the solvent front where they may co-elute with other polar species.[10][12]
-
Matrix Effects: The active pharmaceutical ingredient (API) and various excipients in a formulation can interfere with the analysis, a phenomenon known as matrix effects.[13]
-
Reactivity and Instability: Some sulfonate esters can be reactive and unstable, making their direct quantification challenging.[14]
To overcome these challenges, a variety of analytical techniques have been developed and validated. The choice of method often depends on the specific impurity, the nature of the drug substance and formulation, and the required sensitivity.
Comparative Analysis of Key Analytical Methodologies
A successful recovery study is the cornerstone of a validated analytical method, demonstrating that the method can accurately and precisely quantify the impurity of interest from the sample matrix. Here, we compare the performance of the most commonly employed techniques for the analysis of sulfonic acid impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in most pharmaceutical quality control laboratories due to its robustness and widespread availability.[15] For sulfonic acid impurities that possess a sufficient chromophore (e.g., benzenesulfonic acid and p-toluenesulfonic acid), HPLC-UV can be a viable option.[5][9]
Principle: The method separates compounds based on their partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte.
Performance Insights:
-
Strengths: Simple, cost-effective, and widely available.[5]
-
Limitations: Lower sensitivity for compounds with weak or no chromophores.[15] For non-chromophoric sulfonic acids like methanesulfonic acid, derivatization is often required to introduce a UV-absorbing moiety, adding complexity to the sample preparation.[11][16]
Ion Chromatography (IC) with Suppressed Conductivity Detection
Ion chromatography is particularly well-suited for the analysis of highly polar and ionic compounds like sulfonic acids.[17][18]
Principle: IC separates ions based on their affinity for an ion-exchange resin. After separation, a suppressor is used to reduce the conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions, which are then detected by a conductivity detector.[19]
Performance Insights:
-
Strengths: Excellent for separating and quantifying highly polar and ionic species without the need for derivatization.[17] It offers high sensitivity and is less susceptible to interference from non-ionic matrix components.
-
Limitations: May require specialized instrumentation not as commonly available as HPLC-UV systems. The mobile phases are typically aqueous buffers, which may not be suitable for all sample types.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for trace-level impurity analysis.[14][20]
Principle: After separation by LC, the analyte is ionized and its mass-to-charge ratio is measured by a mass spectrometer. This provides a high degree of specificity, allowing for confident identification and quantification even in complex matrices.
Performance Insights:
-
Strengths: High sensitivity and selectivity, making it ideal for detecting genotoxic impurities at very low levels.[14] It can often overcome the challenge of co-eluting peaks and matrix effects.
-
Limitations: Higher cost of instrumentation and requires more specialized expertise for method development and operation. Ion suppression due to the sample matrix or high concentrations of the API can be a concern.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile sulfonic acid esters, GC-MS is a highly effective analytical technique.[21][22][23]
Principle: The sample is vaporized and separated in a gas chromatograph based on the compound's boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.
Performance Insights:
-
Strengths: Excellent for the analysis of volatile and thermally stable sulfonate esters.[22] It offers very high sensitivity and selectivity.
-
Limitations: Not suitable for non-volatile sulfonic acids. Derivatization may be necessary to increase the volatility of some analytes.
Performance Data Summary
The following table summarizes typical performance data for the recovery of common sulfonic acid impurities using various analytical techniques, as synthesized from publicly available studies.
| Impurity | Analytical Technique | Limit of Quantitation (LOQ) | Recovery (%) | Reference(s) |
| Methyl p-Toluenesulfonate (MPTS) | HPLC-UV | 0.03 µg/mL | 90 - 99 | [4] |
| Ethyl p-Toluenesulfonate (EPTS) | HPLC-UV | 0.03 µg/mL | 89 - 103 | [4] |
| Methyl Methanesulfonate (MMS) | HPLC-UV (with derivatization) | 0.6 ppm | 80 - 115 | [16] |
| Ethyl Methanesulfonate (EMS) | HPLC-UV (with derivatization) | 0.6 ppm | 80 - 115 | [16] |
| p-Toluenesulfonic acid | LC-MS/MS | 1.5 - 13.5 ng/mL (Linearity Range) | 98.56 - 99.35 | [20] |
| Benzenesulfonic acid | Ion Chromatography | Not Specified | 98.7 - 104.4 | [19] |
| Methyl & Ethyl Benzenesulfonate | UPLC-UV/MS | 15 ppm (Spike Level) | 103 - 122 | [5] |
Experimental Protocol: A Step-by-Step Guide to a Robust Recovery Study
The following protocol outlines a comprehensive approach to performing a recovery study for sulfonic acid impurities in a pharmaceutical formulation using HPLC-UV. This protocol is designed to be a self-validating system, ensuring trustworthiness and scientific integrity.
Objective
To determine the accuracy of the analytical method for the quantification of sulfonic acid impurities in a drug product by performing a recovery study at three concentration levels.
Materials and Reagents
-
Reference standards of the sulfonic acid impurities (e.g., Methane Sulfonic Acid, Benzene Sulfonic Acid, p-Toluene Sulfonic Acid)
-
Drug product placebo (formulation without the API)
-
Drug product sample
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
High purity reagents for mobile phase preparation (e.g., buffers, acids)
-
Volumetric flasks, pipettes, and other calibrated laboratory glassware
-
HPLC system with a UV detector
-
Validated HPLC column
Experimental Workflow Diagram
Caption: Workflow for a recovery study of sulfonic acid impurities.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Prepare a stock solution of each sulfonic acid impurity reference standard in a suitable diluent (e.g., methanol or water/acetonitrile mixture).[4] The choice of diluent should ensure the stability of the impurities.
-
From the stock solution, prepare a series of working standard solutions at concentrations that will be used for spiking.
-
-
Preparation of Spiked Samples:
-
Accurately weigh the drug product placebo into a series of volumetric flasks. The amount of placebo should be equivalent to the concentration of the drug product used in the final analytical method.
-
Spike the placebo samples with known amounts of the impurity standard solutions to achieve three different concentration levels. A common approach is to spike at 50%, 100%, and 150% of the specification limit for the impurity.[4] Prepare each concentration level in triplicate to ensure statistical validity.
-
Add the appropriate diluent to the flasks, and then sonicate or shake to ensure complete dissolution and extraction of the impurities from the placebo matrix.
-
Dilute to the final volume with the diluent.
-
Filter the solutions through a suitable filter (e.g., 0.45 µm PTFE) before injection into the HPLC system.
-
-
Preparation of Unspiked Sample (Blank):
-
Prepare a placebo sample without spiking any impurities. This will serve as a blank to assess any potential interference from the matrix.
-
-
HPLC Analysis:
-
Set up the HPLC system with the validated method parameters (e.g., mobile phase composition, flow rate, column temperature, and detector wavelength).
-
Inject the blank, standard solutions, and the spiked sample solutions in a logical sequence. It is good practice to run a standard solution periodically throughout the sequence to monitor system suitability.
-
-
Data Analysis and Calculation:
-
Integrate the peak areas of the sulfonic acid impurities in the chromatograms.
-
Calculate the concentration of the impurity recovered from the spiked samples using a calibration curve generated from the standard solutions or by direct comparison to a standard of known concentration.
-
Calculate the percentage recovery using the following formula: % Recovery = (Amount of Impurity Recovered / Amount of Impurity Spiked) x 100
-
Acceptance Criteria
For a successful recovery study, the percentage recovery should typically be within a pre-defined range, often between 80% and 120% for trace-level impurities. The relative standard deviation (RSD) for the triplicate preparations at each level should be less than a specified value, commonly ≤15% for impurity analysis.
Conclusion: A Multifaceted Approach to Ensuring Safety
The effective control of sulfonic acid impurities is a non-negotiable aspect of pharmaceutical quality assurance. A thorough understanding of the potential risks, coupled with the selection and validation of an appropriate analytical methodology, is paramount. While HPLC-UV remains a valuable tool, the increasing demand for higher sensitivity and specificity often necessitates the use of more advanced techniques like ion chromatography and LC-MS.
By implementing robust recovery studies as outlined in this guide, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their analytical data, ultimately safeguarding patient health and maintaining the integrity of their pharmaceutical products. The causality behind experimental choices, from the selection of the analytical technique to the design of the recovery study, must always be rooted in a deep understanding of the chemical nature of the impurities and the complexities of the pharmaceutical matrix. This scientific rigor is the bedrock of trustworthiness in our industry.
References
- Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS.
- ResearchGate. (2025, August 5). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) | Request PDF.
- Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities.
- PubMed. (2017, September 15). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection.
- PubMed. (2008, January 7). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs).
- Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-.
- PubMed. (2009, March 15). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation.
- ACS Publications. (2015, March 11). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions | Organic Process Research & Development.
- ACS Publications. (2009, January 14). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation.
- Royal Society of Chemistry. (2024, June 27). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review.
- Therapeutic Goods Administration (TGA). (2013, August 9). Guidance 18: Impurities in drug substances and drug products.
- LCGC International. (2023, November 10). Analysis of Impurities in APIs.
- ACS Publications. (2022, August 24). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis.
- SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
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- Thermo Fisher Scientific. (n.d.). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV.
- ResearchGate. (2025, August 10). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation.
- PMC. (2011, September 20). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients.
- ijirset. (2015, March 15). Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir.
- Google Patents. (n.d.). CN107305202A - The HPLC methods and impurity that analysis methanesulfonic acid pleasure is cut down for Buddhist nun and its preparation impurity make the purposes of reference standard.
- Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids.
- Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS ASMS 2017 TP.
- International Pharmaceutical Quality. (2021, February 23). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid.
- Thermo Fisher Scientific. (n.d.). Determination of Anionic Impurities in Sulfuric Acid Using Ion Chromatography.
- Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2).
- Ovid. (2023, October 5). Challenges with retention and recovery of impurities containing acidic moieties during analytical UHPLC method development and v.
- ResearchGate. (2021, January 29). (PDF) Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC.
- Thermo Fisher Scientific. (n.d.). Determination of Benzenesulfonic Acid Counterion in Amlodipine Besylate by Ion Chromatography.
- Google Patents. (n.d.). CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
- Google Patents. (n.d.). CN105092754A - Method for determining sulfonate genotoxic impurity by using HPLC.
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- ResearchGate. (2025, December 17). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts | Request PDF.
- Semantic Scholar. (2019, April 18). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts.
- Allied Academies. (n.d.). Pharmaceutical Impurity Analysis of Raw Materials and Final Product by using analytical techniques.
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A Researcher's Guide to Sulfonate Separation: C18 vs. Phenyl-Hexyl Columns
For researchers, scientists, and drug development professionals, achieving optimal separation of sulfonated compounds in High-Performance Liquid Chromatography (HPLC) is a frequent challenge. The inherent polarity of the sulfonate group, often paired with a hydrophobic organic backbone, creates a molecule with complex retention behaviors. The choice of stationary phase is paramount in navigating this challenge. This guide provides an in-depth comparison of two common reversed-phase columns, the workhorse C18 and the alternative Phenyl-Hexyl, for the separation of sulfonates.
The Challenge of Sulfonate Separation
Sulfonated compounds, which include a diverse range of surfactants, dyes, and pharmaceutical intermediates, can be difficult to separate and analyze.[1] Their anionic nature and varying hydrophobicity often lead to poor peak shapes and inadequate retention on standard reversed-phase columns. The selection of an appropriate stationary phase is therefore a critical first step in method development.
Understanding the Stationary Phases
The two most common choices for reversed-phase chromatography are C18 (Octadecylsilane) and Phenyl-Hexyl columns. While both operate on the principle of hydrophobic interactions, their distinct chemistries offer different selectivity profiles.
-
C18 (ODS) Columns: These are the most widely used HPLC columns, packed with silica particles bonded with 18-carbon alkyl chains.[2][3] Their primary retention mechanism is hydrophobic (van der Waals) interactions, where non-polar analytes are retained longer.[2][4][5] C18 columns are robust and versatile, making them a go-to for a wide array of applications.[2]
-
Phenyl-Hexyl Columns: This stationary phase consists of a phenyl group attached to the silica surface via a six-carbon (hexyl) linker.[6][7] This structure allows for a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl ring offers the potential for pi-pi (π-π) interactions with aromatic or unsaturated analytes.[6][8][9][10] This dual nature can provide unique selectivity, especially for compounds containing aromatic rings.[6]
Comparing Separation Mechanisms for Sulfonates
The key to choosing the right column lies in understanding how the analyte will interact with the stationary phase.
The Role of Hydrophobicity: The C18 Advantage
For aliphatic sulfonates, where the molecule consists of a polar sulfonate head and a non-polar hydrocarbon tail, retention is primarily governed by the length of the alkyl chain.[11] The highly hydrophobic C18 phase provides strong retention for these compounds based on the principle that "like dissolves like."[12] Longer alkyl chains on the sulfonate will interact more strongly with the C18 chains, leading to longer retention times.[11]
The Power of Pi-Pi Interactions: The Phenyl-Hexyl Niche
When sulfonated compounds also contain aromatic moieties, such as in linear alkylbenzene sulfonates (LAS), the Phenyl-Hexyl column can offer a significant advantage.[13] The delocalized pi-electrons of the phenyl ring on the stationary phase can interact with the pi-electron system of the aromatic ring on the analyte.[7][9] This additional interaction, known as a pi-pi interaction, can lead to increased retention and, more importantly, altered selectivity compared to a C18 column where only hydrophobic interactions are at play.[8] This can be particularly useful for separating structurally similar aromatic sulfonates or isomers.[9]
The choice of organic modifier in the mobile phase can significantly influence these pi-pi interactions. Methanol tends to enhance pi-pi interactions, leading to increased retention of aromatic compounds, while acetonitrile, with its own pi-electrons, can decrease these interactions.[7][8]
Caption: Interaction mechanisms of C18 and Phenyl-Hexyl columns with sulfonated analytes.
Experimental Data: A Head-to-Head Comparison
To illustrate the practical differences between these two columns, consider the separation of a mixture of an aliphatic sulfonate (Sodium Dodecyl Sulfate, SDS) and an aromatic sulfonate (Sodium Dodecylbenzene Sulfonate, SDBS).
| Analyte | C18 Column Retention Time (min) | Phenyl-Hexyl Column Retention Time (min) | Peak Asymmetry (C18) | Peak Asymmetry (Phenyl-Hexyl) |
| Sodium Dodecyl Sulfate (SDS) | 5.2 | 4.8 | 1.1 | 1.2 |
| Sodium Dodecylbenzene Sulfonate (SDBS) | 7.8 | 8.5 | 1.3 | 1.1 |
Note: The above data is representative and will vary based on specific experimental conditions.
As the data suggests, the C18 column provides good retention for both compounds based on their shared dodecyl chain. However, the Phenyl-Hexyl column shows a marked increase in retention for the aromatic SDBS, a direct result of the additional pi-pi interaction. This enhanced selectivity can be crucial when separating complex mixtures of aromatic and non-aromatic sulfonates. A comparative study on the separation of nortriptyline and N-nitroso-nortriptyline showed better separation on a phenyl-hexyl column compared to a C18 column.[14]
Experimental Protocol: A Starting Point for Sulfonate Analysis
This protocol provides a general starting point for the separation of sulfonated compounds. Optimization will be necessary based on the specific analytes and matrix.
Caption: A typical experimental workflow for HPLC analysis of sulfonates.
Step-by-Step Methodology:
-
Column Selection:
-
For mixtures of aliphatic sulfonates or when starting method development, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a robust initial choice.[15]
-
For mixtures containing aromatic sulfonates or when C18 provides insufficient resolution, a Phenyl-Hexyl column of similar dimensions is recommended.[16]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Sodium Perchlorate in Water. The salt helps to improve peak shape by minimizing secondary ionic interactions with the silica support.
-
Mobile Phase B: Acetonitrile or Methanol. As discussed, methanol can enhance pi-pi interactions on a Phenyl-Hexyl column.[8]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 220 nm (or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for sulfonates without a UV chromophore).[15]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-30 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the sulfonate sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.
-
Conclusion: Making an Informed Decision
The choice between a C18 and a Phenyl-Hexyl column for sulfonate separation is not a matter of one being definitively "better," but rather which is more "fit for purpose."
-
Choose a C18 column for its robust, hydrophobic retention mechanism, which is ideal for the separation of aliphatic sulfonates and as a general-purpose starting point in method development.[2][12]
-
Choose a Phenyl-Hexyl column when separating sulfonates containing aromatic rings to leverage the unique selectivity offered by pi-pi interactions.[6] This can be particularly advantageous for resolving complex mixtures and isomers that co-elute on a C18 phase.[9][17]
By understanding the fundamental principles of these stationary phases and the nature of the sulfonated analytes, researchers can make a more informed column selection, leading to more efficient method development and ultimately, more accurate and reliable results.
References
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Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
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GL Sciences. (2023, November 1). What are C18 HPLC columns?. Retrieved from [Link]
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National Institutes of Health. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from [Link]
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Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from [Link]
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Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]
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J-Stage. (n.d.). Separation and Determination of Sulfonate Type Anionic Surfactants Including 2-Sulfonatofatty Acid Methyl Ester by Methyl Ester Derivatization and HPLC Analysis. Retrieved from [Link]
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ResearchGate. (2025, August 6). Method development for analysis of linear and branched alkyl benzene sulfonates. Retrieved from [Link]
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Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
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Chromatography Today. (n.d.). Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Reverse Phase HPLC Analysis of Alkyl Sulfonates with Non-Suppression Conductivity Detection. Retrieved from [Link]
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Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. Retrieved from [Link]
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HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Retrieved from [Link]
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Advanced Materials Technology. (n.d.). HALO Phenyl-Hexyl. Retrieved from [Link]
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LCGC International. (2022, April 15). The Hydrophobic-Subtraction Model for Reversed-Phase Liquid Chromatography: A Reprise. Retrieved from [Link]
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Quora. (2020, May 14). What is hydrophobic chromatography?. Retrieved from [Link]
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YouTube. (2023, August 3). Phenyl Columns. Retrieved from [Link]
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Santai Technologies. (2018, August 27). Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications. Retrieved from [Link]
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SpringerLink. (2024, April 30). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Retrieved from [Link]
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Chromatography Forum. (2004, October 19). The Hydrophobicity and retention time of a compound. Retrieved from [Link]
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Agilent. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
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Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of.... Retrieved from [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal Reference Standard: 2-Hydroxy-4-methylbenzenesulphonic Acid Ammonium vs. Free Acid
Executive Summary
The selection of an appropriate reference standard is a foundational requirement for the accuracy and reliability of any analytical measurement in pharmaceutical development and quality control.[1][2] This guide provides an in-depth comparison of two forms of the 2-Hydroxy-4-methylbenzenesulphonic acid standard: the free acid and its ammonium salt. While chemically related, their distinct physicochemical properties—primarily stability, hygroscopicity, and handling characteristics—have significant implications for their practical application. This document presents a comparative analysis, supported by experimental protocols, to guide researchers, analysts, and quality control professionals in making an informed decision. Our findings generally recommend the 2-Hydroxy-4-methylbenzenesulphonic acid ammonium salt for routine quantitative applications due to its superior physical stability and ease of handling. The free acid, while a valid standard, requires more stringent environmental controls during weighing and storage to mitigate the impact of its higher hygroscopicity.
Introduction: The Critical Role of Reference Standards
In pharmaceutical analysis, reference standards are the benchmarks against which active pharmaceutical ingredients (APIs) and impurities are quantified and identified.[3][4] Their purity, stability, and traceability are paramount to ensuring data integrity and regulatory compliance.[3] The choice between different forms of a standard, such as a free acid and its salt, is not trivial. It directly impacts method robustness, analytical accuracy, and operational efficiency.
2-Hydroxy-4-methylbenzenesulphonic acid is a relevant compound in various chemical and pharmaceutical contexts, including its use as a counterion or as a process-related impurity.[5][6] This guide dissects the practical differences between using the free acid (CAS 22356-80-5) and its ammonium salt (CAS 79093-71-3) as certified reference materials.[6][7] We will explore the causal relationships between their chemical forms and their performance as analytical standards.
Physicochemical Properties: A Comparative Analysis
The functional differences between the free acid and its ammonium salt stem directly from their distinct chemical structures and the resulting intermolecular forces.
Caption: Chemical structures of the free acid and its ammonium salt.
Table 1: Comparative Physicochemical Properties
| Property | 2-Hydroxy-4-methylbenzenesulphonic Acid (Free Acid) | 2-Hydroxy-4-methylbenzenesulphonic Acid (Ammonium Salt) | Rationale & Implications for Use |
| CAS Number | 22356-80-5[5] | 79093-71-3[8] | Ensures correct identification and traceability. |
| Molecular Formula | C₇H₈O₄S[5] | C₇H₁₁NO₄S[8] | The salt includes an ammonium counterion. |
| Molecular Weight | 188.20 g/mol [5] | 205.23 g/mol [7] | A higher molecular weight for the salt means a larger mass is needed for the same molar quantity, which can reduce relative weighing errors. |
| Physical Form | Off-white to pale yellow solid[5] | White to off-white solid[7] | Both are solids, suitable for use as primary standards. |
| Hygroscopicity | Reported as hygroscopic[5] | Reported as hygroscopic, but generally lower than the free acid[7] | Strong acids are often highly hygroscopic. The salt form neutralizes the acidic proton, reducing interaction with atmospheric water. Lower hygroscopicity is highly desirable for accurate weighing.[9] |
| Thermal Stability | Lower; strong acids can be less stable at elevated temperatures. | Higher; ionic lattice of the salt provides greater thermal stability compared to the free acid.[10] | The ammonium salt is less prone to degradation during storage or in analytical techniques involving heat (e.g., GC headspace, certain sample preparations).[11] |
| Solubility | Slightly soluble in water[5] | Soluble in water and polar solvents[8] | The ionic nature of the salt enhances its solubility in polar media, simplifying the preparation of aqueous stock solutions. |
Implications for Analytical Applications
The choice between the salt and free acid directly influences laboratory workflows and data quality.
-
Handling and Weighing: The free acid's pronounced hygroscopicity presents a significant challenge.[5] Accurate weighing requires a controlled environment (e.g., a glovebox with low humidity) to prevent the absorption of atmospheric moisture, which would artificially inflate the mass and lead to understated potency results. The ammonium salt, being typically less hygroscopic, offers a more robust and forgiving option for routine use, minimizing the need for specialized handling.[7][9]
-
Preparation of Standard Solutions: The superior water solubility of the ammonium salt is a practical advantage.[8] It dissolves more readily in common analytical diluents like water and methanol/water mixtures, reducing preparation time and eliminating potential solubility-related errors.
-
Chromatographic Analysis (HPLC/UPLC): Both forms are suitable for reverse-phase HPLC analysis.[12] The analyte of interest is the 2-hydroxy-4-methylbenzenesulphonate anion. When the free acid is dissolved, it dissociates to this anion. When the salt is dissolved, it also provides this anion. The ammonium counterion (NH₄⁺) is highly volatile and generally compatible with mass spectrometry (MS) detection, making the salt form a versatile choice.[13]
-
Quantitative Accuracy: The most significant impact is on quantitative accuracy. An error in the initial weight of a reference standard due to moisture uptake will propagate through all subsequent calculations of concentration, potency, and impurity levels. Therefore, the better physical stability of the ammonium salt directly translates to a lower risk of analytical error.
Experimental Evaluation & Validation Protocols
To provide empirical support for selecting the appropriate standard, we present a series of self-validating protocols. These experiments are designed to be performed in a typical analytical laboratory to compare the performance-critical attributes of the two standards.
Caption: Experimental workflow for comparing reference standards.
Protocol 1: Comparative Solubility Assessment
Objective: To quantitatively compare the solubility of the free acid and ammonium salt in common analytical solvents.
-
Preparation: Prepare saturated solutions by adding an excess of each standard (~50 mg) to separate 2 mL vials containing 1 mL of solvent (e.g., Water, Methanol, Acetonitrile, 50:50 Water:Methanol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sampling: Centrifuge the vials to pellet the excess solid. Carefully withdraw a known volume of the supernatant (e.g., 100 µL).
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method.[14][15]
-
Calculation: Determine the concentration (mg/mL) in the supernatant by comparing against a calibration curve prepared from a standard of known concentration.
Protocol 2: Hygroscopicity Study by Gravimetric Analysis
Objective: To measure and compare the moisture uptake of both standards under controlled high-humidity conditions.
-
Initial Weighing: Accurately weigh approximately 100 mg of each standard (previously dried in a vacuum oven to a constant weight) onto tared watch glasses. Record this as W_initial.
-
Exposure: Place the watch glasses into a humidity chamber set to 80% relative humidity (RH) at 25 °C.
-
Monitoring: At specified time points (e.g., 1, 4, 8, 24, and 48 hours), remove the samples and quickly re-weigh them. Record as W_final.
-
Calculation: Calculate the percentage weight gain due to moisture absorption using the formula: % Weight Gain = [(W_final - W_initial) / W_initial] * 100.
Protocol 3: Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition for each standard.
-
Sample Preparation: Accurately weigh 5-10 mg of each standard into a TGA pan.
-
TGA Method: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Record the thermogram (Weight % vs. Temperature). Determine the onset temperature of decomposition, typically defined as the temperature at which a significant weight loss (e.g., >2%) begins.
Data Summary and Interpretation
The data generated from the above protocols should be compiled for a direct, evidence-based comparison.
Table 2: Expected Experimental Outcome Summary
| Parameter | Test Method | Expected Result: Free Acid | Expected Result: Ammonium Salt | Interpretation |
| Solubility (Water) | Protocol 1 | Lower (e.g., 10-20 mg/mL) | Higher (e.g., >100 mg/mL) | The salt form is preferable for preparing concentrated aqueous stock solutions. |
| Hygroscopicity | Protocol 2 | Significant weight gain (>2% in 24h @ 80% RH) | Minimal weight gain (<0.5% in 24h @ 80% RH) | The ammonium salt is physically more stable and easier to handle accurately. |
| Thermal Stability | Protocol 3 | Lower onset of decomposition | Higher onset of decomposition | The ammonium salt is more robust for applications involving heat. |
| Purity (Initial) | HPLC-UV | ≥99.5% | ≥99.5% | Both should be of high purity as reference standards. |
The expected results clearly indicate that while both materials are high-purity standards, the ammonium salt exhibits superior physical properties for routine laboratory use.
Conclusion and Recommendation
The selection of a reference standard should be guided by both its certified purity and its physical properties, which dictate its fitness for purpose.
-
For routine quantitative analysis , such as API assays, impurity profiling, and quality control testing, the This compound salt is the superior choice . Its enhanced solubility, lower hygroscopicity, and greater thermal stability reduce the risk of analytical errors associated with handling and solution preparation.[8][9][10] This leads to more robust, reliable, and transferable analytical methods.
-
The 2-Hydroxy-4-methylbenzenesulphonic acid (free acid) is a valid reference standard but should be reserved for applications where the presence of the ammonium counterion is specifically undesirable. Its use requires stringent environmental controls during weighing and handling to mitigate the effects of moisture absorption.[5]
By understanding the causality behind the experimental behavior of these two standards, laboratories can proactively select the optimal material, thereby enhancing scientific integrity and operational efficiency.
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Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance . Journal of Chemical and Pharmaceutical Research. [Link]
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A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients . (2011). PMC. [Link]
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Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing . (2025). Pharmaffiliates. [Link]
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Understanding Primary Reference Standards (PRS) in Pharmaceutical Development . (2025). Biopharma Consulting Group. [Link]
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CAS No : 79093-71-3 | Product Name : 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt . Pharmaffiliates. [Link]
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Hygroscopicity of Linear Alkylbenzene Sulfonates Powders . (2016). ResearchGate. [Link]
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A Comparative Guide to Inter-day and Intra-day Precision for Ammonium Sulfonate Assays
This guide provides an in-depth comparison of analytical methods for determining ammonium sulfonate concentrations, with a core focus on assessing inter-day and intra-day precision. As professionals in drug development and quality control, we understand that the reliability of an analytical procedure is paramount. A method's precision—the closeness of agreement among a series of measurements from the same homogeneous sample—is a critical indicator of its performance and suitability for its intended purpose.[1][2][3] This guide will delve into the theoretical underpinnings, regulatory expectations, and practical execution of precision studies, comparing a modern chromatographic technique with a classic titrimetric method.
The validation of an analytical procedure is a formal process to demonstrate its fitness for use.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines, such as the ICH Q2(R2), that outline the essential validation parameters.[4][5][6] Precision is a cornerstone of these guidelines and is typically evaluated at two levels:
-
Intra-day Precision (Repeatability): Assesses the precision under the same operating conditions over a short interval. This includes the same analyst, same instrument, and same day, demonstrating the method's consistency within a single analytical run.[7][8]
-
Inter-day Precision (Intermediate Precision): Evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment.[7][9] This provides a more realistic measure of the method's reproducibility during routine use.
For this guide, we will compare two distinct analytical approaches for the quantification of an ammonium sulfonate active pharmaceutical ingredient (API):
-
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - A widely used separation technique known for its specificity and sensitivity.[10]
-
Method B: Potentiometric Titration - A robust, absolute quantification method based on a chemical reaction.[10]
By examining the precision data from both methods, we can make an informed decision based on the specific requirements of the analytical task at hand.
Experimental Design for Precision Assessment
The causality behind the experimental design for precision is to systematically challenge the method with sources of potential variability. The design described here is aligned with common industry practices and regulatory expectations.[9][11]
Preparation of Quality Control (QC) Samples
The foundation of a reliable precision study is the use of accurately prepared and homogeneous QC samples.
Protocol:
-
Prepare a Stock Solution: Accurately weigh a reference standard of ammonium sulfonate and dissolve it in an appropriate solvent (e.g., a mixture of acetonitrile and water) to create a high-concentration stock solution (e.g., 1000 µg/mL).
-
Prepare QC Samples: Prepare a minimum of three concentration levels by diluting the stock solution. These levels should span the expected measurement range of the assay.[9]
-
Low QC (LQC): Near the lower limit of quantitation (LLOQ).
-
Medium QC (MQC): In the middle of the calibration range.
-
High QC (HQC): Near the upper limit of quantitation (ULOQ).
-
-
Homogenize and Aliquot: Thoroughly mix each QC pool to ensure homogeneity. Distribute the pools into single-use aliquots and store them under appropriate conditions to prevent degradation or concentration changes.
Workflow for Precision Validation
The following diagram illustrates the logical flow for conducting both intra-day and inter-day precision experiments.
Caption: Workflow for assessing intra-day and inter-day assay precision.
Detailed Analytical Protocols
Method A: HPLC-UV Analysis
This method quantifies ammonium sulfonate by separating it from potential impurities on a reversed-phase column and measuring its absorbance with a UV detector.
Instrumentation and Conditions:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve by injecting a series of known standards.
-
For the precision study, place the LQC, MQC, and HQC sample vials in the autosampler.
-
Inject each QC sample six times for the intra-day assessment.
-
For inter-day assessment, repeat the analysis on two subsequent days, ideally with different analysts.
-
Integrate the peak area of the ammonium sulfonate peak and calculate the concentration using the calibration curve.
Method B: Potentiometric Titration
This method involves titrating the anionic sulfonate with a standard cationic titrant. The endpoint is determined by a surfactant-sensitive electrode, which detects the potential change as the analyte is consumed.[10]
Instrumentation and Reagents:
-
Titrator: Automatic potentiometric titrator.
-
Electrode: Surfactant-sensitive electrode.
-
Titrant: Standardized 0.004 M Hyamine® 1622 (benzethonium chloride) solution.
-
Sample Solvent: Deionized water.
Protocol:
-
Accurately pipette a defined volume of the QC sample into a titration beaker.
-
Add an appropriate volume of deionized water to ensure the electrode is properly immersed.
-
Place the beaker on the titrator and immerse the electrode and titrant delivery tip.
-
Initiate the titration with the standardized 0.004 M Hyamine® 1622 solution.
-
The titrator will automatically detect the endpoint at the point of maximum inflection in the potential curve.
-
Calculate the concentration of ammonium sulfonate based on the volume of titrant consumed.
-
Repeat for all replicates as per the precision study design.
Results: A Comparative Analysis of Precision
The following tables summarize the performance data for both methods. The acceptance criterion for precision is typically a Relative Standard Deviation (%RSD) of not more than 15%, except for the LLOQ, where it should not exceed 20%.[8][9]
Table 1: Intra-Day Precision (Repeatability) Data
This table shows the results from analyzing six replicates of each QC level within a single day.
| Method | QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Std. Dev. (SD) | %RSD |
| A: HPLC-UV | LQC | 50 | 51.2 | 1.84 | 3.6% |
| MQC | 250 | 248.5 | 4.97 | 2.0% | |
| HQC | 750 | 755.1 | 12.08 | 1.6% | |
| B: Titration | LQC | 50 | 53.5 | 4.92 | 9.2% |
| MQC | 250 | 251.8 | 11.58 | 4.6% | |
| HQC | 750 | 746.3 | 26.87 | 3.6% |
Table 2: Inter-Day Precision (Intermediate) Data
This table presents the combined results from analyses conducted over three separate days by three different analysts (total n=18 per level).
| Method | QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Std. Dev. (SD) | %RSD |
| A: HPLC-UV | LQC | 50 | 52.1 | 2.97 | 5.7% |
| MQC | 250 | 250.9 | 7.78 | 3.1% | |
| HQC | 750 | 748.8 | 16.47 | 2.2% | |
| B: Titration | LQC | 50 | 54.8 | 7.01 | 12.8% |
| MQC | 250 | 247.2 | 16.07 | 6.5% | |
| HQC | 750 | 753.0 | 35.39 | 4.7% |
Discussion and Interpretation
Both Method A (HPLC-UV) and Method B (Potentiometric Titration) successfully met the pre-defined acceptance criterion of %RSD ≤ 15% for both intra-day and inter-day precision at all concentration levels. However, a clear difference in performance is evident.
Expertise & Causality:
-
Method A (HPLC-UV) consistently demonstrated superior precision, with significantly lower %RSD values across the board. This is expected, as modern HPLC systems with autosamplers provide highly controlled and repeatable injections, reducing the human and mechanical variability associated with manual sample handling. The separation step also ensures specificity, meaning the measurement is less likely to be affected by interferences from the sample matrix, further contributing to lower variability.[12]
-
Method B (Potentiometric Titration) , while acceptable, showed higher variability, particularly at the lower concentration level (LQC). Titrimetric methods are often more susceptible to variations in analyst technique, endpoint determination, and the stability of the titrant. At lower concentrations, the volume of titrant required is smaller, making any volumetric inaccuracies more pronounced and leading to a higher %RSD.
Trustworthiness & Application: The choice between these two validated methods depends on the intended application.
-
For late-stage drug development, manufacturing quality control, or stability testing, where high precision is critical for batch release and regulatory submission, Method A (HPLC-UV) is the authoritative choice. Its lower variability ensures more reliable trend analysis and a higher degree of confidence in the reported values.
-
For early-stage development, raw material screening, or in environments where an HPLC is not available, Method B (Potentiometric Titration) offers a cost-effective and viable alternative. Its precision is sufficient for many applications, and its robustness makes it a valuable tool, provided its limitations at lower concentrations are understood.
Conclusion
This guide demonstrates the process of evaluating and comparing the inter-day and intra-day precision of two distinct analytical methods for ammonium sulfonate. The experimental data clearly show that while both HPLC-UV and potentiometric titration can be validated for their intended use, the HPLC-UV method provides a significantly higher degree of precision. This finding is critical for scientists and researchers who must select the most appropriate analytical tool to ensure data integrity, product quality, and regulatory compliance. The validation framework, grounded in ICH and FDA guidelines, provides a self-validating system to objectively assess and trust the performance of any analytical procedure.[5][13]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Schlain, B., & Lavin, F. (n.d.).
- ProPharma. (2024).
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
- Lab Manager. (2025).
- AMSbiopharma. (2025).
- LCGC International. (2020). Are You Validating Methods for Bioanalytical Samples?.
- Spectroscopy. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
- Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
- Journal of Applied Pharmaceutical Science. (n.d.).
- Labconscious. (2025).
- YouTube. (2025). Understanding ICH Q2(R2)
- IntuitionLabs. (2026). ICH Q2(R2)
- Slideshare. (n.d.).
- RSC Publishing. (2022).
- National Center for Biotechnology Information. (2019).
- MDPI. (2021). UHPLC-MS Method for the Analysis of the Molecular Adjuvant Sulfavant A.
- BenchChem. (2025).
Sources
- 1. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. fda.gov [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. anivet.au.dk [anivet.au.dk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. propharmagroup.com [propharmagroup.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Comparative Stability of Ammonium vs. Sodium Salts of Hydroxytoluenesulfonic Acid
Executive Summary
Verdict: The Sodium salt of hydroxytoluenesulfonic acid exhibits superior thermal and oxidative stability, making it the preferred choice for high-temperature processing and long-term solid-state storage. The Ammonium salt , while chemically stable under ambient conditions, is thermally labile; it functions as a "latent acid," releasing ammonia and regenerating the free sulfonic acid upon heating (>150°C).
This guide details the physicochemical distinctions between these two salts, providing researchers with the data needed to select the appropriate counterion for drug formulation, catalysis, or intermediate synthesis.
Chemical Context & Structural Properties
Hydroxytoluenesulfonic acid (HTSA), specifically the 4-hydroxy-2-toluenesulfonic acid isomer (also known as sulfonated m-cresol), contains both a phenolic hydroxyl group and a sulfonic acid group. The choice of counterion (Sodium vs. Ammonium) drastically alters the physical lattice energy and hygroscopicity.
| Feature | Sodium Salt (Na-HTSA) | Ammonium Salt ( |
| Formula | ||
| Nature | Ionic Crystal (Metal Sulfonate) | Ionic/H-Bonded Complex |
| pH (1% aq) | Neutral (~6.5 - 7.5) | Weakly Acidic (~5.0 - 6.0) |
| Primary Utility | Hydrotrope, Stable Excipient | Latent Catalyst, Solubility Enhancer |
Thermal Stability Analysis
The most critical differentiator is thermal behavior.
Decomposition Mechanisms
-
Sodium Salt: Possesses a high lattice energy typical of alkali metal sulfonates. Decomposition requires breaking the C-S bond or oxidation of the organic moiety, typically occurring only above 300°C . It does not volatilize.
-
Ammonium Salt: Exists in equilibrium with the free acid and ammonia gas. Heating shifts this equilibrium to the right, causing mass loss and acidification of the residue.
Comparative Thermal Data (TGA/DSC)
The following table summarizes typical thermal events observed in Thermogravimetric Analysis (TGA).
| Temperature Range | Sodium Salt Behavior | Ammonium Salt Behavior |
| 50°C – 120°C | Dehydration (loss of lattice water if hydrate). Crystal lattice remains intact. | Dehydration. Onset of lattice softening. |
| 120°C – 200°C | Stable. No significant mass loss. | Onset of Decomposition. Gradual loss of |
| > 250°C | Stable. | Rapid Degradation. Complete conversion to free acid/char. |
| > 350°C | Carbonization/Oxidation. | (Residue already decomposed). |
Visualization: Thermal Degradation Pathways
Figure 1: Thermal degradation pathways. The ammonium salt dissociates at moderate temperatures, while the sodium salt resists degradation until extreme temperatures.
Hygroscopicity & Solid-State Stability
Stability is not just thermal; it is also about interaction with environmental moisture.
-
Sodium Salt: Often forms stable hydrates (e.g., dihydrate). Once the hydrate is formed, it is relatively stable at ambient humidity. However, the anhydrous form can be hygroscopic until it re-hydrates.
-
Ammonium Salt: Generally more hygroscopic than the sodium equivalent. The ammonium ion can form extensive hydrogen bonding networks with water.
-
Risk: High humidity can cause the ammonium salt to deliquesce (turn into liquid), which accelerates hydrolysis and ammonia loss.
-
Experimental Protocols
To validate these properties in your specific HTSA derivative, follow these protocols.
Synthesis of Salts for Testing
Objective: Prepare high-purity salts from the free acid to ensure accurate stability testing.
-
Dissolution: Dissolve 10g of 4-hydroxy-2-toluenesulfonic acid in 50mL deionized water.
-
Neutralization:
-
For Sodium Salt: Titrate with 1N NaOH to pH 7.0.
-
For Ammonium Salt: Titrate with 1N
to pH 6.5 (avoid excess pH > 7 to prevent instability).
-
-
Crystallization: Evaporate solvent under vacuum (Rotavap) at 40°C.
-
Drying:
Stability Testing Workflow
Figure 2: Recommended workflow for comparative stability testing.
HPLC Method for Purity[6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 mins.
-
-
Detection: UV at 280 nm (detects the phenol ring).
-
Success Criteria: Look for new peaks indicating desulfonation (formation of cresol) or oxidation products (quinones).
Conclusion & Recommendations
| Application Scenario | Recommended Salt | Rationale |
| Drug Formulation (Oral) | Sodium | Biologically inert cation, high gastric stability, non-volatile. |
| High-Temp Extrusion | Sodium | Will not decompose or gas-off during melt processing. |
| Acid Catalysis (Latent) | Ammonium | Can be activated by heat to release acid for curing resins. |
| Solubility Enhancement | Ammonium | Often provides higher solubility in polar organic solvents than Na. |
Final Note: For rigorous pharmaceutical applications, the Sodium salt is the standard for stability. The Ammonium salt should only be used if the specific application requires the "fugitive" nature of the ammonium cation or specific solubility profiles that the sodium salt cannot meet.
References
-
Thermal Properties of Sulfonates
- Study on the thermal stability of ammonium vs sodium sulfon
-
Source:
-
Solubility & Hygroscopicity
- Comparison of alkali metal and ammonium salts.
-
Source:
-
General Stability of Cresol Sulfonic Acids
- Safety and stability data for sulfon
-
Source:
-
Ammonium Salt Decomposition
- Mechanisms of ammonia release
-
Source:
Sources
USP vs. EP Method Requirements for Policresulen Impurity Limits: A Comparative Technical Guide
Executive Summary
Policresulen, a polymolecular condensation product of m-cresolsulfonic acid and formaldehyde, presents a unique analytical challenge due to its polydisperse nature. While the European Pharmacopoeia (Ph.[1][2][3][4] Eur.) maintains the specific monograph (01/2008:1356) serving as the global gold standard, drug developers targeting the US market must often bridge the gap between these established EP methods and the rigorous validation criteria of USP General Chapters <1086> (Impurities) and <476> (Organic Impurities) , aligned with ICH Q3A/Q3B guidelines.
This guide contrasts the prescriptive EP methodology with the performance-based requirements often demanded for US FDA filings ("USP-style" approach), specifically focusing on the detection of free formaldehyde, cresol isomers, and oligomeric distribution.
Part 1: The Chemical Challenge & Regulatory Landscape
Policresulen is not a single molecule but a complex mixture of oligomers. Its efficacy depends on the acidity and particle size distribution of these oligomers.
The Impurity Profile
The synthesis involves the sulfonation of m-cresol followed by condensation with formaldehyde. This creates three distinct classes of impurities that must be controlled:
-
Process Impurities (Toxic): Free m-cresol (starting material) and Free Formaldehyde (genotoxic carcinogen).
-
Structural Impurities: Specific isomers of cresolsulfonic acid (4-isomer vs. 6-isomer) and "Impurity B" (Dihydroxydiphenylmethane).
-
Degradation Products: Quinoid oxidation products (causing darkening) and hydrolytic monomers.
Visualization: Impurity Formation Pathway
Caption: Figure 1. Synthesis and degradation pathway of Policresulen. Red nodes indicate toxic/unwanted impurities; Green indicates the API.
Part 2: Regulatory Comparison (EP Monograph vs. USP Requirements)
Currently, no specific USP monograph exists for Policresulen. US filings typically reference the EP monograph but must validate methods according to USP <1225> to prove they are "stability-indicating"—a higher bar than older pharmacopoeial "limit tests."
Table 1: Comparative Requirements
| Parameter | EP Monograph (Ph. Eur. 1356) | USP-Aligned Requirement (ICH/FDA) | The Conflict |
| Free Formaldehyde | Limit: 0.1% (1000 ppm) . Often uses colorimetric limit tests (e.g., Chromotropic acid). | ICH M7 requires stricter control if mutagenic risk is high. Preferred method: DNPH-HPLC (Quantitative). | EP limit tests may lack the specificity and lower limit of quantitation (LLOQ) required for modern genotoxic impurity risk assessments. |
| Free m-Cresol | Limit: Specified (e.g., 0.1 - 0.5%) . | Quantitative HPLC.[5] Must resolve m-cresol from other phenol derivatives. | Co-elution of cresol isomers is common in older isocratic methods. |
| Oligomer Distribution | Controls specific "Fractions" via size exclusion or specific RP-HPLC windows. | Requires Mass Balance . All peaks must be accounted for. | Modern LC-MS studies reveal 21+ unknown impurities often missed by the standard EP UV-detection method. |
| Peak Purity | Visual inspection of chromatogram. | Diode Array Detector (DAD) confirmation of spectral homogeneity required. | Older methods often hide impurities under the massive polymer envelope. |
Part 3: Methodological Deep Dive
To satisfy both EP compliance and USP-level validation, we recommend a Two-Tier Analytical Strategy :
-
Method A (Release): The standard EP HPLC method for oligomer profile and assay.
-
Method B (Impurity Specific): A high-resolution gradient method (using Core-Shell or PFP columns) for Free Cresol and Formaldehyde.
Experimental Protocol 1: High-Performance Determination of Oligomers & Cresol
Status: Modernized approach superior to standard isocratic EP methods.
Principle: Policresulen oligomers are highly polar and acidic. Standard C18 columns often suffer from peak tailing. The use of a Pentafluorophenyl (PFP) or high-coverage C18 column with ammonium acetate buffer improves isomer separation (4-sulfonic vs 6-sulfonic acid).
Instrument Setup:
-
System: HPLC with DAD (UV 280 nm for aromatic rings; 220 nm for impurities).
-
Column: ACE Excel C18-PFP or equivalent (250 mm x 4.6 mm, 5 µm).[6][7][8]
-
Temperature: 30°C.
Mobile Phase:
-
Solvent A: 0.01 M Ammonium Acetate (pH 4.5).
-
Solvent B: Methanol (HPLC Grade).
-
Gradient Profile:
-
0-5 min: 5% B (Isocratic - Elute highly polar sulfonates)
-
5-25 min: 5% → 60% B (Linear Gradient - Elute oligomers)
-
25-30 min: 60% → 90% B (Wash - Elute free cresol/dimers)
-
Critical Causality:
-
Why Ammonium Acetate? It acts as an ion-pairing agent to sharpen the peaks of the sulfonic acid groups, preventing the "smearing" seen in simple phosphate buffers.
-
Why PFP Column? The fluorine atoms in the stationary phase interact via pi-pi stacking with the aromatic rings of cresol, offering superior selectivity for positional isomers compared to standard alkyl chains.
Experimental Protocol 2: Trace Formaldehyde (USP/ICH M7 Compliant)
Status: Replaces older colorimetric limit tests.
Principle: In-situ derivatization with 2,4-Dinitrophenylhydrazine (DNPH) converts unstable formaldehyde into a stable hydrazone derivative detectable by UV (360 nm).
Workflow:
-
Derivatization: Mix 1.0 mL of Policresulen sample (diluted 1:10) with 1.0 mL of DNPH reagent (saturated in acetonitrile/acid).
-
Reaction: Incubate at 40°C for 30 minutes.
-
Separation: Inject onto a C18 column (150 x 4.6 mm).
-
Mobile Phase: Acetonitrile:Water (45:55 v/v).
-
Detection: UV at 360 nm.
Self-Validating Check:
-
System Suitability: The resolution (
) between the Formaldehyde-DNPH peak and the Acetaldehyde-DNPH peak (common contaminant) must be > 1.5.
Part 4: Experimental Performance Data (Simulated Comparison)
The following data compares the performance of the Standard EP Isocratic Method against the Modernized Gradient Method described above.
| Parameter | Standard EP Method (Isocratic) | Modernized Gradient Method (USP-Style) | Verdict |
| Run Time | 45-60 mins | 30 mins | Modern is 50% faster |
| Resolution (Impurity A) | Modern meets USP <621> criteria | ||
| Sensitivity (LOD) | ~50 ppm | ~5 ppm | Modern captures trace degradants |
| Formaldehyde Specificity | Low (Interference from other aldehydes) | High (Specific DNPH adduct) | Modern compliant with ICH M7 |
Part 5: Decision Framework for Method Selection
Use this logic flow to determine which method is required for your specific development stage.
Caption: Figure 2. Decision tree for selecting the appropriate analytical strategy based on regulatory target.
Conclusion
While the Ph. Eur. monograph remains the legal requirement for European markets, it is often insufficient for characterizing the complex impurity profile of Policresulen to the standards expected by the US FDA.
For global drug development, we recommend adopting the Modernized Gradient Method (C18-PFP) . It provides the resolution necessary to quantify specific cresol isomers and oligomers, ensuring compliance with USP <1086> and ICH Q3A . Furthermore, replacing colorimetric formaldehyde tests with DNPH-HPLC is essential for robust genotoxic impurity control.
References
-
European Pharmacopoeia Commission. (2008). Policresulen Monograph 01/2008:1356. European Directorate for the Quality of Medicines (EDQM).
-
United States Pharmacopeia. (2023). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF.
-
Shi, Y., et al. (2023). "Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS". Current Pharmaceutical Analysis.
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities.
-
BenchChem. (2025).[9] A Comparative Guide to HPLC and TLC Methods for the Analysis of Policresulen.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 3. Policresulen - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. edqm.eu [edqm.eu]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Hydroxy-4-methylbenzenesulphonic Acid Ammonium Salt
Executive Summary
Immediate Action Required: Segregate from strong oxidizers. Classify as Non-Halogenated Organic Waste . CAS Number: 79093-71-3 (Ammonium Salt); 22356-80-5 (Parent Acid) Waste Classification: Generally non-regulated by RCRA (US) unless mixed with listed solvents, but treated as Hazardous Chemical Waste due to aquatic toxicity potential and persistence of the aromatic sulfonate moiety.
Chemical Profile & Hazard Identification
To execute a safe disposal plan, one must first understand the physicochemical stability of the target analyte. 2-Hydroxy-4-methylbenzenesulphonic acid ammonium salt is an aryl sulfonate. Unlike simple inorganic salts, the aromatic ring provides significant stability, rendering it resistant to rapid biodegradation in standard wastewater treatment streams.
Physicochemical Data Table
| Property | Specification | Operational Implication |
| Chemical Structure | Ammonium 2-hydroxy-4-methylbenzenesulfonate | Contains nitrogen and sulfur; incineration releases SOx/NOx. |
| Acidity (pH) | Weakly acidic to neutral (10% aq. soln) | Unlikely to require aggressive neutralization unless free acid is present. |
| Solubility | High (Water) | Mobile in aquatic environments; DO NOT drain dispose. |
| Stability | Stable under standard conditions | Long-term environmental persistence if released. |
Hazard Classification (GHS)[1][2]
Regulatory Framework & Waste Classification
As a Senior Application Scientist, I advise against "drain disposal" even if local regulations technically permit dilute organic salts. The responsible approach for drug development laboratories is High-Temperature Incineration .
-
RCRA (USA): Not a P- or U-listed waste. However, if the pH of a liquid solution is < 2.0 or > 12.5, it carries the D002 (Corrosivity) characteristic.
-
EU Waste Code (EWC): Typically falls under 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).
Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Pure powder, contaminated gloves, weighing boats, and paper towels.
-
Containment: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.
-
Final Disposition: Transfer to EHS for Incineration .
Protocol B: Liquid Waste Disposal (Aqueous/Organic)
Applicability: HPLC effluent, mother liquors, or dissolved stock solutions.
-
pH Check: Using a calibrated pH meter or universal indicator strip, verify the pH.[8]
-
If pH < 4:[9] Neutralize slowly with 1M Sodium Bicarbonate (
) or Sodium Hydroxide ( ) to pH 6–8. -
Why? Acidic waste streams can degrade waste container integrity and create gas pressure.
-
-
Solvent Compatibility:
-
If dissolved in water/methanol/acetonitrile: Segregate into Non-Halogenated Organic Liquid Waste .
-
If dissolved in DCM/Chloroform: Segregate into Halogenated Organic Liquid Waste .
-
-
Precipitation Warning: Ammonium salts may precipitate if mixed with high concentrations of organic solvents (e.g., Acetone). Ensure the waste container is agitated or has sufficient water content to keep solids in solution.
Operational Workflows (Visualized)
Diagram 1: Waste Stream Decision Matrix
This logic tree guides the researcher through the segregation process to ensure regulatory compliance and safety.
Caption: Decision matrix for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.
Diagram 2: Spill Response Protocol
Immediate actions to take in the event of a laboratory spill.
Caption: Step-by-step spill response workflow emphasizing containment and decontamination.
References
-
US Environmental Protection Agency (EPA). (2025). Benzenesulfonic acid, alkyl derivs.[10][11] - Substance Details. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
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- 5. 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) | 79093-71-3 [sigmaaldrich.com]
- 6. 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt [lgcstandards.com]
- 7. 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt [lgcstandards.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. fishersci.com [fishersci.com]
Navigating the Safe Handling of 2-Hydroxy-4-methylbenzenesulphonic Acid Ammonium: A Guide for Laboratory Professionals
For the diligent researcher, the promise of scientific advancement is always coupled with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxy-4-methylbenzenesulphonic acid ammonium (CAS No. 79093-71-3). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes authoritative data from structurally analogous sulfonic acids and ammonium salts to establish a robust framework for its safe utilization and disposal. The protocols herein are designed to empower you with the knowledge to mitigate risks and foster a culture of safety within your laboratory.
Understanding the Inherent Risks: A Causal Analysis
This compound is a compound that combines a sulfonic acid group with an ammonium salt. This combination suggests a dual-hazard profile that must be respected. The sulfonic acid moiety points towards significant corrosive properties, a common characteristic of this functional group. Similarly, ammonium salts, particularly in solution, can cause skin and eye irritation.[1][2] Therefore, it is prudent to treat this compound as a corrosive material that can cause severe skin burns and eye damage upon contact.[3][4] Inhalation of its dust or aerosols may also lead to respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection rooted in the precautionary principle of mitigating the risks of corrosive and irritant exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves, inspected for integrity before each use. | To prevent direct skin contact with the corrosive substance. Proper glove removal technique is critical to avoid contaminating the skin. |
| Body Protection | Protective clothing/Lab coat | A long-sleeved, properly fitting lab coat. | To protect the skin from accidental splashes or spills. |
| Eye/Face Protection | Safety glasses with side shields or goggles, and a face shield | ANSI Z87.1-compliant eye and face protection. A face shield should be worn over safety goggles when there is a significant risk of splashing.[4] | To provide comprehensive protection against splashes that could cause severe eye damage.[4] |
| Respiratory Protection | NIOSH-approved respirator | An N95 or higher-rated respirator should be used when handling the solid compound to prevent the inhalation of dust particles. | To mitigate the risk of respiratory tract irritation from airborne particles of the chemical. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment. All handling of this compound should occur within a certified chemical fume hood.
1. Preparation and Pre-Handling Check:
-
Confirm that the chemical fume hood is functioning correctly.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]
-
Don all required PPE as specified in the table above.
-
Assemble all necessary equipment and reagents before commencing work to minimize movement and the potential for accidents.
2. Handling the Solid Compound:
-
Carefully open the container within the chemical fume hood to avoid generating dust.
-
Use a dedicated scoop or spatula for transferring the solid.
-
If weighing is required, do so within the fume hood or in a balance enclosure.
3. Solution Preparation:
-
Slowly add the solid this compound to the solvent (e.g., water) while stirring. Never add the solvent to the solid, as this can cause splashing.
-
Be aware that the dissolution process may be exothermic.
4. Post-Handling Procedures:
-
Thoroughly decontaminate all equipment and the work area within the fume hood.
-
Properly dispose of all contaminated materials, including gloves and weighing papers, in a designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after removing PPE.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision-making and action steps for the safe handling of this compound.
Caption: A flowchart outlining the key procedural steps for the safe laboratory handling of this compound.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility.
-
Waste Classification: Due to its likely corrosive nature, waste containing this chemical should be classified as hazardous.
-
Containment: All waste materials, including unused product, contaminated consumables (e.g., gloves, paper towels), and empty containers, must be collected in a designated, properly labeled hazardous waste container. The container should be kept closed and stored in a well-ventilated, secure area.
-
Disposal Method: The hazardous waste must be disposed of through a licensed environmental waste management company. Do not attempt to neutralize the waste unless you are trained and equipped to do so safely. Never dispose of this chemical down the drain or in the regular trash.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
-
Pharmaffiliates. 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt. [Link]
-
ChemSrc. Benzenesulfonic acid, 2-hydroxy-4-methyl-, ammonium salt (1:1). [Link]
-
Identipack. Safety Data Sheet - Ammonium Sulfate - Ammonium Hydroxide. [Link]
-
Pharmaffiliates. 2-Hydroxy-4-methylbenzenesulfonic Acid. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
